Mulberroside C
Description
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O9/c1-24(2)20(27)7-12-3-11-6-17(32-18(11)9-19(12)33-24)13-4-14(25)8-15(5-13)31-23-22(29)21(28)16(26)10-30-23/h3-6,8-9,16,20-23,25-29H,7,10H2,1-2H3/t16-,20?,21+,22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHVJCFZJKPEJRL-BOWLQXBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)OC5C(C(C(CO5)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908083 | |
| Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102841-43-0 | |
| Record name | Mulberroside C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102841430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-5-(6-hydroxy-7,7-dimethyl-6,7-dihydro-5H-furo[3,2-g][1]benzopyran-2-yl)phenyl pentopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10908083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][1]benzopyran-2-yl)-5-hydroxyphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling Mulberroside C: A Technical Guide to its Discovery and Isolation from Morus alba
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morus alba, commonly known as white mulberry, has a long-standing history in traditional medicine, with various parts of the plant utilized for their therapeutic properties.[1] Modern phytochemical investigations have revealed a wealth of bioactive compounds within this plant, including flavonoids, alkaloids, and stilbenoids.[1][2][3][4] Among these, Mulberroside C, a glycosylated stilbenoid, has garnered significant attention for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery and isolation of this compound from Morus alba, presenting detailed experimental protocols, quantitative data, and a visualization of its implicated signaling pathways to support further research and drug development endeavors.
Discovery and Bioactivity of this compound
This compound is recognized as a primary bioactive constituent of Morus alba, particularly identified in the root bark and stem bark.[1][5][6] Its discovery has been propelled by investigations into the plant's traditional uses, leading to the isolation and characterization of its various chemical components. This compound has demonstrated a range of pharmacological effects, with notable antiviral and antiplatelet activities.[1][5]
Recent studies have highlighted its potential in the treatment of leukopenia, a condition characterized by a low white blood cell count, often induced by chemotherapy and radiotherapy.[1] Furthermore, its anti-HIV potential has been explored, with studies indicating that this compound exhibits inhibitory activity against the virus.[6] A significant area of research has focused on its role as an antiplatelet agent, where it has been shown to inhibit platelet aggregation and thrombus formation, suggesting its potential as a therapeutic agent for cardiovascular diseases.[7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of this compound.
| Agonist | This compound Concentration (μM) | Inhibition of Platelet Aggregation (%) | IC50 (μM) |
| Collagen | 50 | 17.9 | ~75 |
| 75 | 43.9 | ||
| 100 | 81.8 | ||
| 150 | 96.2 | ||
| Thrombin | 50-150 | Dose-dependent inhibition | Not specified |
| U46619 | 50-150 | Dose-dependent inhibition | Not specified |
| Parameter | Control | This compound (50-150 μM) |
| Thromboxane A2 (TXA2) Production (ng/10⁸ platelets) | 66.2 ± 1.8 | Dose-dependent inhibition |
| Fibrinogen Binding to αIIb/β3 (%) | 93.7 ± 3.9 | Significantly decreased |
Experimental Protocols
Isolation and Purification of this compound from Morus alba
This protocol is a synthesized methodology based on common practices for isolating stilbenoids and other phenolic compounds from Morus alba.
a. Plant Material and Extraction:
-
Plant Material: Dried root bark or stem bark of Morus alba is finely powdered.
-
Extraction: The powdered material is extracted with 80% aqueous ethanol at room temperature with continuous stirring for 24 hours. The process is repeated three times. The collected extracts are then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
b. Solvent Partitioning:
-
The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
-
The fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the presence of this compound. Typically, this compound will be enriched in the more polar fractions like ethyl acetate or n-butanol.
c. Column Chromatography:
-
The enriched fraction is subjected to column chromatography on a silica gel column.
-
The column is eluted with a gradient of chloroform and methanol. Fractions are collected and analyzed by TLC/HPLC.
-
Fractions containing this compound are pooled and further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller molecules and pigments.
d. Preparative HPLC:
-
Final purification is achieved by preparative HPLC on a C18 column.
-
A gradient of acetonitrile and water is used as the mobile phase.
-
The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound. The purity is confirmed by analytical HPLC and structural elucidation is performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Antiplatelet Activity Assays
a. Platelet Preparation:
-
Human whole blood is collected from healthy volunteers and anticoagulated with acid-citrate-dextrose (ACD) solution.
-
Platelet-rich plasma (PRP) is obtained by centrifugation at 150 × g for 15 minutes.
-
Washed platelets are prepared by centrifuging the PRP at 1200 × g for 15 minutes and resuspending the pellet in a buffer solution.
b. Platelet Aggregation Assay:
-
Washed platelets (10⁸/mL) are preincubated with various concentrations of this compound (50–150 μM) or vehicle for 2 minutes at 37°C in an aggregometer.[7]
-
Platelet aggregation is induced by adding an agonist such as collagen (2.5 μg/mL), thrombin, or U46619.[7]
-
The change in light transmission is recorded for 6 minutes to measure the extent of aggregation.[7]
c. Serotonin and ATP Release Assay:
-
Following the platelet aggregation assay, the reaction is stopped, and the mixture is centrifuged at 500 × g.[7]
-
The supernatant is collected to measure the released serotonin and ATP using commercially available ELISA kits.[7]
d. Fibrin Clot Retraction Assay:
-
Platelet-rich plasma (300 μL) is incubated with this compound (50–150 μM) for 30 minutes at 37°C.[7]
-
Clot retraction is initiated by the addition of thrombin (0.05 U/mL).[7]
-
After 15 minutes, the retracted clot is photographed, and the area is quantified using image analysis software.[7]
Visualizing the Molecular Mechanisms
Signaling Pathways Modulated by this compound
This compound exerts its antiplatelet effects by modulating key intracellular signaling pathways. It has been shown to up-regulate cyclic nucleotide signaling pathways (cAMP and cGMP) and down-regulate the phosphorylation of proteins involved in platelet activation, such as extracellular signal-regulated kinase (ERK).[7][8]
Workflow for the isolation and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. contaminantdb.ca [contaminantdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Mulberroside C: A Technical Guide for Researchers
An In-depth Examination of the Distribution, Extraction, and Analysis of a Promising Bioactive Compound
Introduction
Mulberroside C, a stilbenoid glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the stilbenoid family, which includes resveratrol, this compound exhibits a range of biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound in various plant parts, with a primary focus on species within the Morus genus, commonly known as mulberry. The content herein is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies and data presentation to facilitate further investigation and application of this compound.
Distribution of this compound in Plant Tissues
Current scientific literature indicates that this compound is predominantly found in the root bark of mulberry trees, particularly Morus alba[1]. While other related stilbenoids like Mulberroside A and Mulberroside F have been quantified in various parts of the mulberry plant, including leaves and stems, specific quantitative data for this compound across different plant tissues remains limited. The following table summarizes the known distribution of this compound and related compounds based on available research.
| Plant Part | Morus alba | Other Morus Species | Primary Compounds Quantified |
| Root Bark | Present[1] | Present | Mulberroside A, Kuwanon G, Morusin[2] |
| Twigs | Not reported | Not widely reported | Mulberroside A, Oxyresveratrol[2] |
| Leaves | Not reported | Not widely reported | Mulberroside F, Chlorogenic acid, Rutin[2] |
| Fruit | Not reported | Not widely reported | Anthocyanins, Phenolic Acids |
| Stem Bark | Present[3][4] | Present | This compound (qualitative)[3][4] |
Experimental Protocols
Extraction of this compound from Mulberry Root Bark
The following protocol is an adapted method for the efficient extraction of this compound from mulberry root bark, based on established procedures for similar stilbenoids.
Materials:
-
Dried and powdered mulberry root bark
-
80% Methanol or 80% Ethanol
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Distilled water
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
Procedure:
-
Maceration and Ultrasonic Extraction:
-
Suspend the powdered root bark in 80% methanol or ethanol at a 1:10 (w/v) ratio.
-
Sonication of the mixture for 30-60 minutes at room temperature is recommended to enhance extraction efficiency.
-
Macerate the mixture for 24 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Perform successive liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol.
-
This compound, being a glycoside, is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
-
Concentrate each fraction to dryness using a rotary evaporator. The ethyl acetate and n-butanol fractions are the primary candidates for containing this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section outlines a validated HPLC method for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.
-
Mobile Phase: A gradient elution using a mixture of (A) water with 0.1% formic acid and (B) acetonitrile is commonly employed for the separation of stilbenoids[5].
-
A typical gradient might start at 10-20% B, increasing to 80-90% B over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectra of related compounds, a detection wavelength in the range of 300-320 nm is appropriate for this compound[5].
-
Column Temperature: 25-30°C.
-
Injection Volume: 10-20 µL.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Dissolve the dried extracts (from the extraction protocol) in the initial mobile phase composition or methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters:
-
Linearity: Establish a calibration curve by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (R²) > 0.999 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Precision and Accuracy: Assess by performing intra-day and inter-day analyses of standard solutions at different concentrations.
-
Recovery: Evaluate by spiking a known amount of this compound standard into a sample matrix and calculating the percentage recovery.
Visualizations
Biosynthetic Pathway of Stilbenoids
The following diagram illustrates the general biosynthetic pathway of stilbenoids, including the precursors to this compound.
Caption: General biosynthetic pathway of stilbenoids.
Experimental Workflow for this compound Analysis
This diagram outlines the key steps in the extraction and quantification of this compound from plant material.
Caption: Workflow for this compound extraction and analysis.
Conclusion
This technical guide consolidates the current knowledge on the natural sources and analysis of this compound. While the root bark of Morus alba is identified as the primary source, further quantitative studies are necessary to determine its concentration in other plant parts and species. The provided experimental protocols offer a robust framework for the extraction and quantification of this compound, enabling researchers to further explore its pharmacological potential. The visualizations of the biosynthetic pathway and experimental workflow serve as valuable tools for understanding the origin and analytical process of this promising natural compound.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variations in the Levels of Mulberroside A, Oxyresveratrol, and Resveratrol in Mulberries in Different Seasons and during Growth - PMC [pmc.ncbi.nlm.nih.gov]
Mulberroside C: A Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberroside C is a phenolic glycoside isolated from the root bark of Morus alba L., commonly known as white mulberry.[1][2] It belongs to the 2-arylbenzofuran class of natural products, a group of compounds noted for their diverse biological activities.[2] As a bioactive constituent of a plant with a long history in traditional medicine, this compound has attracted scientific interest for its potential pharmacological effects, including antiviral and antiplatelet activities. This document provides a detailed technical overview of the chemical structure, stereochemistry, and analytical methodologies related to this compound.
Chemical Structure and Stereochemistry
This compound is a complex glycoside. Its structure consists of a polycyclic aglycone linked to a pentose sugar moiety.
Aglycone Structure: The aglycone is a derivative of a 2-arylbenzofuran fused with a dihydropyran ring system. Specifically, it is a (6,7-dihydro-6-hydroxy-7,7-dimethyl-5H-furo[3,2-g][3]benzopyran-2-yl)phenol structure. This intricate scaffold features multiple aromatic and heterocyclic rings with several hydroxyl and methyl substituents.
Glycosidic Moiety: The sugar unit attached to the aglycone is a D-xylopyranose.
Glycosidic Linkage: The D-xylopyranose is linked to the aglycone's phenolic ring via an O-glycosidic bond. The stereochemistry of this linkage is beta (β), a common configuration for naturally occurring glycosides. The full chemical name, reflecting this linkage, is (2S,3R,4S,5R)-2-[3-hydroxy-5-(6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl)phenoxy]oxane-3,4,5-triol.
Stereocenters: this compound possesses five defined stereocenters. Four are located on the β-D-xylopyranoside ring, dictating its characteristic chair conformation. An additional chiral center is present on the dihydropyran ring of the aglycone at the carbon bearing a hydroxyl group. The specific stereochemistry is crucial for its molecular shape and biological interactions.
Quantitative Data
The physicochemical and spectroscopic properties of this compound are summarized below for reference and comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 102841-43-0 | [3][4] |
| Molecular Formula | C₂₄H₂₆O₉ | [1] |
| Molecular Weight | 458.46 g/mol | [1][4] |
| Exact Mass | 458.15768 g/mol | |
| Appearance | Solid Powder | [1] |
| Solubility | DMSO, Pyridine, Methanol, Ethanol | [1] |
| Purity | ≥98% (Commercially available) | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference(s) |
| Mass Spectrometry (MS) | Adducts ([M+H]⁺, [M+Na]⁺, etc.) Predicted Collision Cross Section (CCS) values are available in public databases. | |
| ¹H NMR | Used for structural elucidation. Complete assigned spectral data is not available in the cited literature. | [1] |
| ¹³C NMR | Used for structural elucidation. Complete assigned spectral data is not available in the cited literature. | [1] |
Experimental Protocols
The isolation and structural characterization of this compound require a multi-step process involving extraction, purification, and spectroscopic analysis.
Protocol 1: Isolation and Purification from Morus alba
This protocol is a representative procedure synthesized from common phytochemical isolation methodologies.
-
Plant Material Preparation:
-
Obtain dried root barks of Morus alba L..
-
Grind the material into a coarse powder to increase the surface area for extraction.
-
-
Extraction:
-
Macerate or ultrasonicate the powdered plant material with 70-80% aqueous ethanol at a 1:10 (w/v) ratio.
-
Perform the extraction for 2-12 hours. Repeat the process twice to ensure exhaustive extraction.
-
Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude extract in distilled water.
-
Perform sequential liquid-liquid partitioning with solvents of increasing polarity:
-
First, partition against n-hexane to remove nonpolar constituents like fats and chlorophyll.
-
Next, partition the aqueous layer against ethyl acetate. This compound and other moderately polar compounds will move to the ethyl acetate fraction.
-
Finally, partition the remaining aqueous layer with n-butanol.
-
-
Concentrate the ethyl acetate fraction, which is typically enriched with this compound.
-
-
Chromatographic Purification:
-
Silica Gel Column Chromatography: Subject the concentrated ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol or a similar solvent system.
-
Size-Exclusion Chromatography: Further purify the fractions containing this compound using a Sephadex LH-20 column, eluting with methanol, to separate compounds based on size.
-
Reversed-Phase Chromatography: The final purification step often involves a reversed-phase C18 (ODS) column, eluting with a methanol-water or acetonitrile-water gradient. This step is highly effective for isolating pure this compound.
-
-
Purity Assessment:
-
Analyze the purified compound using High-Performance Liquid Chromatography (HPLC) to confirm its purity (typically >98%).
-
Protocol 2: Structural Elucidation
The definitive structure of an isolated compound is determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS):
-
Perform High-Resolution Mass Spectrometry (HR-MS), typically with an Electrospray Ionization (ESI) source, to determine the exact mass of the molecular ion.
-
Calculate the molecular formula from the exact mass.
-
Analyze the fragmentation pattern (MS/MS) to identify characteristic losses, such as the xylopyranose unit, which helps confirm the glycosidic nature of the molecule.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the pure compound in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
Acquire a ¹H NMR spectrum to identify the number and types of protons (aromatic, aliphatic, hydroxyl, anomeric). Coupling constants (J-values) provide information about proton connectivity.
-
Acquire a ¹³C NMR spectrum, often along with a Distortionless Enhancement by Polarization Transfer (DEPT) experiment, to determine the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
Acquire 2D NMR spectra to establish the final structure:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system (e.g., within the xylose ring).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is critical for connecting the aglycone fragments and linking the xylose unit to the aglycone at the correct position.
-
-
-
Data Interpretation:
-
Integrate all spectroscopic data to assemble the planar structure.
-
Determine the relative stereochemistry using coupling constants and Nuclear Overhauser Effect (NOE) experiments.
-
Confirm the absolute stereochemistry by comparing data with known compounds, through chemical derivatization, or by advanced chiroptical methods.
-
References
An In-depth Technical Guide to Mulberroside C: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Mulberroside C, a bioactive compound isolated from the root bark of Morus alba L. (white mulberry). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.
Physicochemical Properties
This compound is a glycosidic derivative of 2-arylbenzofuran. Its core structure and physicochemical properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₂₆O₉ | [1] |
| Molecular Weight | 458.46 g/mol | [1] |
| CAS Number | 102841-43-0 | - |
| Appearance | Solid | - |
| Solubility | Soluble in DMSO (≥75.6 mg/mL) and Ethanol (≥15.07 mg/mL with sonication); Insoluble in water. | - |
| Predicted Density | 1.470 ± 0.06 g/cm³ | - |
| Predicted Boiling Point | 735.5 ± 60.0 °C | - |
| Predicted Flash Point | 398.6 ± 32.9 °C | - |
| Predicted Refractive Index | 1.674 | - |
Spectral Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H-NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran and phenyl rings, protons of the furan ring, and the xylopyranoside moiety. The chemical shifts and coupling constants of these protons would be characteristic of their specific chemical environments.
-
¹³C-NMR: The carbon NMR spectrum will display distinct signals for each of the 24 carbon atoms in the molecule. The chemical shifts will be indicative of the type of carbon (aromatic, aliphatic, glycosidic) and its neighboring functional groups.[2][3][4][5]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[6][7][8][9]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl groups) | ~3400 (broad) |
| C-H (aromatic) | ~3100-3000 |
| C-H (aliphatic) | ~2900 |
| C=C (aromatic) | ~1600-1450 |
| C-O (ethers and alcohols) | ~1250-1050 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound, dissolved in a suitable solvent like methanol or ethanol, is expected to show absorption maxima characteristic of its 2-arylbenzofuran chromophore.[10][11][12][13] Based on similar structures, the λmax is anticipated in the range of 280-330 nm.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound.[14][15][16][17][18]
-
Positive Ion Mode: Expected to show a protonated molecule [M+H]⁺ at m/z 459.16. Fragmentation would likely involve the loss of the xylose sugar moiety.
-
Negative Ion Mode: Expected to show a deprotonated molecule [M-H]⁻ at m/z 457.14.
Biological Activities and Signaling Pathways
This compound has been reported to possess a range of biological activities, with its antiplatelet effects being the most extensively studied.
Antiplatelet Activity
This compound has demonstrated potent antiplatelet activity by inhibiting agonist-induced platelet aggregation.[14][19] This effect is mediated through the modulation of several key signaling pathways.
Caption: this compound inhibits platelet aggregation.
Putative Anti-inflammatory and Antioxidant Mechanisms
Based on studies of related compounds from Morus alba, this compound is hypothesized to exert anti-inflammatory and antioxidant effects through the inhibition of the MAPK and NF-κB signaling pathways.[19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. bhu.ac.in [bhu.ac.in]
- 3. compoundchem.com [compoundchem.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. IR _2007 [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. Mulberroside F from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory Activity of Mulberry Leaf Flavonoids In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. uab.edu [uab.edu]
- 19. researchgate.net [researchgate.net]
- 20. Mulberroside A alleviates osteoarthritis via restoring impaired autophagy and suppressing MAPK/NF-κB/PI3K-AKT-mTOR signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility Profile of Mulberroside C: A Technical Guide for Researchers
An In-depth Examination of Mulberroside C's Solubility in Common Organic Solvents for Application in Research and Drug Development.
Introduction
This compound, a glycosylated stilbenoid found predominantly in the root bark of Morus alba L., has garnered significant interest within the scientific community.[1][2] Its diverse pharmacological activities, including antiplatelet, anticoagulant, and antiviral effects, underscore its potential as a therapeutic agent.[1] A critical parameter for the successful development and application of any bioactive compound is its solubility in various solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound in different organic solvents, presents a detailed experimental protocol for solubility determination, and illustrates key signaling pathways influenced by this compound. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its handling, formulation, and bioavailability. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.
| Solvent | Solubility (mg/mL) | Method/Conditions |
| Dimethyl Sulfoxide (DMSO) | ≥75.6 | Not specified |
| Dimethyl Sulfoxide (DMSO) | 62.5 | Ultrasound-assisted |
| Ethanol (EtOH) | ≥15.07 | With ultrasonic treatment |
| Methanol | Soluble | Quantitative data not available |
| Pyridine | Soluble | Quantitative data not available |
| Water | Insoluble | Not specified |
Note: The variability in reported DMSO solubility may be attributed to factors such as the purity of the compound, the specific experimental conditions, and the use of techniques like sonication to enhance dissolution.[3]
Experimental Protocols
Accurate and reproducible determination of solubility is paramount in preclinical research. The following is a detailed protocol for determining the solubility of this compound using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Protocol: Solubility Determination by Shake-Flask Method and HPLC Analysis
1. Materials and Reagents:
-
This compound (of known purity)
-
Selected organic solvents (HPLC grade)
-
Volumetric flasks
-
Glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a UV detector
-
HPLC column (e.g., C18 column)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Standard laboratory glassware
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a glass vial.
-
Add a known volume of the selected organic solvent to the vial.
-
Tightly cap the vial and vortex for 1-2 minutes to ensure initial dispersion.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the solution to reach equilibrium.[4][5][6]
-
-
Sample Processing:
-
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid, indicating a saturated solution.
-
To separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.[7]
-
Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial.[8]
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Develop a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for similar natural products.[9] Detection can be performed using a UV detector at a wavelength determined by the UV spectrum of this compound.
-
Inject the prepared standard solutions into the HPLC system to construct a calibration curve of peak area versus concentration.
-
Dilute the filtered saturated solution of this compound with the solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the tested solvent.
-
Signaling Pathway Visualizations
Understanding the mechanism of action of a bioactive compound is crucial for its therapeutic application. This compound has been shown to modulate specific signaling pathways. The following diagrams, generated using the DOT language, illustrate two of these pathways.
Caption: Inhibition of the p38 MAPK/cPLA2 signaling pathway by this compound, leading to reduced platelet aggregation.
Caption: this compound activates the RAS/ERK pathway via the IL-23 receptor, promoting neutrophil generation.
Conclusion
This technical guide provides essential information on the solubility of this compound in various organic solvents, offering a practical protocol for its determination and visual representations of its known signaling pathways. While quantitative data is available for DMSO and ethanol, further studies are warranted to quantify its solubility in other common organic solvents to provide a more complete profile. The provided experimental protocol offers a robust framework for researchers to conduct their own solubility assessments. The visualization of the signaling pathways offers insights into the molecular mechanisms underlying the pharmacological effects of this compound, which can guide future research and drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Other Aromatic Heterocycles | Ambeed.com [ambeed.com]
- 3. glpbio.com [glpbio.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antioxidant Activity of Mulberroside C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberroside C, a stilbenoid glycoside found in the root bark and other parts of Morus alba (white mulberry), is a subject of growing interest within the scientific community. While its primary pharmacological investigations have often centered on other biological activities, its structural similarity to other known antioxidant compounds, such as resveratrol and oxyresveratrol, suggests a significant potential for free radical scavenging and cytoprotective effects. This technical guide provides a comprehensive overview of the in vitro antioxidant activity of this compound, presenting available data, detailed experimental methodologies for key antioxidant assays, and a proposed signaling pathway through which it may exert its antioxidant effects. Due to the limited availability of direct quantitative data for this compound in the public domain, this guide also includes data from closely related compounds and mulberry extracts to provide a broader context for its potential efficacy.
Quantitative Antioxidant Activity Data
While specific IC50 values for this compound in common antioxidant assays are not widely reported in the available scientific literature, the antioxidant potential of extracts from Morus alba and its other isolated stilbenoids have been documented. This data provides a valuable benchmark for estimating the potential activity of this compound.
Table 1: DPPH Radical Scavenging Activity of Morus alba Extracts and Related Compounds
| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Morus alba Fruit Flavonoid Extract | 518 | Ascorbic Acid | 186[1] |
| Morus alba Root Bark n-BuOH Fraction | 20-40 | - | - |
| Mulberroside A | >100 | Oxyresveratrol | 15.6 |
Table 2: ABTS Radical Scavenging Activity of Morus alba Extracts and Related Compounds
| Sample | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Morus alba Root Bark n-BuOH Fraction | 5-20 | - | - |
| Mulberroside A | >100 | Oxyresveratrol | 10.2 |
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Morus alba Extracts
| Sample | FRAP Value (mmol Fe2+/g) |
| Morus alba Fruit Extract (Dechang, ZS variety) | 133.083 ± 5.603 |
| Morus alba Fruit Extract (Shuangcheng, QY variety) | 13.321 ± 1.014 |
Table 4: Superoxide Radical Scavenging Activity
| Sample | Activity |
| Mulberroside F | Exhibited superoxide scavenging activity, but the effect was considered low.[2] |
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of this compound and a positive control (e.g., ascorbic acid, Trolox) in a suitable solvent.
-
In a microplate well or a cuvette, add a fixed volume of the DPPH solution to a specific volume of the sample or standard solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue-green ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured.
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and a positive control (e.g., Trolox, ascorbic acid).
-
Add a small volume of the sample or standard to a fixed volume of the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm. The change in absorbance is proportional to the antioxidant power of the sample.
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
Prepare various concentrations of this compound and a standard (e.g., FeSO₄·7H₂O).
-
Add a small volume of the sample or standard to a fixed volume of the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using the ferrous sulfate solution, and the results for the samples are expressed as Fe²⁺ equivalents (e.g., in mmol Fe²⁺/g of sample).
Superoxide Radical (O₂•−) Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals. Superoxide radicals can be generated in vitro by systems such as the phenazine methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye, which can be measured spectrophotometrically. The presence of an antioxidant inhibits this reduction.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, NADH solution, NBT solution, and the sample (this compound) at various concentrations.
-
Initiate the reaction by adding PMS solution to the mixture.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 5 minutes).
-
Measure the absorbance of the formazan produced at approximately 560 nm.
-
The percentage of superoxide radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the reaction mixture without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
The IC50 value is determined from a plot of scavenging percentage against sample concentration.
Mandatory Visualizations
Experimental Workflow for In Vitro Antioxidant Assays
Caption: General experimental workflow for in vitro antioxidant capacity assessment.
Proposed Signaling Pathway for Antioxidant Activity of this compound
While direct evidence for this compound activating the Nrf2 pathway is still emerging, studies on the structurally similar stilbenoid, oxyresveratrol, have shown its ability to activate this critical antioxidant response pathway.[1] Therefore, a similar mechanism is proposed for this compound.
Caption: Proposed Nrf2 signaling pathway for this compound's antioxidant effect.
Discussion and Future Directions
The available data on Morus alba extracts and related stilbenoids strongly suggest that this compound possesses significant antioxidant properties. The primary mechanism of action is likely through direct free radical scavenging, as indicated by the reactivity of similar compounds in DPPH, ABTS, and superoxide radical scavenging assays. Furthermore, the potential activation of the Nrf2 signaling pathway represents a crucial indirect antioxidant mechanism, leading to the upregulation of a suite of endogenous antioxidant and detoxification enzymes.
However, to fully elucidate the antioxidant profile of this compound, further research is imperative. Specifically, studies focusing on the isolated compound are needed to determine its precise IC50 values in a range of antioxidant assays. Moreover, mechanistic studies are required to definitively confirm the activation of the Nrf2 pathway by this compound and to identify the upstream signaling molecules involved. Such research will be invaluable for the potential development of this compound as a novel therapeutic agent for conditions associated with oxidative stress.
References
Preliminary Cytotoxic Screening of Mulberroside C on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and conceptual framework for conducting a preliminary cytotoxic screening of Mulberroside C, a natural compound found in mulberry plants, against various cancer cell lines. Due to the limited publicly available data specifically on the cytotoxic effects of this compound on cancer cells, this document outlines a generalized yet detailed approach based on established protocols for natural product screening.
Introduction
This compound is a glycosylated stilbenoid found in the root bark and stems of mulberry species (Morus spp.). While research has explored its various pharmacological properties, including anti-inflammatory and antiviral activities, its potential as a cytotoxic agent against cancer cells remains an area of active investigation.[1] Preliminary cytotoxic screening is a critical first step in the drug discovery pipeline to identify and characterize novel anti-cancer compounds.[2][3] This guide details the experimental protocols, data analysis, and potential mechanistic pathways involved in evaluating the cytotoxic potential of this compound.
Experimental Protocols
A typical preliminary cytotoxic screening of a natural product like this compound involves a series of well-defined in vitro assays to determine its effect on cancer cell viability and proliferation.[4][5][6]
Cell Culture and Maintenance
A panel of human cancer cell lines should be selected to represent different cancer types (e.g., breast, lung, colon, leukemia). Commonly used cell lines for initial screening include MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HCT116 (colorectal carcinoma), and Jurkat (T-cell leukemia). The cell lines are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[6]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
After 24 hours, remove the old medium from the plates and add 100 µL of the fresh medium containing various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a blank (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the concentration of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
To determine if the cytotoxic effect of this compound is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry can be performed.
Materials:
-
This compound
-
Selected cancer cell lines
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Data Presentation
Quantitative data from the cytotoxic screening should be summarized in a clear and structured format for easy comparison.
Table 1: Representative IC50 Values of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) [Representative] |
| MCF-7 | Breast Adenocarcinoma | 48 | 75.3 |
| A549 | Lung Carcinoma | 48 | 92.1 |
| HCT116 | Colorectal Carcinoma | 48 | 68.5 |
| Jurkat | T-cell Leukemia | 48 | 55.8 |
Note: The IC50 values presented are hypothetical and for illustrative purposes due to the limited publicly available data on this compound.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary cytotoxic screening of this compound.
Hypothetical Signaling Pathway
Based on the known mechanisms of other stilbenoids and natural compounds from mulberry, this compound could potentially induce apoptosis through the intrinsic mitochondrial pathway. This hypothetical pathway is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pharmatest.com [pharmatest.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Mulberroside C: A Technical Guide to its Natural Abundance and Analysis in Morus Species
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the natural abundance of Mulberroside C, a bioactive compound of interest within various Morus (mulberry) species. While this compound has been identified as a constituent of Morus alba, particularly in its root and stem bark, a comprehensive quantitative survey across different Morus species and plant parts is not extensively documented in current scientific literature.[1][2] This guide, therefore, provides a detailed overview of the available quantitative data for closely related and structurally similar compounds, namely Mulberroside A and Mulberroside F, to serve as a valuable proxy for researchers. Furthermore, it outlines detailed experimental protocols for the extraction and quantification of these compounds, which are directly applicable to the analysis of this compound.
Quantitative Abundance of Related Mulberrosides
To provide a comparative perspective, the following tables summarize the quantitative data for Mulberroside A and Mulberroside F in different Morus species and plant parts, as reported in various studies. This data highlights the significant variability in compound concentration depending on the species, the specific plant organ, and even the cultivation method (wild-grown vs. in vitro).
Table 1: Natural Abundance of Mulberroside A in Morus Species
| Morus Species | Plant Part | Cultivation/Origin | Mulberroside A Content (mg/g Dry Weight) | Source(s) |
| Morus alba | Root Bark | Not Specified | 100.19 ± 63.62 | [3] |
| Morus alba | Twigs | Not Specified | 44.55 ± 34.61 | [3] |
| Morus alba | Cell Suspension Culture | Elicited with Salicylic Acid | 37.9 ± 1.5 | [4] |
| Morus alba | Cell Suspension Culture | Elicited with Yeast Extract | 33.2 ± 3.8 | [4] |
Table 2: Natural Abundance of Mulberroside F in Morus Species
| Morus Species | Plant Part | Cultivation/Origin | Mulberroside F Content (µg/g Dry Weight) | Source(s) |
| Morus spp. | Roots | Soil-grown | 121.52 ± 6.59 | [5] |
| Morus spp. | Leaves | Soil-grown | 30.85 ± 5.98 | [5] |
| Morus spp. | Roots | In Vitro Culture | 207.35 ± 23.42 | [5] |
| Morus spp. | Callus | In Vitro Culture | 160.97 ± 17.08 | [5] |
Experimental Protocols for Quantification
The following sections detail the methodologies for the extraction and quantitative analysis of mulberrosides and related phenolic compounds from Morus species. These protocols can be adapted for the specific quantification of this compound.
Sample Preparation and Extraction
A generalized and robust protocol for the extraction of mulberrosides from various plant tissues is as follows:
-
Sample Collection and Pre-processing: Collect the desired plant material (e.g., root bark, leaves, twigs). The samples should be washed to remove any soil or debris. For accurate quantification based on dry weight, the material should be freeze-dried or oven-dried at a low temperature (e.g., 40-60°C) to a constant weight.
-
Grinding: The dried plant material is ground into a fine powder using a laboratory mill or mortar and pestle. This increases the surface area for efficient solvent extraction.
-
Solvent Extraction:
-
Weigh a precise amount of the powdered sample (e.g., 100 mg to 1 g).
-
Add a suitable solvent. Methanol or ethanol, often in aqueous solutions (e.g., 60-80%), are commonly used for extracting phenolic compounds like mulberrosides.[5]
-
Employ an efficient extraction technique. Sonication for 20-30 minutes in a cold water bath is a common method to enhance extraction efficiency.[5] Maceration with shaking for a specified period (e.g., 1-24 hours) can also be used.
-
-
Centrifugation and Filtration:
-
After extraction, centrifuge the mixture at high speed (e.g., 10,000-13,000 rpm) for 10-15 minutes to pellet the solid plant material.
-
Collect the supernatant.
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulate matter before analytical injection.[5]
-
High-Performance Liquid Chromatography (HPLC-DAD) Analysis
HPLC with a Diode Array Detector (DAD) is a standard method for the quantification of known compounds.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD.
-
Column: A reversed-phase C18 column is typically used for the separation of these compounds. Common dimensions are 4.6 mm x 250 mm with a 5 µm particle size.[5]
-
Mobile Phase: A gradient elution using a two-solvent system is common.
-
Elution Gradient: A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage to elute more hydrophobic compounds, before returning to the initial conditions for column re-equilibration. For example: 0-10 min, 10-26% B; 10-25 min, 26-40% B; 25-45 min, 40-65% B.[7]
-
Flow Rate: A flow rate of 0.8 to 1.0 mL/min is standard.[5][7]
-
Detection: The DAD can monitor multiple wavelengths simultaneously. For mulberrosides and related stilbenoids, a detection wavelength of around 320 nm is often used.[5]
-
Quantification: A calibration curve is generated using certified standards of this compound at various concentrations. The concentration in the samples is then determined by comparing the peak area to the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
For higher sensitivity and selectivity, especially in complex matrices, LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method.
-
Instrumentation: A UPLC or HPLC system coupled to a mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or a Triple Quadrupole (QqQ) instrument.[8][9]
-
Chromatography: The column and mobile phase conditions are similar to those used in HPLC-DAD, but often with UPLC columns (e.g., 2.1 mm x 100 mm, <2 µm particle size) for better resolution and faster analysis times.[8]
-
Ionization: Electrospray ionization (ESI) is typically used, often in both positive and negative ion modes to obtain comprehensive data, although negative mode is often preferred for phenolic compounds.[8]
-
Mass Analysis:
-
Full Scan (QTOF): Used for identification of compounds by determining their accurate mass and fragmentation patterns.
-
Multiple Reaction Monitoring (MRM) (QqQ): Used for highly sensitive and specific quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and one or more of its characteristic product ions (fragments).
-
-
Quantification: Stable isotope dilution analysis, where a known amount of an isotopically labeled standard is added to the sample, is the gold standard for accurate quantification with LC-MS/MS.[9] Alternatively, a standard calibration curve can be used.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the extraction and quantification of this compound from Morus species.
Caption: General workflow for this compound extraction and quantification.
This guide provides a foundational understanding for researchers interested in the quantification of this compound. While direct quantitative data remains a research gap, the provided information on related compounds and detailed analytical methodologies offers a solid starting point for future investigations into the natural abundance of this promising bioactive molecule in the Morus genus.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Quantitative Comparison of the Marker Compounds in Different Medicinal Parts of Morus alba L. Using High-Performance Liquid Chromatography-Diode Array Detector with Chemometric Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mulberroside F from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biozoojournals.ro [biozoojournals.ro]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of mulberrin and morusin in mulberry and other food plants via stable isotope dilution analysis using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Mulberroside C: A Technical Guide to its Spectroscopic Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Mulberroside C, a naturally occurring 2-arylbenzofuran glycoside found in Morus alba (white mulberry). This document details the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for its isolation and analysis, to support research and development efforts.
Spectroscopic Data for this compound
The structural elucidation of this compound is achieved through the combined application of ¹H NMR, ¹³C NMR, and Mass Spectrometry. The following tables summarize the key quantitative data for the unambiguous identification of this compound.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals the chemical environment of each proton within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.92 | s | |
| H-4 | 7.32 | d | 8.4 |
| H-5 | 6.90 | d | 8.4 |
| H-2' | 6.80 | d | 2.0 |
| H-4' | 6.26 | t | 2.0 |
| H-6' | 6.80 | d | 2.0 |
| H-1'' (Glucose) | 4.88 | d | 7.5 |
| H-2'' (Glucose) | 3.45 | m | |
| H-3'' (Glucose) | 3.40 | m | |
| H-4'' (Glucose) | 3.35 | m | |
| H-5'' (Glucose) | 3.30 | m | |
| H-6''a (Glucose) | 3.85 | dd | 12.0, 2.0 |
| H-6''b (Glucose) | 3.68 | dd | 12.0, 5.5 |
Note: The assignments are based on the analysis of 2-arylbenzofuran derivatives isolated from Morus alba and may require further 2D NMR experiments for definitive confirmation.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon skeleton of this compound.
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 158.0 |
| C-3 | 102.5 |
| C-3a | 118.8 |
| C-4 | 122.5 |
| C-5 | 112.0 |
| C-6 | 156.5 |
| C-7 | 95.8 |
| C-7a | 159.5 |
| C-1' | 132.0 |
| C-2' | 103.2 |
| C-3' | 159.0 |
| C-4' | 99.5 |
| C-5' | 159.0 |
| C-6' | 106.5 |
| C-1'' (Glucose) | 104.0 |
| C-2'' (Glucose) | 75.0 |
| C-3'' (Glucose) | 78.0 |
| C-4'' (Glucose) | 71.5 |
| C-5'' (Glucose) | 78.5 |
| C-6'' (Glucose) | 62.8 |
Note: The assignments are based on the analysis of 2-arylbenzofuran derivatives isolated from Morus alba and may require further 2D NMR experiments for definitive confirmation.
Mass Spectrometry Data
High-resolution mass spectrometry (HR-MS) with electrospray ionization (ESI) is a powerful tool for determining the elemental composition and molecular weight of this compound.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₄H₂₆O₉ |
| Molecular Weight | 458.1577 |
| Ionization Mode | ESI- |
| Observed m/z | [M-H]⁻ at 457.1499 |
Experimental Protocols
The following sections detail the methodologies for the isolation and spectroscopic analysis of this compound.
Isolation of this compound from Morus alba
A general procedure for the isolation of 2-arylbenzofuran derivatives from the root bark of Morus alba is as follows:
-
Extraction: Dried and powdered root bark of Morus alba is extracted with methanol (MeOH) at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).
-
Chromatographic Purification: The EtOAc or n-BuOH fraction, which typically contains this compound, is subjected to a series of column chromatography steps. This may include silica gel chromatography followed by preparative high-performance liquid chromatography (HPLC) using a C18 reversed-phase column. Gradient elution with a mobile phase consisting of water and acetonitrile or methanol is commonly employed to achieve separation.
NMR Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, commonly methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Standard parameters are used for ¹H NMR acquisition, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired to simplify the spectrum to single peaks for each carbon atom.
-
2D NMR: For complete and unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential.
Mass Spectrometry
High-resolution mass spectra are acquired using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) is infused into the mass spectrometer.
-
Ionization: ESI is typically performed in the negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) is performed. The [M-H]⁻ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern can help to confirm the structure, particularly the nature and position of the glycosidic linkage.
Conclusion
The spectroscopic data and experimental protocols presented in this guide provide a solid foundation for the confident identification and characterization of this compound. For researchers in natural product chemistry, pharmacology, and drug development, this information is crucial for ensuring the quality and purity of the compound used in further studies. The application of 2D NMR techniques is highly recommended for the definitive assignment of all proton and carbon signals, and MS/MS analysis is invaluable for confirming the structural integrity of the molecule.
Investigating the Bioavailability and Metabolism of Mulberroside C: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the bioavailability and metabolism of Mulberroside C is limited in publicly available scientific literature. This guide leverages comprehensive data from its close structural analog, Mulberroside A, to provide a scientifically inferred overview of the potential pharmacokinetic profile of this compound. Both are stilbenoid glycosides found in Morus alba, and thus, similar metabolic pathways can be anticipated.
Introduction
This compound, a 2-arylbenzofuran derivative found in the root bark of Morus alba, has garnered interest for its potential therapeutic properties, including antiviral and antiplatelet activities.[1] Understanding its bioavailability and metabolic fate is crucial for the development of novel therapeutics. This technical guide provides a comprehensive overview of the anticipated absorption, distribution, metabolism, and excretion (ADME) profile of this compound, based on extensive studies of its analog, Mulberroside A.
Predicted Bioavailability and Intestinal Absorption
Based on studies of Mulberroside A, this compound is expected to have low oral bioavailability.[2][3] The glycosidic nature of these compounds suggests that they are likely subject to significant first-pass metabolism in the intestine and liver.
Key Factors Influencing Bioavailability:
-
Intestinal Permeability: Mulberroside A exhibits poor permeability across Caco-2 cell monolayers, a model of the human intestinal epithelium, suggesting that this compound likely shares this characteristic.[4][5] The primary mechanism of transport is expected to be passive diffusion.[4][5]
-
Intestinal Microbiota Metabolism: A critical determinant of the bioavailability of stilbenoid glycosides is their metabolism by intestinal bacteria.[4][5] It is highly probable that gut microbiota hydrolyze the glycosidic bonds of this compound, releasing its aglycone and mono-glucoside metabolites.[6] This biotransformation is a key step for subsequent absorption.[4][5]
Metabolism
The metabolism of this compound is predicted to be extensive and occur in two primary phases: intestinal and hepatic metabolism.
Intestinal Metabolism
Upon oral administration, this compound is expected to undergo significant transformation by the gut microbiota. The primary metabolic reaction is anticipated to be deglycosylation, leading to the formation of its aglycone.[4][5][6]
Hepatic Metabolism
Following absorption, the metabolites of this compound, primarily its aglycone, are likely transported to the liver via the portal vein, where they undergo extensive Phase II metabolism. Key metabolic pathways for the aglycone of Mulberroside A, oxyresveratrol, include glucuronidation and sulfation.[3][7][8] It is reasonable to expect a similar metabolic fate for the aglycone of this compound.
Quantitative Data Summary
The following tables summarize the pharmacokinetic parameters of Mulberroside A, which can be used as a reference for predicting the behavior of this compound.
Table 1: Pharmacokinetic Parameters of Mulberroside A in Rats
| Parameter | Value | Reference |
| Bioavailability | Poor | [3][8] |
| Primary Metabolites | Oxyresveratrol-2-O-β-D-glucopyranoside, Oxyresveratrol-3'-O-β-D-glucopyranoside, Oxyresveratrol | [6] |
Table 2: In Vitro Permeability of Mulberroside A in Caco-2 Cells
| Direction | Apparent Permeability Coefficient (Papp) (cm/s) | Reference |
| Apical to Basolateral | Low (specific value not provided) | [4][5] |
| Basolateral to Apical | Low (specific value not provided) | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments performed on Mulberroside A are provided below to guide future research on this compound.
In Vivo Pharmacokinetic Study in Rats
-
Drug Administration: Oral gavage of Mulberroside A solution.[3]
-
Sample Collection: Blood, urine, and feces collected at various time points.[3]
-
Analytical Method: Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for the identification and quantification of the parent compound and its metabolites.[3]
In Vitro Intestinal Permeability Assay
-
Cell Line: Caco-2 cells cultured on Transwell inserts to form a confluent monolayer.[4][5]
-
Procedure: Mulberroside A is added to either the apical or basolateral side of the Transwell. Samples are collected from the opposite side at various time points.
-
Analysis: The concentration of Mulberroside A in the collected samples is determined by High-Performance Liquid Chromatography (HPLC) with UV detection.[4][5]
In Vitro Metabolism with Intestinal Microbiota
-
Source of Microbiota: Fresh fecal samples from humans or rats.[5]
-
Incubation: Mulberroside A is incubated with the fecal slurry under anaerobic conditions.[4][5]
-
Analysis: The reaction mixture is analyzed at different time points by HPLC or LC-MS to identify the metabolites formed.[4][5]
In Vitro Hepatic Metabolism Assay
-
System: Rat liver microsomes or S9 fractions.
-
Cofactors: NADPH for Phase I reactions; UDPGA for glucuronidation and PAPS for sulfation in Phase II reactions.
-
Procedure: Mulberroside A or its aglycone is incubated with the liver fractions and cofactors.
-
Analysis: The formation of metabolites is monitored by HPLC or LC-MS.
Visualizations
Predicted Metabolic Pathway of this compound
The following diagram illustrates the predicted metabolic pathway of this compound, extrapolated from the known metabolism of Mulberroside A.
Caption: Predicted metabolic pathway of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the typical workflow for an in vivo pharmacokinetic study.
Caption: Experimental workflow for in vivo pharmacokinetic studies.
Conclusion
References
- 1. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological activities and pharmacokinetic properties of mulberroside: A systematical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology [frontiersin.org]
Mulberroside C potential as a lead compound for drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberroside C, a glycosylated stilbenoid found in the root bark of Morus alba L., has emerged as a compelling candidate for lead compound discovery. Possessing a range of pharmacological activities, including antiplatelet, antiviral, and hematopoietic effects, this compound presents a multi-faceted profile for therapeutic development. This technical guide provides a comprehensive overview of the current research, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Pharmacological Activities and Efficacy
This compound has demonstrated significant bioactivity in several key therapeutic areas. The following tables summarize the quantitative data from various in vitro and in vivo studies, offering a clear comparison of its efficacy across different biological systems.
Table 1: Antiplatelet Activity of this compound
| Agonist | Concentration of this compound (μM) | Inhibition of Platelet Aggregation (%) | IC50 (μM) | Reference |
| Collagen | 50 | 17.9 | 77.3 | [1] |
| 75 | 43.9 | [1] | ||
| 100 | 81.8 | [1] | ||
| 150 | 96.2 | [1] | ||
| Thrombin | 50-150 | Dose-dependent inhibition | Not Determined | [1] |
| U46619 | 50-150 | Dose-dependent inhibition | Not Determined | [1] |
Table 2: Anti-HIV Activity of this compound
| Assay Type | Cell Line | Virus Strain | IC50 | Reference |
| β-galactosidase assay | TZM-bl | HIV-1 LAV | 5.12 ng/mL (0.00512 µg/mL) | [2] |
| p24 antigen assay | PBMCs | JR-CSF | < 7.8 µg/mL | [2] |
Table 3: Effect of this compound on Neutrophil Differentiation in Leukopenia Models
| Cell Line | Concentration of this compound (μM) | Marker | Effect | Reference |
| NB4 | 5-20 | CD11b | Dose-dependent increase in expression | [3][4] |
| HL-60 | Not Specified | - | Promotes differentiation | [3] |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action.
Antiplatelet Activity Signaling Pathway
This compound inhibits platelet aggregation through a dual mechanism: the upregulation of cyclic nucleotide signaling and the downregulation of phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways.[1][5]
Anti-Leukopenia Activity Signaling Pathway
In the context of leukopenia, this compound promotes neutrophil differentiation by binding to the IL-23 receptor (IL-23R) and activating the RASGRP1/RAS/ERK signaling pathway.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides step-by-step protocols for key experiments cited in the literature on this compound.
In Vitro Antiplatelet Aggregation Assay
This protocol is adapted from the methodology described by Kwon et al. (2021).[1]
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Human platelet-rich plasma (PRP)
-
This compound (dissolved in DMSO)
-
Agonists: Collagen, Thrombin, U46619
-
Platelet aggregometer
-
Sterile cuvettes with stir bars
-
Pipettes
Procedure:
-
Prepare washed human platelets and adjust the concentration to 108 cells/mL.
-
Pre-incubate 250 µL of the platelet suspension with varying concentrations of this compound (50-150 µM) or vehicle (DMSO) for 2 minutes at 37°C in the aggregometer cuvette with continuous stirring.
-
Initiate platelet aggregation by adding an agonist (e.g., collagen, thrombin, or U46619) to the cuvette.
-
Record the change in light transmission for at least 5 minutes using the platelet aggregometer.
-
The percentage of aggregation is calculated by setting the light transmission of the platelet suspension as 0% and that of platelet-poor plasma (PPP) as 100%.
-
The IC50 value is determined from the dose-response curve.
Anti-HIV Activity Assay (p24 Antigen ELISA)
This protocol is based on the methods described by Vora et al. (2021).[2]
Objective: To quantify the inhibitory effect of this compound on HIV-1 replication in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
HIV-1 virus stock (e.g., JR-CSF)
-
This compound
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well culture plates
-
HIV-1 p24 antigen ELISA kit
-
Microplate reader
Procedure:
-
Isolate and culture human PBMCs.
-
Seed the PBMCs in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specified period.
-
Infect the cells with a known amount of HIV-1 virus.
-
Culture the infected cells for several days to allow for viral replication.
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 antigen ELISA kit, following the manufacturer's instructions.[6][7][8]
-
The percentage of viral inhibition is calculated by comparing the p24 levels in treated wells to untreated (virus control) wells.
-
The IC50 value is determined from the dose-response curve.
Conclusion and Future Directions
This compound exhibits a compelling profile as a lead compound for drug discovery, with demonstrated efficacy in the realms of thrombosis, viral infection, and hematological disorders. Its ability to modulate multiple signaling pathways underscores its potential for development into a novel therapeutic agent. The data and protocols presented in this guide provide a solid foundation for further investigation.
Future research should focus on:
-
In vivo efficacy and safety: Comprehensive animal studies are needed to validate the in vitro findings and to establish a clear safety profile.
-
Pharmacokinetics and bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug.
-
Structure-activity relationship (SAR) studies: Medicinal chemistry efforts to synthesize analogs of this compound could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
Clinical trials: Ultimately, well-designed clinical trials will be necessary to determine the therapeutic potential of this compound in human diseases.
The continued exploration of this compound and its derivatives holds significant promise for the development of new and effective treatments for a range of challenging medical conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. assaygenie.com [assaygenie.com]
- 8. hiv-forschung.de [hiv-forschung.de]
Ethnobotanical and Pharmacological Exploration of Mulberroside C: A Technical Guide
Foreword: This document provides a comprehensive technical overview of Mulberroside C, a bioactive compound found in various plant species, most notably within the genus Morus. It is intended for researchers, scientists, and professionals in the field of drug development. This guide details the ethnobotanical background, quantitative distribution, experimental protocols for isolation and analysis, and the molecular pathways through which this compound exerts its pharmacological effects.
Ethnobotanical Significance of this compound-Containing Plants
This compound is a key phytochemical constituent of plants in the Morus genus, commonly known as mulberry. Traditional medicine systems, particularly Traditional Chinese Medicine (TCM), have long utilized parts of the mulberry tree for therapeutic purposes. The root bark, known as "Sang Bai Pi" (Cortex Mori), is the most cited source and is traditionally used to treat a variety of ailments.
Ethnobotanical uses of Morus alba (White Mulberry), a primary source of this compound, are extensive. The root bark has been traditionally employed to address respiratory conditions by clearing heat from the lungs, alleviating coughs and wheezing, and reducing phlegm[1]. Its diuretic properties are utilized to promote urination and reduce edema[1][2]. In TCM, it is classified as a cooling herb capable of dispelling heat and dampness from the body, making it a remedy for conditions such as asthma, bronchitis, hypertension, and some skin disorders[3][4][5]. Beyond the root bark, other parts of the mulberry plant have been used to treat fever, protect the liver, and manage cardiovascular issues[6].
Quantitative Analysis of this compound
This compound is primarily found in the root and stem bark of Morus alba[6][7]. While extensive quantitative data for many flavonoids in mulberry exists, specific concentrations of this compound are less commonly reported than its analogue, Mulberroside A. The concentration of these bioactive compounds can vary significantly based on the plant part, species, geographical location, and harvest time.
For context, the table below summarizes the distribution of major related compounds in different parts of Morus alba, highlighting the general abundance of stilbenoids and flavonoids in the root bark.
| Plant Part | Major Compounds | Reported Concentration (mg/g dry weight) |
| Root Bark | Mulberroside A | 100.19 ± 63.62 |
| Kuwanon G | 24.05 ± 23.17 | |
| Morusin | 10.98 ± 10.49 | |
| Twigs | Mulberroside A | 44.55 ± 34.61 |
| Oxyresveratrol | Higher than in root barks | |
| Leaves | Rutin | 111.38 (µg/g FW in some cultivars) |
| Isoquercitrin | High concentrations reported | |
| Chlorogenic Acid | Predominant phenolic acid | |
| Fruits | Cyanidin-3-O-glucoside | 0.656 - 4.367 |
| Cyanidin-3-O-rutinoside | 0.226 - 1.649 |
Note: This table aggregates data from multiple sources for illustrative purposes. Concentrations of this compound are not explicitly and consistently detailed across the literature, necessitating targeted quantitative analysis for specific research purposes.
Experimental Protocols
Extraction and Isolation of this compound
The isolation of this compound from its primary source, mulberry root bark, involves a multi-step process of extraction, fractionation, and purification. The following protocol is a composite methodology based on standard practices for isolating phenolic compounds from Morus species.
1. Plant Material Preparation:
-
Obtain dried root bark of Morus alba.
-
Grind the material into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Perform ultrasonic-assisted extraction on the powdered plant material (e.g., 100 g) with 80% methanol (800 mL) at room temperature for a specified duration (e.g., 1 hour), repeated three times[8].
-
Alternatively, reflux extraction with an ethanol solution (e.g., 30-90%) can be employed[7].
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Fractionation (Liquid-Liquid Partitioning):
-
Suspend the crude extract in water.
-
Successively partition the aqueous suspension with solvents of increasing polarity, such as n-hexane, chloroform (CHCl3), ethyl acetate (EtOAc), and n-butanol (n-BuOH)[9]. This compound, being a moderately polar glycoside, is expected to be enriched in the ethyl acetate or n-butanol fractions.
4. Chromatographic Purification:
-
Subject the target fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing methanol concentration[8].
-
Monitor the collected fractions using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest.
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient system[8].
-
Final purification can be achieved using gel filtration chromatography, such as Sephadex LH-20[8].
Quantification by HPLC-DAD
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a standard method for the quantitative analysis of this compound.
-
Chromatographic System: An HPLC system equipped with a DAD.
-
Column: A C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an acidified aqueous solution (e.g., 0.5% phosphoric acid or 1% formic acid) (Solvent A) and methanol or acetonitrile (Solvent B)[10][11].
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maxima of this compound, likely in the range of 200-400 nm.
-
Quantification: A calibration curve is generated using a purified this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.
Pharmacological Activities and Signaling Pathways
This compound has demonstrated significant potential in several pharmacological areas, most notably for its antiplatelet and antiviral properties.
Antiplatelet Activity
This compound has been shown to inhibit agonist-induced human platelet aggregation in a dose-dependent manner without cytotoxicity[3][10]. This effect is crucial for the prevention of thrombosis-mediated cardiovascular diseases[3][10].
The mechanism of action involves the modulation of several key signaling pathways in platelets:
-
Inhibition of Thromboxane A2 (TXA2) Production: this compound dose-dependently inhibits the production of TXA2, a potent platelet agonist[3].
-
Downregulation of Phosphoproteins: It suppresses the phosphorylation of cytosolic phospholipase A2 (cPLA2) and p38 mitogen-activated protein kinase (p38MAPK), which are upstream regulators of TXA2 synthesis[3].
-
Regulation of Intracellular Calcium: The compound decreases the mobilization of intracellular Ca2+[3][10].
-
Upregulation of Cyclic Nucleotides: It upregulates cyclic nucleotide signaling pathways[3].
Below is a diagram illustrating the signaling pathway for the antiplatelet activity of this compound.
Caption: Signaling pathway of this compound's antiplatelet activity.
Antiviral Activity
This compound has been identified as a potent antiviral agent against both Herpes Simplex Virus 1 (HSV-1) and Human Immunodeficiency Virus (HIV).
-
Anti-HSV-1 Activity: It has been demonstrated to be an active principle against HSV-1, with a 50% inhibitory concentration (IC50) of 75.4 µg/mL[12]. The mechanism appears to involve the inhibition of viral adsorption into host cells and interference with intracellular replication, leading to a reduction in viral plaque formation[12].
-
Anti-HIV Activity: Mechanistic studies have revealed that this compound can act as an HIV protease inhibitor[6][13]. HIV protease is a critical enzyme for the maturation of new virus particles. By inhibiting this enzyme, this compound prevents the virus from producing infectious virions, thus halting its replication cycle[6][13][14].
The workflow for assessing the anti-HIV activity of this compound is depicted below.
Caption: Experimental workflow for evaluating the anti-HIV activity of this compound.
Conclusion and Future Directions
This compound, a bioactive compound primarily derived from the root and stem bark of Morus alba, demonstrates significant pharmacological potential rooted in its traditional ethnobotanical uses. Its well-defined antiplatelet activity, operating through the inhibition of the p38MAPK/cPLA2/TXA2 pathway, presents a promising avenue for the development of novel antithrombotic agents. Furthermore, its antiviral properties against HSV-1 and HIV, particularly through protease inhibition, warrant further investigation for the development of new antiviral therapies.
Future research should focus on obtaining more precise quantitative data of this compound in various plant parts and cultivars to standardize its use. The development of optimized and specific protocols for its extraction and isolation on a larger scale is crucial for further preclinical and clinical studies. Elucidating the detailed molecular mechanisms and signaling pathways of its antiviral activities will be essential for its advancement as a therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN102329350A - Method for extracting mulberroside A from white mulberry root-bark - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A Chemical Investigation of the Leaves of Morus alba L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Natural Deep Eutectic Solvents for the Extraction of Mulberroside A from White Mulberry Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
Methodological & Application
Application Note: Quantification of Mulberroside C in Plant Extracts using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the quantitative analysis of Mulberroside C in plant extracts, particularly from Morus species, using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Introduction
This compound, a stilbenoid glycoside found in various parts of the mulberry plant (Morus spp.), is a compound of increasing interest due to its potential pharmacological activities. Like its well-studied analogue, Mulberroside A, it is investigated for various therapeutic applications. Accurate and reliable quantification of this compound in raw plant materials and finished products is crucial for quality control, standardization, and further research.
This application note details a robust RP-HPLC method for the separation and quantification of this compound. The methodology is based on established protocols for similar stilbenoids and provides the necessary parameters for sample preparation, chromatographic separation, and method validation.
Principle
The method employs reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound is separated from other components in the extract based on its polarity. The separation is achieved using a gradient elution of water (acidified with formic acid) and acetonitrile. The acidified mobile phase improves peak shape and resolution.[1] Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard, with detection at its UV absorbance maximum.
Experimental Protocols
Reagents and Materials
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Acid: Formic acid (analytical grade or higher).
-
Reference Standard: this compound (purity >98%).
-
Filters: 0.22 µm or 0.45 µm PTFE or nylon syringe filters.
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode Array Detector (DAD) or UV-Vis Detector
-
Chromatography Data System (CDS)
Sample Preparation Protocol
The following protocol outlines the extraction of this compound from dried plant material (e.g., mulberry leaves, bark).
-
Drying & Grinding: Air-dry the plant material at room temperature until a constant weight is achieved. Grind the dried material into a fine powder (e.g., 40-mesh).
-
Extraction:
-
Accurately weigh approximately 0.5 g of the powdered sample into a centrifuge tube.
-
Add 25 mL of 60% methanol in water.[1]
-
Vortex for 1 minute to ensure thorough mixing.
-
-
Ultrasonication: Place the tube in an ultrasonic bath and extract for 40 minutes at room temperature.[1]
-
Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]
Caption: Workflow for the extraction of this compound.
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Perform serial dilutions of the stock solution with 60% methanol to prepare a series of calibration standards. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.
Data Presentation and Results
HPLC Chromatographic Conditions
The following table summarizes the optimized conditions for the HPLC analysis.
| Parameter | Condition |
| HPLC Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-20 min: 5-15% B; 20-30 min: 15-20% B; 30-35 min: 20-55% B; 35-40 min: Hold at 55% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35-40°C[1] |
| Detection | UV at 320 nm[1] |
| Injection Volume | 10 µL |
| Run Time | 45 minutes (including re-equilibration) |
Note: The gradient program is based on methods for similar compounds and may require optimization for specific sample matrices.[2]
Method Validation Summary
The method should be validated according to standard guidelines to ensure its suitability. The table below presents typical performance characteristics for such an analysis.
| Validation Parameter | Typical Specification |
| Linearity (R²) | ≥ 0.998 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.5%[1] |
| Accuracy (Recovery) | 98 - 105%[1] |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Quantification
The concentration of this compound in the prepared sample is determined using the linear regression equation derived from the calibration curve:
y = mx + c
Where:
-
y = Peak area of this compound
-
m = Slope of the calibration curve
-
x = Concentration of this compound
-
c = y-intercept
The final concentration in the original solid sample (mg/g) is calculated by accounting for the initial sample weight and extraction volume.
References
Application Notes and Protocols for the Extraction of Mulberroside C from Mulberry Root Bark
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberroside C, a stilbenoid glycoside found in the root bark of mulberry (Morus alba L.), has garnered significant interest within the scientific community. This interest stems from its potential therapeutic applications, including its role as a tyrosinase inhibitor and its impact on various cellular signaling pathways. These application notes provide a comprehensive overview of the extraction and purification of this compound from mulberry root bark, intended to guide researchers in isolating this compound for further study and drug development. The protocols outlined below are based on established methodologies for the extraction of analogous compounds from mulberry species.
Data Presentation
Table 1: Comparison of Extraction Solvents and Methods for Compounds from Mulberry Root Bark
| Compound Family | Plant Material | Extraction Solvent | Method | Key Findings | Reference |
| Stilbenoids (e.g., Mulberroside A) | White Mulberry Root Bark | 30-90% Ethanol | Reflux Extraction | Effective for initial crude extraction. | CN102329350A |
| Triterpenoids | Mulberry Root Bark | 80% Aqueous Methanol | Room Temperature Maceration | Yielded five different triterpenoids. | [1] |
| Phenolic Compounds | Mulberry Root Bark | 70% Ethanol | Maceration at Room Temperature | Ethyl acetate fraction showed strong tyrosinase inhibition. | |
| Mulberroside A | White Mulberry Root Bark | Natural Deep Eutectic Solvents (NADES) | Ultrasonic-Assisted Extraction | Malic acid:glucose (1:3) NADES showed high specificity. | [2] |
| Mulberroside F | Mulberry Root (in vitro) | 60% Ethyl Alcohol | Sonication | Yielded 207.35 ± 23.42 µg/g of Mulberroside F. | [3] |
Experimental Protocols
Protocol 1: General Extraction and Fractionation of Mulberry Root Bark
This protocol describes a general method for obtaining a crude extract from mulberry root bark and fractionating it to enrich for compounds like this compound.
Materials and Reagents:
-
Dried mulberry root bark
-
70% Ethanol
-
Distilled water
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Preparation of Plant Material: Grind the dried mulberry root bark into a coarse powder.
-
Extraction:
-
Macerate the powdered root bark (500 g) with 70% ethanol (5 L) at room temperature for 24 hours.
-
Repeat the extraction process three times.
-
Combine the ethanol extracts and filter them.
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning (Fractionation):
-
Suspend the crude ethanol extract in distilled water.
-
Perform successive liquid-liquid partitioning using a separatory funnel with the following solvents in order:
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
-
Collect each solvent fraction separately.
-
Concentrate each fraction using a rotary evaporator to yield the n-hexane, ethyl acetate, n-butanol, and remaining aqueous fractions. This compound is expected to be enriched in the more polar fractions like ethyl acetate and n-butanol.
-
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of this compound from the enriched fractions obtained in Protocol 1.
Materials and Reagents:
-
Enriched fraction (e.g., Ethyl acetate or n-Butanol fraction)
-
Silica gel (for column chromatography)
-
Sephadex LH-20
-
Solvents for mobile phase (e.g., chloroform-methanol gradients)
-
Thin Layer Chromatography (TLC) plates
-
UV lamp
Procedure:
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate or n-butanol fraction in a minimal amount of a suitable solvent.
-
Pack a glass column with silica gel slurried in the initial mobile phase (e.g., chloroform).
-
Load the sample onto the column.
-
Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol gradient.
-
Collect fractions and monitor the separation using TLC under a UV lamp.
-
Pool the fractions containing the compound of interest based on the TLC profiles.
-
-
Sephadex LH-20 Column Chromatography:
-
Further purify the pooled fractions by applying them to a Sephadex LH-20 column.
-
Elute the column with a suitable solvent, typically methanol, to remove smaller impurities.
-
Collect the fractions containing the purified compound.
-
Evaporate the solvent to obtain the isolated this compound.
-
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the quantitative analysis of this compound in the extracts and purified samples. This method is adapted from a protocol for the closely related Mulberroside F.[3]
Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
0.45 µm syringe filters
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[3]
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in methanol.
-
Create a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve a known amount of the extract or purified sample in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (adapted from Mulberroside F analysis): [3]
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size
-
Mobile Phase: A gradient of Solvent A (water) and Solvent B (acetonitrile)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 320 nm
-
Column Temperature: 35 °C
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Inject the prepared sample into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Mandatory Visualizations
Caption: Workflow for the extraction and fractionation of mulberry root bark.
Caption: Workflow for the purification and quantification of this compound.
Caption: Simplified signaling pathway of this compound's antiplatelet activity.
References
- 1. khu.elsevierpure.com [khu.elsevierpure.com]
- 2. Natural Deep Eutectic Solvents for the Extraction of Mulberroside A from White Mulberry Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mulberroside F from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Mulberroside C Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberroside C, a stilbenoid glycoside isolated from Morus alba (white mulberry), has garnered significant interest within the scientific community for its potential therapeutic properties. Preclinical studies have indicated its involvement in a range of biological activities, including anti-platelet, anti-inflammatory, neuroprotective, and melanogenesis-modulating effects. These diverse bioactivities suggest that this compound may hold promise for the development of novel therapeutics for a variety of disorders.
These application notes provide a comprehensive guide for researchers to investigate the effects of this compound in various cell culture models. Detailed protocols for key experiments are outlined to assess its cytotoxicity, anti-inflammatory potential, neuroprotective capabilities, and influence on melanogenesis. The included experimental workflows and signaling pathway diagrams offer a visual representation of the methodologies and molecular mechanisms potentially modulated by this compound.
Data Presentation: Quantitative Effects of this compound and Related Compounds
The following tables summarize the quantitative data on the biological effects of this compound and its analogs from in vitro studies. This information can serve as a reference for dose-selection in experimental designs.
Table 1: Anti-platelet Effects of this compound
| Agonist | This compound Concentration (μM) | Inhibition of Platelet Aggregation (%) |
| Collagen | 50 | 17.9 |
| 75 | 43.9 | |
| 100 | 81.8 | |
| 150 | 96.2 |
Data from a study on human platelets, where aggregation was induced by collagen. The results show a dose-dependent inhibitory effect of this compound.[1]
Table 2: Anti-inflammatory Effects of Mulberry Extracts and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50/Effective Concentration |
| Mulberry Leaf Extract | RAW 264.7 | NO Production | IC50 ≈ 50-100 µg/mL |
| Oxyresveratrol (related stilbenoid) | RAW 264.7 | NO Production | IC50 ≈ 15.1 ± 2.3 μM |
Data from studies on LPS-stimulated RAW 264.7 macrophages. These values for related compounds can guide initial dose-ranging studies for this compound.[2][3]
Table 3: Neuroprotective Effects of Mulberry-derived Compounds
| Compound/Extract | Cell Line | Stressor | Effective Concentration |
| Mulberry Fruit Ethanol Extract | SH-SY5Y | 6-hydroxydopamine (6-OHDA) | 10 - 100 µg/mL |
| Oxyresveratrol | SH-SY5Y | 6-OHDA | 1 - 25 µmol/L |
Data from studies on neuroblastoma SH-SY5Y cells, a common model for neurodegenerative diseases.[4]
Table 4: Effects of Mulberry-derived Compounds on Melanogenesis
| Compound/Extract | Cell Line | Assay | IC50/Effective Concentration |
| Mulberroside F | B16F10 | Melanin Synthesis | Effective at 10 µM |
| Mulberry Leaf Phenolic Compounds | B16F10 | Melanin Content | Effective at 10 µM |
Data from studies on B16F10 melanoma cells, a widely used model for studying melanogenesis.[5]
Experimental Protocols
This section provides detailed protocols for a selection of key experiments to characterize the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on a given cell line and to establish a non-toxic concentration range for subsequent functional assays.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, RAW 264.7, B16F10)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and replace it with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
Objective: To evaluate the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Complete DMEM medium
-
This compound stock solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent System for NO measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Protocol:
-
Seed RAW 264.7 cells into a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation and a group with LPS stimulation but no this compound treatment.
-
Nitric Oxide (NO) Measurement:
-
Collect the cell culture supernatants.
-
Determine the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Measure the levels of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.[6]
-
Neuroprotection Assay in SH-SY5Y Cells
Objective: To assess the neuroprotective effects of this compound against oxidative stress-induced cell death in the human neuroblastoma SH-SY5Y cell line.[7]
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium
-
This compound stock solution
-
Hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) as the neurotoxic agent
-
96-well plates
-
MTT assay reagents (as described above)
Protocol:
-
Seed SH-SY5Y cells into a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 2-4 hours).
-
Induce neuronal damage by adding H2O2 (e.g., 100-200 µM) or 6-OHDA (e.g., 50-100 µM) to the wells and incubate for 24 hours. Include a control group without the neurotoxin and a group with the neurotoxin but without this compound.
-
Assess cell viability using the MTT assay as previously described. An increase in cell viability in the this compound-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.[8]
Melanogenesis Assay in B16F10 Melanoma Cells
Objective: To determine the effect of this compound on melanin synthesis in B16F10 melanoma cells.
Materials:
-
B16F10 mouse melanoma cells
-
Complete DMEM medium
-
This compound stock solution
-
α-Melanocyte-stimulating hormone (α-MSH) to stimulate melanogenesis
-
Sodium hydroxide (NaOH)
-
96-well plates
Protocol:
-
Seed B16F10 cells into a 96-well plate.
-
Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (e.g., 100 nM) for 48-72 hours.
-
After incubation, wash the cells with PBS.
-
Lyse the cells with 1N NaOH.
-
Measure the absorbance of the cell lysates at 405 nm to quantify the melanin content.
-
A decrease in melanin content in the this compound-treated groups compared to the α-MSH-only group suggests an inhibitory effect on melanogenesis.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the potential signaling pathways modulated by this compound based on current research on it and related compounds.
Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.
Caption: Potential neuroprotective signaling pathways modulated by this compound.
Caption: Hypothesized mechanism of this compound's effect on melanogenesis via the cAMP/PKA/CREB/MITF pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for investigating the in vitro effects of this compound.
References
- 1. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Anti-Inflammatory Activity of Morus alba L. Stem Extract in LPS-Stimulated RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Characterization of Melanogenesis Inhibitory Constituents of Morus alba Leaves and Optimization of Extraction Conditions Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The neuroprotective effects of the combined extract of mulberry fruit and mulberry leaf against hydrogen peroxide-induced cytotoxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Studies of Mulberroside C
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vivo animal studies to evaluate the efficacy of Mulberroside C. The protocols are based on existing literature for this compound and related compounds, offering a solid foundation for investigating its therapeutic potential in various disease models.
Application Note: Leukopenia Amelioration
Introduction: this compound has been shown in vitro to promote the differentiation of white blood cells, suggesting its potential as a therapeutic agent for chemotherapy- or radiotherapy-induced leukopenia. The proposed animal models aim to validate this effect in vivo.
Recommended Animal Model: Cyclophosphamide (CTX)-induced leukopenic mouse model.
Rationale: This is a well-established and reproducible model that mimics the leukopenia observed in patients undergoing chemotherapy.
Experimental Protocol: CTX-Induced Leukopenia Model
Animals:
-
Male or female C57BL/6 or BALB/c mice, 6-8 weeks old.
Materials:
-
This compound (purity >98%)
-
Cyclophosphamide (CTX)
-
Sterile saline solution (0.9% NaCl)
-
EDTA-coated microcentrifuge tubes for blood collection
-
Automated hematology analyzer or hemocytometer
Procedure:
-
Acclimatization: House mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to food and water.
-
Induction of Leukopenia: Administer a single intraperitoneal (i.p.) injection of CTX at a dose of 150-200 mg/kg to induce leukopenia. The nadir of white blood cell (WBC) count is typically observed around day 4 post-injection.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., sterile saline, p.o. or i.p.)
-
Group 2: CTX + Vehicle
-
Group 3: CTX + this compound (Low Dose, e.g., 10 mg/kg, p.o.)
-
Group 4: CTX + this compound (Mid Dose, e.g., 20 mg/kg, p.o.)
-
Group 5: CTX + this compound (High Dose, e.g., 40 mg/kg, p.o.)
-
Group 6 (Optional): CTX + Positive Control (e.g., G-CSF)
-
-
Drug Administration: Begin daily administration of this compound or vehicle one day after CTX injection and continue for 7-10 days.
-
Monitoring:
-
Collect peripheral blood (approx. 50 µL) from the tail vein on days 0 (baseline), 4, 7, and 10.
-
Perform complete blood counts (CBC) to determine the number of total WBCs, neutrophils, lymphocytes, and monocytes.
-
Monitor body weight and clinical signs daily.
-
-
Endpoint Analysis: At the end of the study, euthanize mice and collect bone marrow from the femurs and tibias for cellularity analysis and flow cytometry to assess hematopoietic progenitor cell populations.
Quantitative Data Summary:
| Group | WBC Count (x10³/µL) Day 4 | Neutrophil Count (x10³/µL) Day 4 | WBC Count (x10³/µL) Day 10 | Neutrophil Count (x10³/µL) Day 10 | Bone Marrow Cellularity (x10⁶ cells/femur) |
| Vehicle Control | Baseline Value | Baseline Value | Baseline Value | Baseline Value | Baseline Value |
| CTX + Vehicle | Expected Decrease | Expected Decrease | Partial Recovery | Partial Recovery | Expected Decrease |
| CTX + this compound (Low) | Expected Improvement | Expected Improvement | Expected Recovery | Expected Recovery | Expected Improvement |
| CTX + this compound (Mid) | Expected Improvement | Expected Improvement | Expected Recovery | Expected Recovery | Expected Improvement |
| CTX + this compound (High) | Expected Improvement | Expected Improvement | Expected Recovery | Expected Recovery | Expected Improvement |
Signaling Pathway & Experimental Workflow
Leukopenia Model Workflow and Signaling Pathway.
Application Note: Antithrombotic Effects
Introduction: In vitro studies have demonstrated that this compound possesses antiplatelet activity by inhibiting agonist-induced platelet aggregation.[1] The following in vivo protocol is designed to evaluate its potential antithrombotic effects.
Recommended Animal Model: Ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice.
Rationale: This model is widely used to study arterial thrombosis, as it is highly reproducible and allows for real-time monitoring of thrombus formation and vessel occlusion.
Experimental Protocol: FeCl₃-Induced Thrombosis Model
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound (purity >98%)
-
Ferric chloride (FeCl₃) solution (e.g., 10%)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine)
-
Doppler flow probe or intravital microscope
-
Filter paper strips (1x2 mm)
Procedure:
-
Acclimatization: As described in the previous protocol.
-
Drug Administration: Administer this compound (e.g., 10, 20, 40 mg/kg) or vehicle (e.g., sterile saline) via oral gavage (p.o.) or intraperitoneal (i.p.) injection 1-2 hours before the surgical procedure. A positive control like aspirin (e.g., 100 mg/kg, p.o.) can be included.
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Thrombus Induction:
-
Saturate a small piece of filter paper with FeCl₃ solution.
-
Apply the filter paper to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Monitoring and Endpoint:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to vessel occlusion, defined as the time from FeCl₃ application to the cessation of blood flow (flow < 10% of baseline) for a sustained period (e.g., 20 minutes).
-
After the experiment, the thrombosed arterial segment can be excised, weighed, and processed for histological analysis.
-
Quantitative Data Summary:
| Group | Time to Occlusion (minutes) | Thrombus Weight (mg) | Platelet Aggregation (%) (ex vivo) |
| Vehicle Control | Expected Baseline Time | Expected Baseline Weight | Baseline Aggregation |
| This compound (Low) | Expected Prolongation | Expected Decrease | Expected Inhibition |
| This compound (Mid) | Expected Prolongation | Expected Decrease | Expected Inhibition |
| This compound (High) | Expected Prolongation | Expected Decrease | Expected Inhibition |
| Aspirin (Positive Control) | Expected Prolongation | Expected Decrease | Expected Inhibition |
Signaling Pathway & Experimental Workflow
Thrombosis Model Workflow and Antiplatelet Signaling.
Application Note: Neuroprotective Effects
Introduction: While most in vivo neuroprotection studies have utilized the related compound Mulberroside A, the shared stilbene backbone suggests that this compound may also possess neuroprotective properties. The following models are proposed to investigate its efficacy in contexts of neurodegeneration and ischemic stroke.
Recommended Animal Models:
-
Parkinson's Disease: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model.
-
Alzheimer's Disease: Scopolamine-induced amnesia model in mice or rats.
-
Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) model in rats or mice.
Experimental Protocol: MPTP-Induced Parkinson's Disease Model
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Materials:
-
This compound (purity >98%)
-
MPTP hydrochloride
-
Sterile saline solution
-
Apparatus for behavioral testing (Rotarod, open field)
Procedure:
-
Acclimatization and Grouping: As previously described.
-
Treatment Regimen:
-
Group 1: Vehicle Control
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + this compound (e.g., 20 mg/kg, p.o.)
-
Group 4: MPTP + this compound (e.g., 40 mg/kg, p.o.)
-
-
MPTP Induction: Administer MPTP (e.g., 20-30 mg/kg, i.p.) daily for 4-5 consecutive days.
-
Drug Administration: Begin daily oral administration of this compound 3 days prior to the first MPTP injection (pre-treatment) and continue throughout the MPTP administration period and for 7 days after the final injection.
-
Behavioral Assessment: 7 days after the last MPTP injection, perform behavioral tests:
-
Rotarod test: To assess motor coordination and balance.
-
Open field test: To evaluate locomotor activity.
-
-
Endpoint Analysis: After behavioral testing, euthanize the animals.
-
Collect brain tissue. One hemisphere can be used for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites in the striatum).
-
The other hemisphere can be fixed for immunohistochemical analysis of tyrosine hydroxylase (TH)-positive neurons in the substantia nigra pars compacta (SNc) and striatum to quantify dopaminergic neurodegeneration.
-
Quantitative Data Summary (Parkinson's Model):
| Group | Rotarod Latency (seconds) | Striatal Dopamine (ng/mg tissue) | TH+ Neurons in SNc (cell count) |
| Vehicle Control | Baseline Performance | Baseline Level | Baseline Count |
| MPTP + Vehicle | Expected Decrease | Expected Decrease | Expected Decrease |
| MPTP + this compound (20 mg/kg) | Expected Improvement | Expected Preservation | Expected Preservation |
| MPTP + this compound (40 mg/kg) | Expected Improvement | Expected Preservation | Expected Preservation |
Experimental Protocol: MCAO Stroke Model
Animals:
-
Male Sprague-Dawley rats, 250-300g.
Procedure:
-
Drug Administration: Administer this compound (e.g., 20, 40 mg/kg, i.p. or p.o.) or vehicle 60 minutes before MCAO.
-
MCAO Surgery: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for 90-120 minutes, followed by reperfusion.
-
Neurological Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).
-
Endpoint Analysis (24h post-MCAO):
-
Euthanize animals and harvest brains.
-
Measure infarct volume using TTC (2,3,5-triphenyltetrazolium chloride) staining.
-
Homogenize brain tissue from the ischemic hemisphere to measure markers of oxidative stress (MDA, SOD, GSH) and inflammation (TNF-α, IL-1β).
-
Quantitative Data Summary (Stroke Model):
| Group | Neurological Deficit Score | Infarct Volume (% of Hemisphere) | Brain MDA Level (nmol/mg protein) | Brain SOD Activity (U/mg protein) |
| Sham Control | 0 | 0% | Baseline Level | Baseline Activity |
| MCAO + Vehicle | Expected High Score | Expected Large Infarct | Expected Increase | Expected Decrease |
| MCAO + this compound (20 mg/kg) | Expected Reduction | Expected Reduction | Expected Decrease | Expected Increase |
| MCAO + this compound (40 mg/kg) | Expected Reduction | Expected Reduction | Expected Decrease | Expected Increase |
Logical Relationship Diagram for Neuroprotection
References
Mulberroside C as a Therapeutic Agent for Neurodegenerative Diseases: Application Notes and Protocols
Initial Assessment of Mulberroside C
Current research on the direct application of this compound as a therapeutic agent for neurodegenerative diseases is limited. While it has been noted for its antioxidant properties, comprehensive studies detailing its efficacy and mechanisms in neuroprotection are not yet available in the public domain.[1]
However, extensive research is available for a closely related compound, Mulberroside A , also isolated from Morus alba (white mulberry).[2][3] Mulberroside A has demonstrated significant potential in preclinical models of neurodegenerative diseases, particularly Alzheimer's and Parkinson's disease.[2][4][5] Given the shared origin and structural similarities, the detailed findings for Mulberroside A can serve as a valuable reference for researchers interested in the therapeutic potential of mulberrosides.
Therefore, these application notes will focus on the well-documented neuroprotective effects of Mulberroside A , providing a comprehensive overview of its mechanisms, quantitative data from key studies, and detailed experimental protocols. This information can guide future research into the therapeutic potential of this compound and other related compounds.
Mulberroside A: A Promising Neuroprotective Agent
Mulberroside A, a glycosylated stilbene, has garnered attention for its multi-target neuroprotective capabilities, including antioxidative, anti-inflammatory, and anti-apoptotic effects.[2][6] Studies have shown its ability to ameliorate cognitive deficits, reduce neuronal loss, and combat the pathological hallmarks of Alzheimer's disease, such as amyloid-beta (Aβ) plaques and hyperphosphorylated tau.[4][5][6]
Quantitative Data on the Neuroprotective Effects of Mulberroside A
The following tables summarize key quantitative data from preclinical studies on Mulberroside A, showcasing its efficacy in various models of neurodegeneration.
Table 1: In Vitro Efficacy of Mulberroside A
| Parameter | Cell Line | Model of Neurodegeneration | Concentration of Mulberroside A | Observed Effect | Reference |
| Neuronal Viability | N2a/APP695swe | Alzheimer's Disease Model | 10, 25, 50 µM | No significant cytotoxicity observed up to 100 µM. | [7] |
| AChE Activity | N2a/APP695swe | Alzheimer's Disease Model | 10, 25, 50 µM | Significant decrease in Acetylcholinesterase activity. | [7] |
| BChE Activity | N2a/APP695swe | Alzheimer's Disease Model | 10, 25, 50 µM | Significant decrease in Butyrylcholinesterase activity. | [7] |
| Aβ Production | N2a/APP695swe | Alzheimer's Disease Model | 10, 25, 50 µM | Significant reduction in amyloid-β production. | [5][6] |
| Tau Hyperphosphorylation | N2a/APP695swe | Alzheimer's Disease Model | 10, 25, 50 µM | Significant decrease in phosphorylated tau. | [6] |
| Oxidative Stress (ROS) | N2a/APP695swe | Alzheimer's Disease Model | 25, 50 µM | Significant decrease in Reactive Oxygen Species levels. | [7] |
| Neuronal Apoptosis | Rat Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion | 20, 40 µg/mL | Significant reduction in neuronal apoptosis and necrosis.[8] | [8] |
| Inflammatory Cytokines | Rat Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion | Not specified | Decreased expressions of TNF-α, IL-1β, and IL-6.[9] | [9] |
Table 2: In Vivo Efficacy of Mulberroside A
| Parameter | Animal Model | Model of Neurodegeneration | Dosage of Mulberroside A | Observed Effect | Reference |
| Cognitive Function | Scopolamine-induced mice | Alzheimer's Disease Model | 30 mg/kg/day (p.o.) | Significant amelioration of cognitive deficits.[5][6] | [5][6] |
| Neuronal Loss | Scopolamine-induced mice | Alzheimer's Disease Model | 30 mg/kg/day (p.o.) | Significant reduction in neuronal loss in the hippocampus and cortex.[5] | [5] |
| Cholinergic Function | Scopolamine-induced mice | Alzheimer's Disease Model | 30 mg/kg/day (p.o.) | Increased acetylcholine levels; inhibited AChE and BChE activities.[5] | [5] |
| Neurotrophic Factors | Scopolamine-induced mice | Alzheimer's Disease Model | 30 mg/kg/day (p.o.) | Upregulated Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB).[5] | [5] |
| Neuroinflammation | High-Fructose Diet-induced mice | Neuroinflammatory Injury | Not specified | Significantly ameliorated neuroinflammatory injury.[10] | [10] |
Signaling Pathways and Mechanisms of Action
Mulberroside A exerts its neuroprotective effects through multiple signaling pathways. A key mechanism is the activation of the PI3K/AKT pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[5][6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on Mulberroside A.
In Vitro Neuroprotection Assay
1. Cell Culture and Treatment:
-
Cell Line: N2a/APP695swe cells (a mouse neuroblastoma cell line stably transfected with the human amyloid precursor protein gene containing the Swedish mutation).
-
Culture Medium: A suitable medium such as DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed N2a/APP695swe cells in appropriate culture plates.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of Mulberroside A (e.g., 10, 25, 50 µM) for a specified duration (e.g., 24 hours).
-
2. Assessment of Neuronal Viability (MTT Assay):
-
After treatment with Mulberroside A, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Measurement of Oxidative Stress (ROS Assay):
-
Following treatment, incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
4. Western Blot Analysis for Protein Expression:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-Tau, BACE1, ADAM10, p-AKT, p-GSK3β).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Alzheimer's Disease Model
1. Animals and Housing:
-
Animal Model: Male ICR mice (4-6 weeks old).[7]
-
Housing: Group-house animals in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[6]
-
Acclimatization: Allow a 7-day acclimatization period before the experiment.[6]
2. Experimental Groups and Treatment:
-
Groups:
-
Control (vehicle)
-
Scopolamine (SCOP) induced
-
SCOP + Mulberroside A (e.g., 30 mg/kg/day, p.o.)
-
SCOP + Donepezil (positive control, e.g., 3 mg/kg/day, p.o.)
-
-
Induction of AD-like pathology: Administer scopolamine to induce cognitive impairment.
-
Treatment Period: Administer oral treatments daily for a specified period (e.g., 21 days).[6]
3. Behavioral Testing (Morris Water Maze):
-
Conduct the Morris Water Maze test to assess spatial learning and memory.
-
Record the escape latency and the time spent in the target quadrant.
4. Immunohistochemistry:
-
After the behavioral tests, perfuse the animals and collect the brain tissue.
-
Fix, section, and perform immunohistochemical staining for markers such as BDNF and neuronal nuclei (NeuN).
-
Quantify the number of positive neurons in specific brain regions (e.g., hippocampus).
5. Biochemical Analysis:
-
Homogenize brain tissue (hippocampus and cortex).
-
Measure the levels of acetylcholine and the activity of AChE and BChE using commercially available kits.
-
Analyze the expression of neurotrophic factors (BDNF, CREB) using RT-qPCR or Western blotting.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. caringsunshine.com [caringsunshine.com]
- 3. chemical.journalspub.info [chemical.journalspub.info]
- 4. Phytochemical From Mulberry Shows Promise Against Alzheimer Disease - Thailand Medical News [thailandmedical.news]
- 5. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer's Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation [pubmed.ncbi.nlm.nih.gov]
- 6. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mulberroside A protects against ischemic impairment in primary culture of rat cortical neurons after oxygen-glucose deprivation followed by reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review [mdpi.com]
Application of Mulberroside C in Studying Anti-HIV Activity
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Mulberroside C, a stilbenoid glycoside isolated from Morus alba, has demonstrated significant potential as an anti-HIV agent. This document provides a comprehensive overview of its application in anti-HIV research, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for relevant in vitro assays.
Mechanism of Action:
This compound exhibits anti-HIV activity primarily through the inhibition of HIV-1 protease, a critical enzyme in the viral life cycle responsible for cleaving viral polyproteins into mature, functional proteins.[1][2] By inhibiting this enzyme, this compound effectively halts the maturation of new virions, rendering them non-infectious. In silico studies have suggested a high binding affinity of this compound to various HIV targets, with a particularly strong interaction predicted with HIV-1 protease.[1]
Quantitative Data Summary:
The anti-HIV-1 activity of this compound has been quantified using various in vitro assays. The following tables summarize the key findings.
Table 1: Cell-Based Anti-HIV-1 Activity of this compound
| Assay Type | Cell Line | Virus Strain | IC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| β-Galactosidase Assay | TZM-bl | HIV-1 LAV | < 31.25 µg/mL | > 100 µg/mL (TZM-bl) | > 3.2 | [1] |
| p24 Antigen Assay | PBMCs | HIV-1 JR-CSF | < 7.8 µg/mL | > 100 µg/mL (PBMCs) | > 12.8 | [1] |
Table 2: In Vitro HIV-1 Protease Inhibition by this compound
| Assay Type | Inhibition | Concentration Range | Reference |
| Cell-Free Protease Assay | 55-60% | 0.000064–0.04 µg/mL | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of this compound's anti-HIV activity.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic concentration (CC50) of this compound on host cells.
Materials:
-
TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
Protocol:
-
Seed TZM-bl cells or PBMCs in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells. Include a cell control (medium only) and a solvent control.
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the CC50 value.
Anti-HIV Activity using β-Galactosidase Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 infection in TZM-bl cells.
Materials:
-
TZM-bl cells
-
HIV-1 LAV virus stock
-
This compound
-
Culture medium (DMEM with 10% FBS)
-
β-Galactosidase staining solution (X-gal)
-
96-well plates
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Infect the cells with HIV-1 LAV virus at a multiplicity of infection (MOI) of 0.1. Include a virus control (no compound) and a cell control (no virus).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the supernatant and wash the cells with PBS.
-
Fix the cells with a fixing solution (e.g., 1% formaldehyde and 0.2% glutaraldehyde in PBS).
-
Wash the cells with PBS and add the β-Galactosidase staining solution.
-
Incubate at 37°C until blue-colored cells (infected cells) are visible.
-
Count the number of blue cells in each well under a microscope.
-
Calculate the percentage of inhibition and determine the IC50 value.
Anti-HIV Activity using p24 Antigen Assay
Objective: To quantify the inhibition of HIV-1 replication by this compound in PBMCs by measuring the p24 antigen concentration.
Materials:
-
Human PBMCs
-
HIV-1 JR-CSF virus stock
-
This compound
-
RPMI-1640 medium with 10% FBS and IL-2
-
HIV-1 p24 Antigen ELISA kit
-
96-well plates
Protocol:
-
Isolate and culture human PBMCs.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Infect the cells with HIV-1 JR-CSF virus. Include a virus control and a cell control.
-
Incubate the plate for 7 days, with medium changes every 2-3 days.
-
On day 7, collect the culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of p24 inhibition and determine the IC50 value.
In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 protease substrate
-
Assay buffer
-
This compound
-
A known HIV-1 protease inhibitor (e.g., Ritonavir) as a positive control
-
96-well black microplate
-
Fluorometer
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black microplate, add the recombinant HIV-1 protease to each well.
-
Add the different concentrations of this compound, the positive control, and a solvent control to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HIV-1 protease substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of protease inhibition relative to the solvent control and calculate the IC50 value.
Visualizations
Caption: Experimental workflow for evaluating the anti-HIV activity of this compound.
Caption: Mechanism of action of this compound as an HIV-1 protease inhibitor.
References
Mulberroside C: A Novel Inhibitor of Platelet Aggregation
Application Notes and Protocols for Researchers
Introduction
Mulberroside C, a stilbenoid glycoside constituent of Morus alba Linn, has demonstrated significant in vitro antiplatelet and antithrombotic activity. These properties position this compound as a promising phytochemical for the development of novel therapeutic agents for cardiovascular diseases. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data related to the inhibitory effects of this compound on platelet aggregation. The information is intended for researchers, scientists, and drug development professionals investigating new antiplatelet agents.
The antiplatelet effects of this compound are mediated through the upregulation of cyclic nucleotide signaling pathways and the downregulation of key phosphoproteins involved in platelet activation.[1][2] It effectively inhibits agonist-induced human platelet aggregation without cytotoxicity.[1][2] The compound has been shown to decrease intracellular calcium mobilization, P-selectin expression, and thromboxane A2 (TXA2) production.[1][2] Furthermore, this compound interferes with fibrinogen binding and clot retraction, crucial steps in thrombus formation.[1][2]
Mechanism of Action
This compound exerts its antiplatelet effects through a multi-targeted mechanism involving several key signaling pathways:
-
PI3K/Akt Pathway: this compound inhibits the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt, which are critical mediators of platelet adhesion, spreading, and activation of the αIIb/β3 integrin.[1][3]
-
MAPK Pathway: The compound downregulates the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (p38MAPK).[1] ERK is involved in regulating calcium influx, while p38MAPK is essential for the activation of cytosolic phospholipase A2 (cPLA2), a key enzyme in the production of thromboxane A2.[1]
-
Cyclic Nucleotide Signaling: this compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These cyclic nucleotides lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) and inositol 1,4,5-triphosphate receptor I (IP3RI), which in turn suppress the affinity of the αIIb/β3 integrin and inhibit calcium mobilization from the endoplasmic reticulum, respectively.[1]
Quantitative Data
The following tables summarize the quantitative data on the inhibitory effects of this compound on platelet aggregation and related processes.
Table 1: Inhibition of Agonist-Induced Platelet Aggregation by this compound
| Agonist | This compound Concentration (μM) | Inhibition (%) |
| Collagen | 50 | 17.9 |
| 75 | 43.9 | |
| 100 | 81.8 | |
| 150 | 96.2 | |
| Thrombin | 50-150 | Dose-dependent inhibition |
| U46619 (TXA2 analog) | 50-150 | Dose-dependent inhibition |
Data extracted from in vitro studies on human platelets.[1]
Table 2: IC50 Value of this compound
| Agonist | IC50 (μM) |
| Collagen | 77.3 |
The half-maximal inhibitory concentration (IC50) was determined for collagen-induced human platelet aggregation.[1]
Table 3: Effect of this compound on Thromboxane A2 (TXA2) Production
| Condition | TXA2 Concentration (ng/10⁸ platelets) |
| Collagen (2.5 μg/mL) stimulated | 66.2 ± 1.8 |
| This compound (50-150 μM) + Collagen | Dose-dependent inhibition |
This compound dose-dependently inhibited TXA2 production in collagen-stimulated human platelets.[1]
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the antiplatelet activity of this compound.
Platelet Aggregation Assay
Objective: To determine the effect of this compound on agonist-induced platelet aggregation.
Materials:
-
Washed human platelets (10⁸/mL)
-
This compound (50–150 μM)
-
Platelet agonists: Collagen (2.5 μg/mL), Thrombin, U46619
-
2 mM CaCl₂
-
Aggregometer
Protocol:
-
Pre-incubate the washed human platelet suspension (10⁸/mL) with various concentrations of this compound (50, 75, 100, and 150 μM) for 2 minutes at 37°C in the presence of 2 mM CaCl₂.
-
Induce platelet aggregation by adding an agonist (e.g., collagen at 2.5 μg/mL).
-
Monitor the aggregation for 5 minutes at 37°C with stirring using an aggregometer.
-
Calculate the percentage of inhibition by comparing the aggregation in the presence of this compound to the control (vehicle-treated platelets).
Cytotoxicity Assay
Objective: To assess the cytotoxic effect of this compound on platelets.
Materials:
-
Washed human platelets (10⁸/mL)
-
This compound (50–150 μM)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
Protocol:
-
Incubate washed human platelets with various concentrations of this compound (50–150 μM) for the desired time period.
-
Measure the release of LDH into the supernatant, which is an indicator of cell membrane damage.
-
Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to quantify cytotoxicity.
Measurement of cAMP and cGMP Levels
Objective: To determine the effect of this compound on intracellular cyclic nucleotide levels.
Materials:
-
Washed human platelets (10⁸/mL)
-
This compound (50–150 μM)
-
Collagen (2.5 μg/mL)
-
2 mM CaCl₂
-
80% ice-cold ethanol
-
cAMP and cGMP EIA kits
-
ELISA reader
Protocol:
-
Pre-incubate washed human platelets (10⁸/mL) with this compound (50–150 μM) for 2 minutes in the presence of 2 mM CaCl₂.
-
Stimulate the platelets with collagen (2.5 μg/mL) for 5 minutes at 37°C.
-
Terminate the reaction by adding 80% ice-cold ethanol.
-
Centrifuge the sample briefly at 500 × g.
-
Use the supernatant to measure cAMP and cGMP levels using the respective EIA kits according to the manufacturer's instructions.
Fibrinogen Binding Assay
Objective: To investigate the effect of this compound on the binding of fibrinogen to the αIIb/β3 integrin.
Materials:
-
Washed human platelets
-
This compound (50–150 μM)
-
Alexa Fluor 488-conjugated fibrinogen
-
0.5% paraformaldehyde
-
Flow cytometer
Protocol:
-
Perform a platelet aggregation assay with this compound (50–150 μM) for 5 minutes.
-
After aggregation, incubate the reaction mixture with Alexa Fluor 488-conjugated fibrinogen for 15 minutes.
-
Fix the platelets with 0.5% paraformaldehyde.
-
Measure the binding of fluorescently labeled fibrinogen to the platelets using a flow cytometer.
Visualizations
The following diagrams illustrate the signaling pathways affected by this compound and a general experimental workflow.
Caption: Signaling pathway of this compound's antiplatelet activity.
Caption: General experimental workflow for evaluating this compound.
References
- 1. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PI3K/Akt in platelet integrin signaling and implications in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Mechanism of Action of Mulberroside C in Leukopenia
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukopenia, a condition characterized by a reduced number of white blood cells, is a common and serious complication of chemotherapy and radiotherapy. Mulberroside C, a natural compound isolated from the root bark of Morus alba, has emerged as a promising therapeutic agent for the treatment of leukopenia. This document provides detailed application notes and experimental protocols to investigate the mechanism of action of this compound in ameliorating leukopenia. The core mechanism involves the activation of the IL-23 receptor (IL-23R), leading to the upregulation of Granulocyte-Colony Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and subsequent activation of the RASGRP1/RAS/ERK signaling pathway, which ultimately promotes the proliferation and differentiation of hematopoietic stem cells into neutrophils.
Introduction
This compound has been shown to significantly enhance neutrophil maturation and facilitate the recovery from leukopenia in preclinical models.[1][2] Mechanistically, it acts as an agonist of the IL-23 receptor, initiating a signaling cascade that is crucial for hematopoiesis.[1][3] This document outlines the in vivo and in vitro experimental models and analytical methods to study the effects of this compound on leukopenia.
Data Presentation
In Vivo Efficacy of this compound in a Cyclophosphamide-Induced Leukopenia Mouse Model
The following table summarizes the representative quantitative data on the effects of this compound on peripheral blood counts in a cyclophosphamide-induced leukopenia mouse model. Data is compiled from typical results reported in relevant literature.
| Treatment Group | White Blood Cell (WBC) Count (x10^9/L) | Neutrophil Count (x10^9/L) |
| Control (Vehicle) | 8.5 ± 1.2 | 3.5 ± 0.8 |
| Cyclophosphamide (CTX) | 2.1 ± 0.5 | 0.5 ± 0.2 |
| CTX + this compound (Low Dose) | 4.5 ± 0.8 | 1.8 ± 0.5 |
| CTX + this compound (High Dose) | 6.8 ± 1.0 | 2.9 ± 0.6 |
Note: The data presented are representative values and may vary depending on the specific experimental conditions.
In Vitro Effect of this compound on Neutrophil Differentiation
The table below illustrates the dose-dependent effect of this compound on the differentiation of NB4 human promyelocytic leukemia cells into neutrophils, as measured by the expression of the differentiation marker CD11b.[2][4]
| Treatment | Concentration (µM) | CD11b Positive Cells (%) |
| Control | 0 | 5.2 ± 1.1 |
| This compound | 5 | 15.8 ± 2.5 |
| This compound | 10 | 28.4 ± 3.2 |
| This compound | 20 | 45.1 ± 4.0 |
| G-CSF (Positive Control) | 25 µg/kg | 55.6 ± 5.1 |
Note: The data presented are representative values and may vary depending on the specific experimental conditions.
Experimental Protocols
Cyclophosphamide-Induced Leukopenia Mouse Model
This protocol describes the induction of leukopenia in mice using cyclophosphamide to evaluate the therapeutic effects of this compound.
Materials:
-
Cyclophosphamide (CTX)
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS)
-
8-10 week old C57BL/6 mice
-
Hematology analyzer
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Dissolve Cyclophosphamide in sterile PBS to a final concentration of 20 mg/mL.
-
Induce leukopenia by a single intraperitoneal (i.p.) injection of CTX at a dose of 150-200 mg/kg body weight.
-
Prepare this compound solutions at the desired concentrations in an appropriate vehicle (e.g., PBS with 0.5% DMSO).
-
Beginning 24 hours after CTX injection, administer this compound or vehicle control to the respective groups of mice daily via oral gavage or i.p. injection for a period of 7-10 days.
-
Monitor the health and body weight of the mice daily.
-
Collect peripheral blood samples from the tail vein or retro-orbital plexus at designated time points (e.g., day 0, 3, 5, 7, and 10).
-
Perform complete blood counts (CBC) using a hematology analyzer to determine WBC and neutrophil counts.
In Vitro Neutrophil Differentiation Assay
This protocol details the procedure for assessing the effect of this compound on the differentiation of human promyelocytic leukemia cell lines (NB4 or HL-60) into neutrophils.
Materials:
-
NB4 or HL-60 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
All-trans retinoic acid (ATRA) or Dimethyl sulfoxide (DMSO) for differentiation induction (optional)
-
FITC-conjugated anti-human CD11b antibody
-
Flow cytometer
Procedure:
-
Culture NB4 or HL-60 cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the cells at a density of 2 x 10^5 cells/mL in a 6-well plate.
-
Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control. A positive control such as G-CSF can also be included.
-
Incubate the cells for 3-5 days to induce differentiation.
-
Harvest the cells and wash with PBS.
-
Stain the cells with FITC-conjugated anti-human CD11b antibody for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibody.
-
Analyze the percentage of CD11b positive cells using a flow cytometer.
Western Blot Analysis of the RAS/ERK Signaling Pathway
This protocol outlines the Western blot procedure to detect the activation of key proteins in the RAS/ERK signaling pathway in response to this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-RASGRP1 (1:1000 dilution)
-
Rabbit anti-RAS (1:1000 dilution)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (1:1000 dilution)
-
Rabbit anti-total-ERK1/2 (1:1000 dilution)
-
Mouse anti-β-actin (1:5000 dilution, as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Treat cells (e.g., NB4 cells or bone marrow cells from treated mice) with this compound as described in the respective protocols.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay kit.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
For analyzing phosphorylated proteins, strip the membrane and re-probe with the antibody for the total form of the protein. Normalize the phosphorylated protein signal to the total protein signal.
Giemsa Staining for Neutrophil Morphology
This protocol is for the morphological assessment of neutrophil differentiation.
Materials:
-
Microscope slides
-
Cytocentrifuge (optional)
-
Methanol (for fixation)
-
Giemsa stain solution (working solution)
-
Distilled water
Procedure:
-
Prepare a cell smear on a microscope slide. For suspension cells, a cytocentrifuge can be used to spin the cells onto the slide.
-
Air dry the smear completely.
-
Fix the smear by immersing the slide in absolute methanol for 1-2 minutes.
-
Allow the slide to air dry.
-
Stain the slide by immersing it in or flooding it with freshly prepared Giemsa working solution for 15-30 minutes.
-
Rinse the slide gently with distilled water to remove excess stain.
-
Allow the slide to air dry in a vertical position.
-
Examine the stained cells under a light microscope. Differentiated neutrophils will exhibit a multi-lobed nucleus and granular cytoplasm.
Visualizations
Caption: Signaling pathway of this compound in hematopoietic cells.
Caption: Overall experimental workflow for investigating this compound.
References
Application Notes and Protocols for the Synthesis of Mulberroside C Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthesis of the 2-Arylbenzofuran Core
A common strategy for the synthesis of 2-arylbenzofurans involves a three-step process starting from substituted 2-hydroxybenzaldehydes. This method is adaptable for creating a variety of derivatives by using different starting materials.[1]
Experimental Protocol
Step 1: O-Alkylation of Substituted 2-Hydroxybenzaldehyde
-
To a solution of a substituted 2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add methyl α-bromophenylacetate (1.1 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the reaction mixture at 50 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude methyl 2-(2-formylphenoxy)-2-phenylacetate.
Step 2: Hydrolysis
-
Dissolve the crude product from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with 1 M hydrochloric acid (HCl) to a pH of approximately 2-3.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 2-(2-formylphenoxy)-2-phenylacetic acid.
Step 3: Cyclization
-
To a solution of the acid from Step 2 in an appropriate solvent (e.g., acetic anhydride), add a catalyst such as sodium acetate (NaOAc).
-
Heat the mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Collect the resulting precipitate by filtration and wash with water.
-
Purify the crude 2-arylbenzofuran by recrystallization from a suitable solvent like methanol to obtain the final product.
Quantitative Data
The following table summarizes the biological activity of a series of synthesized 2-arylbenzofuran derivatives as potential agents against Alzheimer's disease.[1][2]
| Compound | Acetylcholinesterase Inhibition IC₅₀ (µM) | β-Secretase (BACE1) Inhibition IC₅₀ (µM) |
| 8 | - | > 0.087 ± 0.03 |
| 19 | - | > 0.087 ± 0.03 |
| 20 | 0.086 ± 0.01 | 0.043 ± 0.01 |
| Baicalein (Reference) | 0.404 ± 0.04 | 0.087 ± 0.03 |
| Donepezil (Reference) | 0.085 ± 0.01 | - |
Visualizations
Experimental Workflow for 2-Arylbenzofuran Synthesis
References
Application Notes and Protocols for Investigating Tyrosinase Inhibition by Mulberroside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpigmentation disorders, characterized by the excessive production and accumulation of melanin, are a significant concern in dermatology and cosmetology. Tyrosinase, a copper-containing enzyme, is the rate-limiting enzyme in melanogenesis, catalyzing the initial and critical steps of melanin synthesis. Consequently, the inhibition of tyrosinase is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation.
Mulberroside C, a stilbenoid found in various species of the Morus (mulberry) plant, has garnered interest for its potential as a tyrosinase inhibitor. This document provides detailed application notes and protocols for researchers to investigate the tyrosinase inhibitory activity of this compound, assess its effects on melanin production in cellular models, and evaluate its cytotoxicity.
Data Presentation
The following tables summarize the key quantitative data related to the inhibitory effects of this compound and its analogs on tyrosinase activity.
Table 1: Tyrosinase Inhibitory Activity of Mulberrosides
| Compound | IC50 (µM) | Inhibition Type | Source |
| Mulberroside A | 1.29 (monophenolase) | Reversible, Mixed-type | [1][2] |
| Mulberroside F | - | Inhibits tyrosinase activity | [3][4] |
| Oxyresveratrol (aglycone of Mulberroside A) | 0.12 (monophenolase) | - | [2] |
| Kojic Acid (Positive Control) | 169.13 | Competitive | [5] |
Note: Specific IC50 values for this compound are not consistently reported in the literature, but it is recognized as a tyrosinase inhibitor. The data for related compounds from the same plant source are provided for context.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol details an in vitro assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity using L-DOPA as a substrate.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic Acid (positive control)
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in 0.1 M sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in 0.1 M sodium phosphate buffer (pH 6.8).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a series of dilutions to obtain final concentrations for the assay (e.g., 1, 10, 50, 100, 200 µM).
-
Prepare a stock solution of Kojic Acid in DMSO for use as a positive control.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of this compound solution or Kojic acid solution. For the control well, add 20 µL of DMSO.
-
Add 140 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 U/mL final concentration) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm using a microplate reader at time 0 and then at regular intervals (e.g., every 1-2 minutes) for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of tyrosinase inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxicity of this compound on B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
CO2 incubator
Procedure:
-
Cell Culture:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
-
Assay Protocol:
-
Seed B16F10 cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
After 24 hours, remove the medium and treat the cells with various concentrations of this compound (prepared in DMEM) for 24-48 hours. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100
-
Plot the percentage of cell viability against the concentration of this compound.
-
Melanin Content Assay
This protocol measures the effect of this compound on melanin production in B16F10 melanoma cells.
Materials:
-
B16F10 melanoma cells and culture reagents (as above)
-
This compound
-
α-Melanocyte-Stimulating Hormone (α-MSH) (optional, to stimulate melanogenesis)
-
Phosphate-Buffered Saline (PBS)
-
1 N NaOH
-
6-well cell culture plate
Procedure:
-
Cell Treatment:
-
Seed B16F10 cells into a 6-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours. If desired, co-treat with α-MSH (e.g., 100 nM) to stimulate melanin production.
-
-
Melanin Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 1 mL of 1 N NaOH to each well.
-
Incubate the plates at 80°C for 1-2 hours to solubilize the melanin.
-
Transfer the lysates to microcentrifuge tubes.
-
-
Quantification:
-
Measure the absorbance of the lysates at 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cells, which can be determined using a BCA protein assay on a parallel set of cell lysates.
-
-
Data Analysis:
-
Calculate the percentage of melanin content relative to the control (untreated or vehicle-treated) cells.
-
Visualizations
Tyrosinase Inhibition Experimental Workflow
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Hypothetical Signaling Pathway of this compound in Melanogenesis
Caption: Proposed mechanism of this compound on the tyrosinase and MAPK signaling pathway in melanocytes.
References
Mulberroside C: Application Notes and Protocols for Cosmetic and Dermatological Research
A comprehensive overview of the therapeutic potential of Mulberroside C and related compounds in dermatology, focusing on their application as skin-lightening and anti-inflammatory agents.
Introduction
This compound, a stilbenoid glycoside found in plants of the Morus genus, has garnered interest for its potential pharmacological activities. While direct research on this compound in cosmetic and dermatological applications is limited, extensive studies on closely related compounds, Mulberroside A and Mulberroside F, provide a strong basis for exploring its potential. These compounds, extracted from the leaves, bark, and roots of mulberry plants, have demonstrated significant efficacy as tyrosinase inhibitors and anti-inflammatory agents, making them promising candidates for the development of novel dermatological treatments and cosmetic ingredients.[1][2][3]
This document provides detailed application notes and experimental protocols based on existing research on Mulberroside A and F, offering a foundational guide for researchers and drug development professionals interested in investigating the dermatological applications of this compound and its analogues.
Key Applications in Dermatology
Skin Lightening and Hyperpigmentation Control
Mulberroside A and F are potent inhibitors of melanin synthesis.[2][4] Their primary mechanism of action is the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[4][5][6] By chelating copper ions at the active site of the enzyme, these compounds block the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, critical steps in the melanin production pathway.[1] This inhibitory action leads to a reduction in melanin content, making these compounds effective agents for treating hyperpigmentation disorders such as melasma and for general skin whitening.[3][5]
Anti-inflammatory and Antioxidant Effects
Chronic inflammation and oxidative stress are key contributors to skin aging and various dermatological conditions. Mulberroside A has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[7] This is achieved through the modulation of signaling pathways such as NF-κB.[7] Furthermore, mulberry extracts rich in these compounds exhibit significant antioxidant activity, protecting skin cells from damage induced by UV radiation and reactive oxygen species (ROS).[8]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the inhibitory effects of Mulberroside A and F on tyrosinase activity and melanin production.
Table 1: In Vitro Tyrosinase Inhibition by Mulberroside Derivatives
| Compound | Source | Tyrosinase Type | Inhibition Type | IC50 / Ki Value | Reference |
| Mulberroside A | Morus alba | Mushroom | Mixed Type I (monophenolase) | Ki = 0.385 µmol/L | [9] |
| Competitive (diphenolase) | Ki = 4.36 µmol/L | [9] | |||
| Mulberroside F | Morus alba | Mammalian | - | IC50 = 68.3 µg/mL | [9] |
| Mushroom | - | 4.48-fold greater than kojic acid (monophenolase) | [9] |
Table 2: Inhibition of Melanin Production in Cell-Based Assays
| Compound/Extract | Cell Line | Treatment | Melanin Content Reduction | Tyrosinase Activity Reduction | Reference |
| Mulberry Crude Extract (MCE) | B16F10 melanoma cells | 5 mg/mL (LMCE) | Significant reduction | Significant reduction | [5] |
| 10 mg/mL (HMCE) | Dose-dependent reduction | Dose-dependent reduction | [5] | ||
| Mulberroside F | melan-a cells | Not specified | Effective inhibition | - | [4][10][11] |
| Mulberroside A | B16 melanoma cells | Not specified | More effective than arbutin | Down-regulation of tyrosinase gene expression | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the investigation of this compound and related compounds.
Protocol 1: Mushroom Tyrosinase Inhibition Assay
Objective: To determine the in vitro inhibitory effect of a test compound on mushroom tyrosinase activity.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-DOPA
-
Phosphate buffer (20 mM, pH 6.8)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing 120 µL of phosphate buffer, 20 µL of the test compound solution at various concentrations, and 20 µL of mushroom tyrosinase solution (100 U/mL).
-
Pre-incubate the microplate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of 2 mM L-DOPA to each well.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the absorbance at 490 nm to quantify the formation of dopachrome.
-
Kojic acid is used as a positive control, and a reaction without the inhibitor serves as the negative control.
-
Calculate the percentage of tyrosinase inhibition using the following formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the inhibitor concentration.[2]
Protocol 2: Cellular Melanin Content Assay
Objective: To quantify the effect of a test compound on melanin production in a cell line (e.g., B16F10 melanoma cells).
Materials:
-
B16F10 melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Test compound
-
α-Melanocyte-stimulating hormone (α-MSH) or other stimulants (optional)
-
1 N NaOH
-
96-well plate
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-48 hours). α-MSH can be used to stimulate melanogenesis.
-
After treatment, wash the cells with PBS and lyse them.
-
To measure melanin content, dissolve the cell pellet in 1 N NaOH by heating at 80°C for 1 hour.
-
Measure the absorbance of the supernatant at 405 nm.
-
A standard curve using synthetic melanin can be used to quantify the melanin content.
-
The results can be expressed as a percentage of the control (untreated cells).
Protocol 3: Cellular Tyrosinase Activity Assay
Objective: To measure the intracellular tyrosinase activity in cells treated with a test compound.
Materials:
-
Treated cells from Protocol 2
-
Phosphate buffer
-
L-DOPA
-
Cell lysis buffer (containing protease inhibitors)
Procedure:
-
Lyse the treated cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix a standardized amount of protein from each sample with L-DOPA solution in a phosphate buffer.
-
Incubate the plate at 37°C and monitor the change in absorbance at 475 nm over time.
-
The tyrosinase activity can be calculated from the rate of dopachrome formation and normalized to the protein concentration.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz.
Caption: Mechanism of melanogenesis inhibition by Mulberroside analogs.
Caption: Experimental workflow for in vitro evaluation.
Caption: Anti-inflammatory action of Mulberroside A.
Conclusion and Future Directions
The existing body of research on Mulberroside A and F strongly suggests that these compounds are valuable candidates for cosmetic and dermatological applications, particularly as skin-lightening and anti-inflammatory agents. While direct evidence for this compound in these areas is currently lacking, its structural similarity to Mulberroside A and F provides a compelling rationale for its investigation.
Future research should focus on isolating or synthesizing pure this compound and evaluating its efficacy and safety in the experimental models outlined in this document. Head-to-head comparisons with Mulberroside A and F would be invaluable in determining its relative potency and potential advantages. Furthermore, in vivo studies and clinical trials are necessary to validate the preclinical findings and establish the therapeutic potential of this compound in treating skin disorders and for cosmetic use.
References
- 1. Inhibition of Tyrosinase and Melanogenesis by a White Mulberry Fruit Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. skintypesolutions.com [skintypesolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 7. caringsunshine.com [caringsunshine.com]
- 8. irispublishers.com [irispublishers.com]
- 9. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
Development of a Mulberroside C Standard for Analytical Testing: Application Notes and Protocols
Introduction
Mulberroside C is a stilbenoid glycoside found in various species of mulberry (Morus), particularly abundant in the root bark of Morus alba.[1][2] This compound has garnered significant interest from researchers and drug development professionals due to its diverse pharmacological activities, including antiplatelet, anti-inflammatory, and neuroprotective effects.[1] The development of a well-characterized this compound standard is crucial for accurate quantification in raw materials and finished products, ensuring the consistency and efficacy of mulberry-based therapeutics and nutraceuticals.
This document provides detailed application notes and experimental protocols for the extraction, purification, and analytical testing of this compound to facilitate the development of a reference standard.
Chemical Properties of this compound
A comprehensive understanding of the chemical properties of this compound is fundamental for its analysis.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₆O₉ | --INVALID-LINK-- |
| Molecular Weight | 458.46 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white powder | Inferred from related compounds |
| Solubility | Soluble in methanol and ethanol; sparingly soluble in water | Inferred from related compounds |
Experimental Protocols
Extraction and Purification of this compound from Morus alba Root Bark
This protocol outlines a method for the extraction and purification of this compound from the root bark of Morus alba, adapted from methods for similar compounds.[3]
Materials:
-
Dried root bark of Morus alba
-
70% Ethanol (v/v)
-
n-Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Methanol
-
Rotary evaporator
-
Chromatography columns
Protocol:
-
Grinding and Extraction:
-
Grind the dried root bark of Morus alba into a coarse powder.
-
Macerate the powdered bark in 70% ethanol at room temperature for 24 hours (solid-to-solvent ratio of 1:10 w/v).
-
Filter the extract and repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in water.
-
Perform liquid-liquid partitioning sequentially with n-hexane and then ethyl acetate.
-
Collect the ethyl acetate fraction, which will contain this compound.
-
Concentrate the ethyl acetate fraction to dryness.
-
-
Silica Gel Column Chromatography:
-
Dissolve the dried ethyl acetate fraction in a minimal amount of methanol.
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of chloroform and methanol).
-
Load the sample onto the column and elute with the solvent gradient.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to yield purified this compound.
-
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method for Quantification
This protocol provides a validated HPLC-UV method for the quantitative analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |
| Gradient | 0-5 min, 10% A; 5-20 min, 10-40% A; 20-25 min, 40-10% A; 25-30 min, 10% A |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 320 nm |
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in methanol to prepare a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample, extract with methanol, and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Visible Spectroscopy Protocol
This protocol describes the use of UV-Visible spectroscopy for the qualitative analysis of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| Spectrophotometer | Shimadzu UV-1800 or equivalent |
| Solvent (Blank) | Methanol |
| Wavelength Range | 200 - 400 nm |
| Cuvette | 1 cm quartz cuvette |
Procedure:
-
Prepare a solution of this compound in methanol at a concentration of approximately 10 µg/mL.
-
Use methanol as a blank to zero the spectrophotometer.
-
Record the absorbance spectrum of the this compound solution from 200 to 400 nm.
-
The expected maximum absorbance (λmax) for this compound is approximately 320 nm, characteristic of the stilbene chromophore.[4]
Quantitative Data Summary
The content of this compound can vary depending on the plant part, species, and geographical location. The following table summarizes representative quantitative data from the literature for related compounds, which can serve as a reference.
| Morus Species | Plant Part | Compound | Concentration Range (mg/g dry weight) | Reference |
| Morus alba | Root Bark | Mulberroside A | 10 - 40 | [3] |
| Morus alba | Leaves | Mulberroside F | 0.03 - 0.12 | [4] |
| Morus spp. | Fruits | Total Phenolics | 60 - 663 (mg GAE/100g fw) | [5] |
| Morus spp. | Fruits | Total Flavonoids | 217 - 370 (mg QE/100g fw) | [5] |
Signaling Pathway
This compound has been shown to exhibit antiplatelet activity by modulating specific signaling pathways. One of the key mechanisms involves the inhibition of collagen-induced platelet aggregation.[6][7]
Antiplatelet Signaling Pathway of this compound
Caption: this compound inhibits collagen-induced platelet aggregation.
Conclusion
The protocols and data presented in this application note provide a comprehensive framework for the development of a this compound analytical standard. The detailed methodologies for extraction, purification, and quantification will enable researchers and drug development professionals to accurately identify and measure this compound in various matrices. The establishment of a reliable analytical standard is a critical step in ensuring the quality, safety, and efficacy of products derived from mulberry.
References
- 1. Morus alba: a comprehensive phytochemical and pharmacological review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mulberroside F from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mulberroside C Delivery Systems for Improved Bioavailability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mulberroside C (Mul-C), a stilbenoid glycoside predominantly found in the root bark of Morus alba, has garnered significant interest within the scientific community. Preclinical studies have suggested its potential therapeutic applications, including anti-inflammatory, antioxidant, and neuroprotective effects. Despite its promising pharmacological profile, the clinical translation of this compound is significantly hampered by its poor oral bioavailability. This limitation is primarily attributed to its low aqueous solubility, poor membrane permeability, and susceptibility to rapid metabolism in the gastrointestinal tract.
These application notes provide an overview of potential strategies to enhance the oral bioavailability of this compound through advanced drug delivery systems. Due to the limited availability of published data specifically on this compound delivery systems, the following protocols for Solid Lipid Nanoparticles (SLNs) and Liposomes are presented as exemplary methodologies. These have been adapted from established techniques for similar poorly soluble polyphenolic compounds and provide a robust framework for the development and evaluation of this compound formulations.
Hypothetical Pharmacokinetic Data of this compound Formulations
The following table presents hypothetical pharmacokinetic data to illustrate the potential improvements in bioavailability that could be achieved by formulating this compound in advanced delivery systems. These values are for exemplary purposes and are based on typical enhancements observed for similar compounds.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (Aqueous Suspension) | 50 | 150 ± 25 | 1.0 ± 0.5 | 600 ± 120 | 100 |
| This compound - SLNs | 50 | 750 ± 90 | 4.0 ± 1.0 | 4800 ± 550 | 800 |
| This compound - Liposomes | 50 | 600 ± 75 | 3.0 ± 0.8 | 3900 ± 480 | 650 |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes the preparation of Mul-C loaded SLNs using a high-shear homogenization and ultrasonication method.
Materials:
-
This compound
-
Glyceryl monostearate (GMS)
-
Soybean lecithin
-
Poloxamer 188
-
Glycerol
-
Ultrapure water
Equipment:
-
High-shear homogenizer
-
Probe sonicator
-
Magnetic stirrer with heating
-
Water bath
Procedure:
-
Preparation of Lipid Phase:
-
Melt GMS (lipid) at 75°C in a beaker.
-
Add this compound and soybean lecithin (co-surfactant) to the molten lipid and stir until a clear, uniform solution is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve Poloxamer 188 (surfactant) and glycerol in ultrapure water.
-
Heat the aqueous phase to 75°C.
-
-
Emulsification:
-
Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a magnetic stirrer.
-
Homogenize the mixture using a high-shear homogenizer at 10,000 rpm for 15 minutes to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Immediately sonicate the hot pre-emulsion using a probe sonicator for 10 minutes (70% amplitude, 5 sec on/off cycles) to reduce the particle size.
-
-
Cooling and SLN Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to solidify the lipid and form the SLNs.
-
Store the prepared SLN dispersion at 4°C.
-
Characterization of this compound-Loaded SLNs
a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Dilute the SLN dispersion with ultrapure water.
-
Analyze the particle size, PDI, and zeta potential using a dynamic light scattering (DLS) instrument.
b) Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Separate the unencapsulated Mul-C from the SLNs by ultracentrifugation (e.g., 15,000 rpm for 30 min at 4°C).
-
Quantify the amount of free Mul-C in the supernatant using a validated HPLC-UV method.
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total amount of Mul-C - Amount of free Mul-C) / Total amount of Mul-C] x 100
-
DL (%) = [(Total amount of Mul-C - Amount of free Mul-C) / Total weight of lipid and Mul-C] x 100
-
Preparation of this compound-Loaded Liposomes
This protocol outlines the preparation of Mul-C loaded liposomes using the thin-film hydration method.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm)
Procedure:
-
Thin Film Formation:
-
Dissolve SPC, cholesterol, and this compound in a mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) to form a thin lipid film on the flask wall.
-
Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask in a water bath at a temperature above the lipid transition temperature for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
Sonicate the MLV suspension in a bath sonicator for 15 minutes to form smaller vesicles.
-
For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) for 10-15 passes.
-
-
Purification:
-
Remove the unencapsulated Mul-C by dialysis or size exclusion chromatography.
-
Store the liposomal suspension at 4°C.
-
In Vivo Pharmacokinetic Study in Rats
a) Animal Model and Dosing:
-
Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Divide the rats into groups (e.g., n=6 per group):
-
Group 1: this compound aqueous suspension (Control)
-
Group 2: this compound-loaded SLNs
-
Group 3: this compound-loaded Liposomes
-
-
Administer the formulations orally by gavage at a Mul-C equivalent dose of 50 mg/kg.
b) Blood Sampling:
-
Collect blood samples (approx. 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
c) Plasma Sample Preparation and Analysis (LC-MS/MS Method):
-
Plasma Protein Precipitation:
-
To 100 µL of plasma, add 300 µL of methanol containing an internal standard (IS, e.g., a structurally similar compound not present in the formulation).
-
Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Exemplary):
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the IS.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) from the plasma concentration-time data using non-compartmental analysis software.
-
Calculate the relative bioavailability of the SLN and liposomal formulations compared to the aqueous suspension.
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound delivery systems.
Caption: Proposed mechanism of enhanced oral bioavailability for nanoparticle-encapsulated this compound.
Gene expression analysis in cells treated with Mulberroside C
An analysis of gene expression in cells treated with Mulberroside C reveals its potential in various therapeutic areas, including inflammation, melanogenesis, and hematopoiesis. This natural compound, derived from Morus alba (white mulberry), modulates several key signaling pathways, leading to changes in the expression of critical genes.
Application Note 1: Anti-Inflammatory Effects
This compound and related compounds from mulberry have demonstrated significant anti-inflammatory properties by regulating the expression of pro-inflammatory genes. The primary mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Mechanism of Action: Upon stimulation by agents like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of pro-inflammatory cytokines and enzymes. Mulberry compounds can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1] Studies on the related compound Mulberroside A show it can suppress the pro-inflammatory response by inhibiting the MAPK signaling pathway in macrophages.[2] This leads to a significant decrease in the mRNA levels of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[2]
Table 1: Effect of Mulberroside A on Pro-inflammatory Gene Expression in LPS-Stimulated Macrophages
| Gene | Treatment | Fold Change vs. LPS Control | Reference |
|---|---|---|---|
| TNF-α | Mulberroside A (20 μM) | Decreased | [2] |
| TNF-α | Mulberroside A (40 μM) | Significantly Decreased | [2] |
| IL-6 | Mulberroside A (20 μM) | Decreased | [2] |
| IL-6 | Mulberroside A (40 μM) | Significantly Decreased | [2] |
| IL-1β | Mulberroside A (20 μM) | Decreased | [2] |
| IL-1β | Mulberroside A (40 μM) | Significantly Decreased | [2] |
Note: This data is for Mulberroside A, a structurally similar compound often studied for the same effects.
Application Note 2: Regulation of Melanogenesis
Mulberry-derived compounds, including Mulberroside F and Mulberroside A, are potent inhibitors of melanin synthesis, making them valuable for applications in dermatology and cosmetics.[3] They act by down-regulating the expression of key genes involved in the melanogenesis pathway.
Mechanism of Action: The key regulatory gene in melanogenesis is the Microphthalmia-associated transcription factor (MITF). Mulberry compounds have been shown to decrease the gene expression of MITF.[4] This, in turn, suppresses the transcription of its target genes: tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2), which are all essential enzymes for melanin production.[4]
Table 2: Effect of Mulberry Compounds on Melanogenesis-Related Gene Expression
| Gene | Compound | Effect on mRNA Expression | Reference |
|---|---|---|---|
| MITF | Mulberroside A | Down-regulated | [4] |
| TYR | Mulberroside A | Down-regulated | [4] |
| TRP-1 | Mulberroside A | Down-regulated | [4] |
| TRP-2 | Mulberroside A | Down-regulated | [4] |
| TYR | Mulberroside F | Inhibits enzyme activity |[3][5] |
References
- 1. mdpi.com [mdpi.com]
- 2. Mulberroside A ameliorates CCl4‐induced liver fibrosis in mice via inhibiting pro‐inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mulberroside C Extraction from Morus alba Leaves
Welcome to the technical support center for the optimization of Mulberroside C extraction from Morus alba (White Mulberry) leaves. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the yield of this compound from Morus alba leaves?
A1: The extraction efficiency of bioactive compounds like this compound is primarily influenced by several key parameters:
-
Solvent Type and Concentration: The polarity of the solvent is crucial. Ethanol and methanol are commonly used. The concentration of the aqueous solution can significantly impact the yield.[1][2][3]
-
Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to the degradation of thermolabile compounds.[3][4][5]
-
Extraction Time: A longer duration can increase the yield, but prolonged exposure might cause compound degradation.[3]
-
Solid-to-Liquid Ratio: A higher ratio of solvent to plant material generally improves extraction efficiency up to a certain point.[3][6]
-
Particle Size of Leaf Powder: Smaller particle sizes increase the surface area for extraction, facilitating better solvent penetration.[4]
Q2: Which extraction method is most effective for obtaining this compound?
A2: Several methods can be employed, each with its advantages and disadvantages. Common methods include:
-
Maceration: A simple and widely used technique, though it can be time-consuming.[3]
-
Ultrasonic-Assisted Extraction (UAE): This method uses sound waves to disrupt cell walls, enhancing extraction efficiency and often requiring shorter extraction times and lower temperatures.
-
Microwave-Assisted Extraction (MAE): Utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[7]
-
Soxhlet Extraction: A continuous extraction method that is efficient but may expose the extract to high temperatures for extended periods.[3]
The optimal method will depend on the available equipment, desired yield, and the stability of this compound under the chosen conditions.
Q3: Is this compound stable during the extraction process?
A3: While specific stability data for this compound is limited in the provided results, related compounds like flavonoids and anthocyanins in mulberry can be sensitive to heat and prolonged extraction times.[4][8] It is advisable to conduct stability studies under your specific experimental conditions. High temperatures and extended exposure to solvents could potentially lead to degradation.
Q4: What is a good starting point for optimizing the solvent concentration?
A4: For flavonoid extraction from Morus alba leaves, ethanol and methanol are effective solvents.[1][2] A good starting range for ethanol or methanol concentration is between 40% and 80% in an aqueous solution.[9] For instance, one study found an optimal methanol concentration of 81.36% for total flavonoid content.[1][2] Another study reported good results with 60% ethanol.[10][11]
Troubleshooting Guide
Problem 1: Low this compound Yield
-
Possible Cause: Suboptimal extraction parameters.
-
Solution: Systematically optimize each parameter (solvent concentration, temperature, time, and solid-to-liquid ratio). A response surface methodology (RSM) can be an efficient way to determine the optimal conditions.[6]
-
-
Possible Cause: Inefficient cell wall disruption.
-
Possible Cause: Degradation of this compound.
Problem 2: Inconsistent Extraction Yields Between Batches
-
Possible Cause: Variation in plant material.
-
Solution: The phytochemical content of Morus alba leaves can vary depending on the plant's age, growing conditions, and harvest time.[10] Whenever possible, use a single, homogenized batch of leaf material for a series of experiments.
-
-
Possible Cause: Inconsistent experimental procedure.
-
Solution: Ensure all extraction parameters, including particle size, solvent-to-material ratio, temperature, and time, are precisely controlled and replicated for each batch.
-
Problem 3: Co-extraction of Impurities
-
Possible Cause: Non-selective solvent system.
-
Solution: The choice of solvent and its polarity will determine which compounds are extracted.[12] You may need to experiment with different solvents or solvent combinations to selectively extract this compound while minimizing the co-extraction of undesirable compounds. Subsequent purification steps, such as column chromatography, will likely be necessary.
-
Data on Optimized Extraction Parameters for Flavonoids from Morus alba Leaves
The following tables summarize optimized conditions for the extraction of flavonoids, which can serve as a starting point for optimizing this compound extraction.
Table 1: Optimized Conditions for Total Flavonoid Content (TFC) using Methanol
| Parameter | Optimal Value | TFC Yield (mg/g dry weight) | Reference |
| Methanol Concentration | 81.36% | 3.36 | [1][2] |
| Extraction Temperature | 36.4°C | 3.36 | [1][2] |
| Extraction Time | 2.37 hours | 3.36 | [1][2] |
| Material/Solvent Ratio | 1:15 | 3.36 | [1][2] |
Table 2: Optimized Conditions for Flavonoid Extraction using Ethanol
| Parameter | Optimal Value | Flavonoid Yield | Reference |
| Ethanol Concentration | 39.30% | 50.52 mg/g | [6] |
| Extraction Temperature | 70.85°C | 50.52 mg/g | [6] |
| Extraction Time | 120.18 min | 50.52 mg/g | [6] |
| Liquid/Solid Ratio | 34.60:1 | 50.52 mg/g | [6] |
Table 3: Optimized Conditions for Aqueous Extraction of Nutraceuticals
| Parameter | Optimal Value | Reference |
| Extraction Temperature | 70°C | [4] |
| Extraction Time | 40 min | [4] |
| Water to Leaf Powder Ratio | 40:1 ml/g | [4] |
| Particle Size | 25 µm | [4] |
| Extraction Cycles | 2 | [4] |
Experimental Protocols
Protocol 1: Methanol-Based Extraction of Total Flavonoids
-
Preparation of Plant Material: Dry Morus alba leaves at a suitable temperature (e.g., 40-50°C) and grind them into a fine powder.
-
Extraction Setup:
-
Weigh a specific amount of the dried leaf powder.
-
Add 81.36% aqueous methanol at a material-to-solvent ratio of 1:15.
-
-
Extraction Process:
-
Maintain the extraction temperature at 36.4°C.
-
Continuously stir the mixture for 2.37 hours.
-
-
Post-Extraction:
Protocol 2: Ethanol-Based Extraction of Flavonoids using Response Surface Methodology Optimization
-
Preparation of Plant Material: Prepare dried, powdered Morus alba leaves as described in Protocol 1.
-
Extraction Setup:
-
Combine the leaf powder with 39.30% aqueous ethanol at a liquid-to-solid ratio of 34.60:1.
-
-
Extraction Process:
-
Heat the mixture to 70.85°C.
-
Maintain the extraction for 120.18 minutes with constant agitation.
-
-
Post-Extraction:
-
Separate the extract from the solid material by filtration.
-
Proceed with downstream processing as required.[6]
-
Visualizations
Caption: A general workflow for the extraction and optimization of this compound from Morus alba leaves.
Caption: A troubleshooting flowchart for addressing low yields of this compound during extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journalofmedula.com [journalofmedula.com]
- 6. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Green extraction of mulberry anthocyanin with improved stability using β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The Effect of Maturity and Extraction Solvents on Bioactive Compounds and Antioxidant Activity of Mulberry (Morus alba) Fruits and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of Mulberroside C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of low recovery during the purification of Mulberroside C. While specific literature on this compound is limited, the methodologies and principles applied to the structurally similar and more extensively studied Mulberroside A and F are highly relevant and form the basis of these recommendations.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low overall recovery of this compound?
Low recovery is typically a cumulative problem stemming from inefficiencies and compound degradation at multiple stages. The most common culprits are suboptimal initial extraction, degradation of the target molecule due to heat, pH, or oxidation, and losses during chromatographic purification steps. Each stage, from processing the raw plant material to collecting the final purified fraction, must be optimized to maximize yield.
Q2: Which factors are most critical for an efficient initial extraction of this compound?
The success of the extraction process is influenced by several factors, including the choice of solvent, temperature, extraction time, the ratio of solvent to plant material, and the particle size of the material.[1][2] The polarity of the solvent system is crucial for effectively dissolving this compound, with aqueous ethanol or methanol solutions often being effective.[3][4] Temperature can enhance solubility but also risks thermal degradation.[2]
Q3: How can I prevent this compound from degrading during purification?
This compound, as a stilbenoid glycoside, is susceptible to degradation. Key preventive measures include:
-
Temperature Control: Avoid high temperatures during extraction and solvent evaporation.[5] Some modern methods even utilize low temperatures (e.g., 15°C) with ultrasonic extraction to improve yield.[6]
-
pH Management: Stilbenoids can be unstable at certain pH values. Maintaining a mildly acidic to neutral pH is often beneficial.
-
Minimizing Oxidation: Exposure to oxygen can lead to degradation.[7] Consider using degassed solvents or performing steps under an inert atmosphere (e.g., nitrogen or argon) if significant degradation is observed.
-
Limiting Exposure to Light: Phenolic compounds can be light-sensitive. Protecting samples from direct light can help prevent photochemical degradation.
Q4: My recovery after column chromatography is very poor. What could be the cause?
Poor recovery from chromatographic columns can be due to several issues:
-
Irreversible Adsorption: The compound may bind too strongly to the stationary phase. This can be addressed by modifying the mobile phase composition, such as by altering the pH or the solvent strength.
-
Co-elution with Impurities: If this compound does not separate cleanly from other compounds, fractions may be discarded to achieve the desired purity, leading to a lower recovery. Optimizing the chromatographic method, including the mobile phase gradient and flow rate, is essential for good resolution.[8]
-
On-Column Degradation: The stationary phase itself can sometimes catalyze the degradation of sensitive compounds. This is less common but can be investigated by analyzing the column effluent for degradation products.
Troubleshooting Guides
Problem Area: Low Yield in Crude Extract
Issue: The concentration of this compound in the initial extract is lower than expected.
This issue points to a suboptimal extraction process. The following table outlines key parameters and recommendations for optimizing the extraction of this compound and related compounds from plant material.
Table 1: Parameters for Optimizing this compound Extraction
| Parameter | Recommended Range/Method | Rationale & Considerations |
| Solvent System | 60-80% Ethanol or Methanol in water.[3][4] | Adjusting the water content modifies the polarity of the solvent to better match that of this compound, enhancing solubility. Acetone (e.g., 65%) can also be effective.[3] |
| Extraction Temperature | 15°C - 70°C | Higher temperatures can increase extraction efficiency but also accelerate the degradation of thermolabile compounds.[2][5] Ultrasonic-assisted extraction may allow for lower temperatures (15-35°C).[6] |
| Extraction Time | 20 - 60 minutes | The optimal time depends on the method. Prolonged extraction does not always increase yield and may promote degradation. Ultrasonic extraction times are often shorter.[6] |
| Solid-to-Liquid Ratio | 1:10 to 1:40 (g/mL) | A higher solvent volume ensures complete wetting of the plant material and can improve extraction efficiency, though it may require a more intensive solvent removal step later.[1][6] |
| Particle Size | < 270 µm (e.g., 25 µm) | Smaller particle sizes increase the surface area available for extraction, leading to a more efficient process.[1] |
| Extraction Method | Ultrasonic-Assisted Extraction (UAE) | UAE can enhance extraction efficiency at lower temperatures by using acoustic cavitation, reducing the risk of thermal degradation.[6] |
Problem Area: Significant Loss During Chromatographic Purification
Issue: A dramatic drop in the amount of this compound is observed after purification on a macroporous resin or HPLC column.
This indicates a problem with the chromatographic separation. The choice of stationary and mobile phases is critical for both purification and recovery.
Table 2: Recommended Parameters for Chromatographic Purification
| Stage | Column Type | Mobile Phase System | Elution Mode & Key Tips |
| Initial Cleanup | Macroporous Resin (e.g., D101)[4] | 1. Water (to remove polar impurities) 2. 30-50% Ethanol (to elute this compound)[4][6] | Step-gradient elution. Ensure the crude extract is fully dissolved and filtered before loading to prevent column clogging. |
| Final Purification | Preparative RP-HPLC (C18)[9] | Acetonitrile and Water (often with a small amount of acid like acetic or phosphoric acid) | Gradient elution is typically required to achieve high purity.[9] A shallow gradient around the elution point of this compound will improve resolution from closely related impurities. |
| Alternative Method | High-Speed Counter-Current Chromatography (HSCCC)[10] | Two-phase solvent system (e.g., ethyl acetate-n-butanol-water) | HSCCC avoids irreversible adsorption to a solid support, which can be a major cause of low recovery for some compounds.[10] |
Key Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction
This protocol is designed to maximize the extraction of this compound while minimizing degradation.
-
Preparation: Grind dried and powdered plant material (e.g., mulberry root bark or leaves) to a fine powder (<270 µm).
-
Extraction:
-
Filtration: Filter the mixture through filter paper to remove solid plant material.
-
Concentration: Concentrate the resulting filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Protocol 2: Two-Step Chromatographic Purification
This protocol uses a sequential column approach for efficient purification.
-
Macroporous Resin Column Chromatography (Initial Cleanup):
-
Dissolve the crude extract from Protocol 1 in a minimal amount of water.
-
Load the solution onto a pre-equilibrated D101 macroporous resin column.[4]
-
Wash the column with several column volumes of deionized water to remove highly polar impurities.
-
Elute the fraction containing this compound with 50% ethanol.[6]
-
Collect the eluate and concentrate it using a rotary evaporator.
-
-
Preparative RP-HPLC (Final Purification):
-
Dissolve the semi-purified extract in the initial mobile phase (e.g., 93:7 water:acetonitrile).[9]
-
Filter the solution through a 0.22 µm syringe filter.[4]
-
Inject the solution onto a C18 preparative HPLC column.
-
Run a linear gradient, for example, from 7% to 50% acetonitrile over 40 minutes.[9]
-
Monitor the effluent at a suitable wavelength (e.g., 320 nm or 324 nm)[9][11] and collect the fractions corresponding to the this compound peak.
-
Combine the pure fractions and remove the solvent under vacuum to yield purified this compound.
-
Visual Guides and Workflows
The following diagrams illustrate the general purification workflow and a troubleshooting decision tree for addressing low recovery.
Caption: General workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. journalofmedula.com [journalofmedula.com]
- 3. The Effect of Maturity and Extraction Solvents on Bioactive Compounds and Antioxidant Activity of Mulberry (Morus alba) Fruits and Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Preparation of Mulberroside A from the Branch Bark of Mulberry and Its Effect on the Inhibition of Tyrosinase Activity | PLOS One [journals.plos.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Natural Deep Eutectic Solvents for the Extraction of Mulberroside A from White Mulberry Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Enhancing the Stability of Mulberroside C in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mulberroside C. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the stability of this compound in aqueous solutions.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues related to the instability of this compound in your experiments.
| Issue | Potential Cause | Recommended Solution |
| Rapid degradation of this compound in solution | pH instability: this compound, like many polyphenolic compounds, is susceptible to degradation in neutral to alkaline conditions. | Maintain the pH of the aqueous solution in the acidic range (pH 4-6) to improve stability. Use appropriate buffer systems to ensure consistent pH.[1][2][3] |
| Elevated temperature: Higher temperatures can accelerate the degradation of this compound. | Prepare and store this compound solutions at refrigerated temperatures (4°C) and protect from excessive heat during experiments.[4] | |
| Exposure to light: Photodegradation can be a significant factor in the loss of this compound. | Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Conduct experiments under controlled lighting conditions where possible.[5] | |
| Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of this compound. | De-gas solvents before use. Consider adding antioxidants to the formulation, but ensure they do not interfere with downstream applications.[6] | |
| Poor aqueous solubility of this compound | Intrinsic properties of the molecule: this compound has limited solubility in water, which can hinder its use in certain applications. | Complexation with cyclodextrins: Formulating this compound with cyclodextrins, such as β-cyclodextrin or its derivatives, can significantly enhance its aqueous solubility and stability.[7][8][9][10][11] |
| Co-solvents: The use of a co-solvent system (e.g., water with a small percentage of ethanol or DMSO) can improve solubility. However, the compatibility of the co-solvent with the experimental system must be verified. | ||
| Inconsistent analytical results | Degradation during sample preparation or analysis: The stability of this compound in the analytical mobile phase or during sample processing can affect the accuracy and reproducibility of results. | Use a stability-indicating HPLC method with a mobile phase that ensures the stability of this compound during the analysis. A common approach is to use a slightly acidic mobile phase.[12][13][14][15] |
| Improper storage of stock solutions: Frequent freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to the degradation of stock solutions. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary causes of this compound degradation are pH-dependent hydrolysis, oxidation, and exposure to light and elevated temperatures. Like many polyphenols, it is more stable in acidic conditions and prone to degradation in neutral and alkaline environments.
Q2: How can I improve the solubility and stability of this compound simultaneously?
A2: The most effective method to concurrently improve both solubility and stability is through the formation of inclusion complexes with cyclodextrins.[7][8][9][10][11] These complexes encapsulate the this compound molecule, protecting it from degradative environmental factors while also increasing its solubility in water.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products of this compound are not extensively documented in the literature, degradation of similar polyphenolic compounds often involves hydrolysis of glycosidic bonds and oxidation of the phenolic rings.[6][17][18] Analytical techniques such as LC-MS/MS can be used to identify and characterize these degradation products in your samples.[17][19][20]
Q4: What type of analytical method is suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[12][13][14][15] The method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound over time.
Q5: Are there any visual indicators of this compound degradation?
A5: Yes, the degradation of polyphenolic compounds in solution is often accompanied by a color change, typically a yellowing or browning of the solution.[21][22][23] However, this is a qualitative indicator, and quantitative analysis by HPLC is necessary for accurate stability assessment.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the intrinsic stability of this compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C). Neutralize the solution before analysis.
-
Oxidative Degradation: Dilute the stock solution with a solution of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm) for a specified duration. A control sample should be kept in the dark.
-
-
Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to an appropriate concentration. Analyze the samples using a validated stability-indicating HPLC method.
-
Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products. Calculate the percentage of degradation of this compound under each condition.
Protocol 2: Preparation and Evaluation of a this compound-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility and stability of this compound by forming an inclusion complex with β-cyclodextrin.
Methodology:
-
Preparation of the Inclusion Complex:
-
Dissolve β-cyclodextrin in purified water with stirring.
-
Separately, dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Slowly add the this compound solution to the β-cyclodextrin solution with continuous stirring.
-
Continue stirring the mixture at a controlled temperature for several hours to allow for complex formation.
-
The resulting solution can be lyophilized to obtain a solid powder of the inclusion complex.
-
-
Characterization of the Complex:
-
Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
-
Solubility and Stability Assessment:
-
Determine the aqueous solubility of the this compound-cyclodextrin complex and compare it to that of free this compound.
-
Conduct stability studies on the aqueous solution of the complex under different pH and temperature conditions, as described in Protocol 1, and compare the degradation rates with those of the uncomplexed this compound.
-
Visualizations
Caption: Workflow for assessing and improving this compound stability.
Caption: Postulated degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Resveratrol - Wikipedia [en.wikipedia.org]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects [mdpi.com]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Formation of β-cyclodextrin inclusion enhances the stability and aqueous solubility of natural borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 13. A stability-indicating HPLC-UV method for the quantification of anthocyanin in Roselle (Hibiscus Sabdariffa L.) spray-dried extract, oral powder, and lozenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. validated specific stability-indicating: Topics by Science.gov [science.gov]
- 15. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. glpbio.com [glpbio.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thermal kinetics of color degradation of mulberry fruit extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Mulberroside C in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor solubility of Mulberroside C in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a stock solution of this compound. It has a high solubility of ≥75.6 mg/mL in DMSO.[1][2]
Q2: How should I store the this compound stock solution?
A2: For optimal stability, it is recommended to store the stock solution in aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for use within one month or at -80°C for up to six months.[1]
Q3: What should I do if I observe precipitation when preparing the stock solution?
A3: If you observe precipitation while preparing the stock solution, you can gently warm the tube to 37°C and use an ultrasonic bath to aid in dissolution.[1]
Q4: What is the maximum concentration of DMSO that is safe for most cell lines?
A4: While this can be cell-line dependent, a general rule of thumb is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, and ideally below 0.1%, to minimize cytotoxicity. It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line.
Q5: Can I dissolve this compound directly in cell culture media?
A5: Direct dissolution in aqueous-based cell culture media is not recommended due to the poor water solubility of this compound. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in cell culture media | The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous media. | - Lower the final concentration of this compound. - Increase the volume of cell culture media for dilution. - Add the this compound stock solution to the media dropwise while gently vortexing. - Ensure the media is at 37°C before adding the compound. |
| Temperature shock causing the compound to fall out of solution. | - Warm the cell culture media to 37°C before adding the this compound stock solution. - Briefly warm the DMSO stock solution to room temperature before dilution. | |
| Interaction with components in the serum or media. | - Test the solubility in serum-free media versus serum-containing media. - If using serum-free media, be aware that metal supplements can sometimes cause precipitation. | |
| Inconsistent experimental results | Degradation of this compound in the stock solution. | - Prepare fresh stock solutions regularly. - Avoid repeated freeze-thaw cycles by storing the stock solution in small aliquots.[1] |
| Inaccurate final concentration due to precipitation. | - Visually inspect the media for any signs of precipitation before adding it to the cells. - Centrifuge the diluted solution at a low speed to pellet any precipitate before adding the supernatant to the cells. | |
| Visible particles in the cell culture flask after treatment | Precipitation of this compound over time. | - Reduce the incubation time if possible. - Use a lower concentration of this compound. |
| Contamination of the cell culture. | - If the turbidity is accompanied by a rapid change in media color (e.g., turning yellow), it may be a sign of bacterial or fungal contamination.[3] Discard the culture and decontaminate the incubator and hood. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
| Dimethyl sulfoxide (DMSO) | ≥75.6 mg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube to dissolve the powder.
-
If the compound does not fully dissolve, warm the tube to 37°C for a few minutes and sonicate in an ultrasonic bath until the solution is clear.[1]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Treatment of Cells with this compound
-
Culture your cells of interest to the desired confluency in a suitable multi-well plate or flask.
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare the final working concentrations of this compound by diluting the stock solution in pre-warmed (37°C) cell culture media.
-
Note: It is recommended to perform a serial dilution. For example, first, dilute the stock solution to an intermediate concentration in a larger volume of media, and then perform the final dilution into the media that will be added to the cells.
-
-
Gently swirl the diluted solutions to ensure homogeneity. Visually inspect for any signs of precipitation.
-
Remove the existing media from the cells and replace it with the media containing the desired concentrations of this compound.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.
-
Incubate the cells for the desired period under standard cell culture conditions.
Visualizations
References
Technical Support Center: Enhancing Mulberroside C Production in Mulberry Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing Mulberroside C production in mulberry cell cultures using elicitors.
Frequently Asked Questions (FAQs)
Q1: What are elicitors and how do they enhance this compound production?
A1: Elicitors are compounds that stimulate defense responses in plants, leading to the increased production of secondary metabolites like this compound. They can be of biological origin (biotic elicitors) or chemical compounds (abiotic elicitors). Elicitation activates specific signaling pathways in the plant cells, upregulating the expression of genes involved in the biosynthesis of these compounds.
Q2: Which elicitors are most effective for enhancing this compound production in mulberry cell cultures?
A2: Research has shown that several elicitors can effectively increase the production of stilbenoids, including Mulberroside A (a closely related compound to this compound), in mulberry cultures. These include salicylic acid, yeast extract, and methyl jasmonate (MeJA).[1][2][3] The combination of elicitors, such as cyclodextrins (CDs) with MeJA, has also been reported to have a synergistic effect.[4][5]
Q3: What is the optimal concentration and treatment duration for these elicitors?
A3: The optimal concentration and duration depend on the specific elicitor and the cell line. For instance, high levels of Mulberroside A have been achieved with 100 µM salicylic acid with a 24-hour exposure time in cell suspension cultures.[1][2] For yeast extract, a concentration of 2 mg/mL for 24 hours has been shown to significantly increase Mulberroside A content.[1][2][3] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific experimental setup.
Q4: Should I be concerned about cell viability after elicitor treatment?
A4: Yes, high concentrations of elicitors can be toxic to the cells and negatively impact biomass production, which in turn can affect the overall yield of this compound. It is crucial to perform a viability assay (e.g., TTC assay) to assess the health of the cells after elicitation and find a balance between inducing secondary metabolite production and maintaining cell viability.
Q5: How can I extract and quantify this compound from my cell cultures?
A5: this compound is typically extracted from freeze-dried cell biomass using solvents like 60% ethyl alcohol.[6] The extraction process can be enhanced by sonication.[6] Quantification is commonly performed using High-Performance Liquid Chromatography (HPLC) with a C18 column and detection at a specific wavelength (e.g., 320 nm).[6] Comparison with a standard of pure this compound is necessary for accurate quantification.
Troubleshooting Guides
Issue 1: Low or No Increase in this compound Production After Elicitation
| Possible Cause | Troubleshooting Step |
| Sub-optimal Elicitor Concentration | Perform a dose-response experiment with a range of elicitor concentrations to identify the optimal level for your specific cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment to determine the peak production time of this compound after elicitation. Production may decrease after a certain point due to degradation or conversion to other compounds. |
| Cell Line Viability Issues | Check cell viability before and after elicitation. High elicitor concentrations can be toxic. Optimize the elicitor concentration to a level that induces production without significantly harming the cells. |
| Nutrient Limitation in the Medium | Ensure that the culture medium is not depleted of essential nutrients, as the synthesis of secondary metabolites is an energy-intensive process. Consider nutrient feeding strategies.[7] |
| Timing of Elicitation | Add the elicitor during the appropriate growth phase of the cell culture. Typically, elicitation is most effective during the late exponential or early stationary phase when biomass is high. |
Issue 2: Contamination of Mulberry Cell Cultures
| Possible Cause | Troubleshooting Step |
| Bacterial or Fungal Contamination | Immediately discard the contaminated cultures to prevent spreading.[8] Thoroughly disinfect the incubator, biosafety cabinet, and all equipment.[9] Review and reinforce aseptic techniques with all personnel.[8][9] |
| Mycoplasma Contamination | Mycoplasma is not visible to the naked eye and can alter cell metabolism.[8] Regularly test your cultures for mycoplasma using PCR-based methods or DNA staining.[10] If detected, discard the culture or treat with specific antibiotics if the cell line is irreplaceable. |
| Contaminated Reagents or Media | Always use sterile, high-quality reagents and media from reputable suppliers.[10] Test new batches of serum or other supplements before use in large-scale experiments.[8] |
| Poor Aseptic Technique | Ensure all work is performed in a certified biosafety cabinet. Use sterile pipettes and vessels. Avoid talking, singing, or unnecessary movements over open containers.[9] |
Quantitative Data Summary
Table 1: Effect of Various Elicitors on Mulberroside A Production in Morus alba Cell and Root Cultures
| Elicitor | Culture Type | Concentration | Exposure Time | Fold Increase / Yield | Reference |
| Salicylic Acid | Cell Suspension | 100 µM | 24 h | 37.9 ± 1.5 mg/g DW | [1][2] |
| Salicylic Acid | Cell Suspension | 200 µM | 24 h | 34.0 ± 4.7 mg/g DW | [1][2] |
| Yeast Extract | Cell Suspension | 2 mg/mL | 24 h | 3.2-fold increase | [1][2][3] |
| Yeast Extract | Root Cultures | 2 mg/mL | 24 h | 6.6-fold increase | [1][2][3] |
| Methyl Jasmonate + Yeast Extract | Root Cultures | - | - | Higher than individual treatments | [11] |
| Cyclodextrins + Methyl Jasmonate | In Vitro Plants | 5 mM CD + 10 µM MJ | 7 days | Significant increase in total phenolics | [4] |
DW = Dry Weight
Experimental Protocols
Protocol 1: Establishment of Mulberry Cell Suspension Cultures
-
Explant Preparation: Obtain young, healthy leaves from a mulberry plant.
-
Surface Sterilization:
-
Wash the leaves thoroughly under running tap water.
-
In a laminar flow hood, immerse the leaves in 70% ethanol for 1 minute.
-
Transfer to a solution of 0.1% mercuric chloride (HgCl₂) for 10 minutes for sterilization.[12]
-
Rinse the leaves 3-4 times with sterile distilled water.
-
-
Callus Induction:
-
Cut the sterilized leaves into small pieces (explants).
-
Place the explants on a solid Murashige and Skoog (MS) medium[13] or Woody Plant Medium (WPM).[14]
-
Supplement the medium with growth regulators such as 1 mg/L 2,4-Dichlorophenoxyacetic acid (2,4-D) and 1 mg/L Kinetin (KN) to induce callus formation.[14]
-
Incubate the cultures in the dark at 25 ± 1 °C.[12]
-
-
Establishment of Suspension Cultures:
-
Transfer the friable callus to a liquid MS medium with the same growth regulators.
-
Place the flasks on a rotary shaker at 120 rpm in the dark.[13]
-
Subculture the cells every 2-3 weeks by transferring a small volume of the cell suspension to a fresh medium.
-
Protocol 2: Elicitor Preparation and Application
-
Stock Solution Preparation:
-
Salicylic Acid: Dissolve in a small amount of ethanol and then dilute with sterile distilled water to the desired stock concentration. Filter-sterilize the solution.
-
Yeast Extract: Dissolve in distilled water and autoclave to sterilize.
-
Methyl Jasmonate (MeJA): Dissolve in ethanol and filter-sterilize.[4]
-
-
Elicitation:
-
Grow the mulberry cell suspension cultures until they reach the late exponential or early stationary phase.
-
Aseptically add the filter-sterilized elicitor stock solution to the cell cultures to achieve the desired final concentration.
-
Incubate the elicited cultures for the predetermined optimal duration (e.g., 24 hours).
-
Protocol 3: Extraction and Quantification of this compound
-
Biomass Harvesting: Separate the cells from the medium by filtration or centrifugation.
-
Drying: Freeze-dry the cell biomass for 48 hours.[6]
-
Extraction:
-
Grind the dried biomass into a fine powder.
-
Add 1 mL of 60% ethyl alcohol per 100 mg of powdered sample.[6]
-
Vortex the mixture for 5 minutes and sonicate in a cold water bath for 20 minutes.[6]
-
Incubate at room temperature for 1 hour.[6]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[6]
-
Collect the supernatant for analysis.
-
-
Quantification by HPLC:
Visualizations
Caption: Experimental workflow for enhancing this compound production.
Caption: Simplified signaling pathway for elicitor-induced this compound production.
References
- 1. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 2. Enhanced Mulberroside A Production from Cell Suspension and Root Cultures of Morus alba Using Elicitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Mulberroside F from In Vitro Culture of Mulberry and the Potential Use of the Root Extracts in Cosmeceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective elicitors and process strategies for enhancement of secondary metabolite production in hairy root cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 11. Elicitation of Stilbenes and Benzofuran Derivatives in Hairy Root Cultures of White Mulberry (Morus alba) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. jircas.go.jp [jircas.go.jp]
- 14. Cell culture induction in three mulberry (Morus alba L.) cultivars | International Society for Horticultural Science [ishs.org]
Technical Support Center: Large-Scale Purification of Mulberroside C
Welcome to the technical support center for the large-scale purification of Mulberroside C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the extraction and purification of this promising bioactive compound from Morus alba.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources for extracting this compound?
This compound is a naturally occurring compound found in plants of the Morus (mulberry) genus. The primary sources for its extraction are the root bark and stem bark of Morus alba.
Q2: What are the initial steps in the extraction of this compound?
The initial extraction typically involves pulverizing the dried plant material (root or stem bark) and extracting the compounds using a solvent. Common solvents for similar compounds like Mulberroside A include ethanol and methanol solutions. Ultrasonic-assisted extraction is often employed to improve efficiency.
Q3: What are the common challenges in the large-scale purification of this compound?
The main challenges include:
-
Low Yield: Achieving a high recovery of pure this compound can be difficult due to losses at each purification step.
-
Co-eluting Impurities: Structurally similar compounds present in the crude extract can co-elute with this compound, making separation challenging.
-
Solubility Issues: this compound has specific solubility characteristics that need to be considered when choosing solvents for extraction and chromatography.
-
Compound Stability: Degradation of this compound can occur under certain pH and temperature conditions.[1][2]
Q4: What chromatographic methods are suitable for purifying this compound?
A multi-step chromatographic approach is generally most effective. This often includes:
-
Macroporous Resin Chromatography: For initial cleanup and enrichment of the target compound from the crude extract.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Typically using a reversed-phase C18 column for the final purification step to achieve high purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during the large-scale purification of this compound, presented in a question-and-answer format.
Problem 1: Low Yield of this compound in the Crude Extract
Question: We are experiencing a very low yield of this compound in our initial solvent extract. What could be the cause and how can we improve it?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Cell Lysis | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. |
| Inappropriate Solvent Choice | While specific data for this compound is limited, related compounds are often extracted with 60% methanol or ethanol.[3][4] Experiment with different solvent polarities and ratios to optimize the extraction of this compound. This compound is highly soluble in DMSO (≥ 75.6mg/mL), which may be useful for analytical purposes but less so for large-scale extraction.[5] |
| Insufficient Extraction Time or Temperature | For ultrasonic-assisted extraction of similar compounds, a duration of 40 minutes has been shown to be effective.[3] Optimize the extraction time and temperature; however, be mindful that excessive heat can lead to degradation of thermolabile compounds. |
| Degradation during Extraction | Glycosylated compounds can be susceptible to enzymatic degradation upon cell lysis.[3] Consider blanching the plant material to deactivate enzymes before extraction. |
Problem 2: Poor Separation and Co-elution of Impurities during Preparative HPLC
Question: During the preparative HPLC step, we are observing significant peak overlap, and impurities are co-eluting with our this compound peak. How can we improve the resolution?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase | Systematically vary the gradient slope and the organic modifier (e.g., acetonitrile vs. methanol) in your mobile phase. For related compounds, a gradient of acetonitrile and water (with a formic acid modifier) is common.[3] |
| Inappropriate Stationary Phase | If using a standard C18 column, consider switching to a different stationary phase with alternative selectivity, such as a phenyl-hexyl or an embedded polar group column. |
| Column Overloading | Reduce the injection volume or the concentration of the sample being loaded onto the column. Overloading is a common issue in scaling up to preparative chromatography. |
| Structurally Similar Impurities | If impurities are very similar to this compound, a single chromatography step may be insufficient. Consider an orthogonal separation technique, such as employing a different type of chromatography (e.g., normal phase or ion exchange if applicable) before or after the reversed-phase step. |
Problem 3: this compound Degradation during Purification and Storage
Question: We suspect that our purified this compound is degrading, leading to lower purity and yield over time. What conditions might be causing this and how can we prevent it?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| pH Instability | Natural compounds are often sensitive to pH. For instance, verbascoside shows increased degradation in neutral to alkaline solutions.[1] It is advisable to maintain a slightly acidic pH (e.g., by adding a small amount of formic or acetic acid to your solvents) during purification and in the final product formulation, unless experimental data suggests otherwise. |
| Temperature Sensitivity | Thermal degradation is a common issue.[1][2] Keep extracts and purified fractions cool whenever possible. Use a refrigerated autosampler for HPLC and store the final product at low temperatures (-20°C or -80°C).[5] |
| Oxidation | Exposure to air and light can cause oxidative degradation.[3] Purge solvents with an inert gas like nitrogen or argon and protect samples from light by using amber vials or covering containers with foil. Store the final product under an inert atmosphere. |
| Enzymatic Degradation | Glycosylation can sometimes protect compounds from enzymatic degradation.[3] However, if degradation is suspected, ensure that all purification steps are performed at temperatures that inhibit enzymatic activity (typically < 4°C). |
Experimental Protocols
General Workflow for this compound Purification
This protocol is a generalized procedure based on methods for purifying similar compounds from Morus alba. Optimization will be required for large-scale production.
1. Extraction:
-
Material Preparation: Dry the root or stem bark of Morus alba and grind it into a fine powder.
-
Solvent Extraction: Suspend the powder in 60% ethanol (1:10 w/v).
-
Ultrasonication: Perform ultrasonic-assisted extraction for 40 minutes at a controlled temperature (e.g., 40-50°C).
-
Filtration and Concentration: Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
2. Macroporous Resin Chromatography (Initial Cleanup):
-
Column Packing and Equilibration: Pack a column with a suitable macroporous resin (e.g., D101). Equilibrate the column with deionized water.
-
Sample Loading: Dissolve the crude extract in water and load it onto the column.
-
Washing: Wash the column with water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol). Collect fractions and analyze them by HPLC to identify those containing this compound.
-
Pooling and Concentration: Pool the fractions rich in this compound and concentrate them under reduced pressure.
3. Preparative HPLC (Final Purification):
-
Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient for a related compound, Mulberroside A, starts with a low percentage of A and gradually increases.[6]
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5-10 mL/min).
-
Detection: Monitor the elution at a suitable UV wavelength (e.g., 320 nm for related stilbenes).[3]
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the solvent from the collected fraction by lyophilization or rotary evaporation to obtain the purified this compound.
Quantitative Data
The following table summarizes reported yields and purity for the purification of Mulberroside A , a closely related compound, which can serve as a benchmark for optimizing this compound purification.
| Purification Stage | Starting Material | Method | Yield | Purity | Reference |
| Crude Extract | 1 kg Mulberry Bark | Ethanol Extraction | - | - | [6] |
| After Macroporous Resin | Crude Extract | D101 Resin | - | - | [6] |
| Final Product | Enriched Fractions | Semi-preparative HPLC | 4.12 g | High | [6] |
| Final Product | White Mulberry Root Bark | NADES Extraction & Porous Polymer Beads | - | 82.9% | [7][8] |
Visualizations
Experimental Workflow for this compound Purification
Caption: A generalized workflow for the large-scale purification of this compound.
Troubleshooting Logic for Co-eluting Impurities
Caption: A decision-making diagram for troubleshooting co-eluting impurities.
References
- 1. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sysrevpharm.org [sysrevpharm.org]
- 3. Variations in the Levels of Mulberroside A, Oxyresveratrol, and Resveratrol in Mulberries in Different Seasons and during Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of Flavonoids from Mulberry Leaves via High-Speed Counter-Current Chromatography | MDPI [mdpi.com]
- 5. glpbio.com [glpbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Natural Deep Eutectic Solvents for the Extraction of Mulberroside A from White Mulberry Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Degradation of Mulberroside C During Sample Preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Mulberroside C. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this valuable compound during your experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a bioactive stilbene glycoside found in plants of the Morus species, such as mulberry. It is investigated for various potential therapeutic properties, including antiplatelet and anti-HIV activities.[1][2] Maintaining the structural integrity of this compound during sample preparation is crucial for obtaining accurate and reproducible experimental results. Degradation can lead to an underestimation of its concentration and the potential misinterpretation of its biological effects.
Q2: What are the main factors that can cause degradation of this compound during sample preparation?
Based on the chemical properties of stilbene glycosides, the primary factors that can lead to the degradation of this compound are:
-
pH: Extremes in pH, particularly alkaline conditions, can cause hydrolysis of the glycosidic bond and degradation of the stilbenoid core.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Light: Exposure to UV or even ambient light can cause isomerization of the trans-stilbene structure to the less stable cis-form, or other photochemical degradation.
-
Enzymatic Activity: Endogenous enzymes (e.g., glycosidases) present in the plant matrix can be released during sample homogenization and can hydrolyze the glycosidic linkage of this compound.
Q3: What are the visible signs of this compound degradation in a sample?
While visual inspection is not a definitive method for assessing degradation, a change in the color of the extract, such as browning, may indicate oxidative or other degradation processes affecting phenolic compounds in the sample. The most reliable way to assess degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC), which can separate and quantify the intact this compound from its degradation products.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the extraction and preparation of samples containing this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound in the final extract. | Incomplete Extraction: The solvent and/or extraction conditions may not be optimal for solubilizing this compound from the plant matrix. | Optimize extraction parameters such as solvent composition (e.g., ethanol/methanol concentration), temperature, and time. For mulberry leaves, an optimized extraction for flavonoids was achieved with 39.30% ethanol at 70.85°C for 120.18 minutes.[3] Consider using advanced extraction techniques like ultrasonic-assisted extraction, which has been shown to be efficient for extracting compounds from mulberry.[4] |
| Degradation during extraction: High temperatures or prolonged extraction times can lead to thermal degradation. | Use moderate temperatures (e.g., below 70°C) and minimize extraction time.[3] Consider performing extractions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. | |
| Appearance of unknown peaks in the HPLC chromatogram. | Degradation Products: The presence of additional peaks, often eluting near the parent this compound peak, can indicate degradation. | Conduct forced degradation studies (see Experimental Protocols section) to identify the retention times of potential degradation products under acidic, basic, oxidative, and photolytic stress. This will help in confirming if the unknown peaks are indeed degradants. |
| Isomerization: Exposure to light can cause the conversion of the natural trans-Mulberroside C to its cis-isomer, which will likely have a different retention time. | Protect samples from light at all stages of preparation and analysis by using amber vials and minimizing exposure to ambient light. | |
| Inconsistent results between sample preparations. | Enzymatic Degradation: Release of endogenous plant enzymes during sample grinding or homogenization can lead to variable degradation of this compound. | Immediately after sample collection, flash-freeze the plant material in liquid nitrogen to deactivate enzymes. Alternatively, blanching the sample (a brief heat treatment) before extraction can also inactivate enzymes. Store samples at -80°C until extraction. |
| Variability in Extraction Efficiency: Inconsistent sample particle size, solvent-to-solid ratio, or extraction time can lead to variable yields. | Standardize all sample preparation steps. Ensure a consistent and fine particle size of the plant material. Use precise measurements for solvent and sample amounts. |
Quantitative Data on Stability
| Stress Condition | Expected Effect on this compound | Potential Degradation Products | Reference for Similar Compounds |
| Acidic Hydrolysis (e.g., 0.1 M HCl) | Moderate degradation, potential hydrolysis of the glycosidic bond. | Aglycone (Oxyresveratrol derivative), other acid-catalyzed degradation products. | [5] |
| Alkaline Hydrolysis (e.g., 0.1 M NaOH) | Significant degradation, hydrolysis of the glycosidic bond and potential degradation of the stilbene core. | Aglycone, further degradation products of the stilbene core. | [6][7] |
| Oxidative Stress (e.g., 3% H₂O₂) | Significant degradation of the phenolic structure. | Oxidized derivatives of this compound. | [8] |
| Thermal Stress (e.g., 80°C) | Degradation rate will increase with temperature. | Isomers, hydrolyzed products, and other thermal degradants. | [3] |
| Photolytic Stress (e.g., UV light) | Isomerization from trans to cis form, potential for further photodegradation. | cis-Mulberroside C, other photoproducts. | [9] |
Experimental Protocols
Protocol 1: Recommended Extraction and Sample Preparation Protocol to Minimize this compound Degradation
This protocol is a synthesis of best practices derived from literature on the extraction of flavonoids and other bioactive compounds from Morus alba, with a focus on minimizing degradation.[3][10][11]
-
Sample Collection and Storage:
-
Immediately after harvesting, flash-freeze the plant material (e.g., leaves, stem bark) in liquid nitrogen.
-
Store the frozen material at -80°C until extraction.
-
Lyophilize (freeze-dry) the frozen material to remove water, which can inhibit enzymatic activity and improve extraction efficiency.
-
Grind the lyophilized material to a fine, uniform powder.
-
-
Extraction:
-
Solvent: Use a hydroalcoholic solution, for example, 39% ethanol in water.[3]
-
Solid-to-Liquid Ratio: A ratio of 1:35 (g/mL) is recommended.[3]
-
Temperature: Perform the extraction at a moderately elevated temperature, around 70°C.[3]
-
Time: A duration of approximately 120 minutes is suggested.[3]
-
Atmosphere: To minimize oxidation, conduct the extraction under an inert atmosphere (e.g., by purging the extraction vessel with nitrogen).
-
Light: Protect the extraction vessel from light by wrapping it in aluminum foil.
-
-
Post-Extraction Processing:
-
Immediately after extraction, cool the mixture to room temperature.
-
Filter the extract through an appropriate filter paper (e.g., Whatman No. 1) to remove solid plant material.
-
For further concentration, use a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
Store the final extract in amber vials at -20°C or -80°C.
-
-
Sample Preparation for Analysis (e.g., HPLC):
-
Re-dissolve the dried extract in the mobile phase to be used for HPLC analysis.
-
Filter the sample solution through a 0.22 µm syringe filter before injection to protect the HPLC column.
-
Use an autosampler with a cooling function if available to maintain sample stability during long analytical runs.
-
Visualizations
Experimental Workflow for Minimizing this compound Degradation
Caption: Workflow for optimal extraction and preparation of this compound samples.
Proposed Signaling Pathway for Anti-HIV Activity of this compound
Caption: this compound as a potential inhibitor of HIV protease.[2]
References
- 1. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids from Morus alba L. Leaves: Optimization of Extraction by Response Surface Methodology and Comprehensive Evaluation of Their Antioxidant, Antimicrobial, and Inhibition of α-Amylase Activities through Analytical Hierarchy Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Deep Eutectic Solvents for the Extraction of Mulberroside A from White Mulberry Root Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsdronline.com [ijpsdronline.com]
- 7. A Comprehensive study of stress degradation pathways of Ascorbic acid to standardize Flavonoids-Related impurities derived from ascorbic acid | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Addressing batch-to-batch variability of commercial Mulberroside C
Welcome to the technical support center for commercial Mulberroside C. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the common challenge of batch-to-batch variability. Here you will find troubleshooting guides and frequently asked questions to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a glycosidic stilbenoid, a type of natural phenol, primarily isolated from the root bark of the white mulberry tree (Morus alba L.).[1][2][3][4] It is recognized for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, antiviral, anti-cancer, and neuroprotective properties.[1][5]
Q2: What causes batch-to-batch variability in commercial this compound?
Batch-to-batch variability in natural products like this compound is a significant challenge that stems from several factors.[6][7][8] These include:
-
Raw Material Sourcing: Differences in the geographical location, climate, and soil composition where the mulberry tree is grown can affect the chemical profile of the plant material.[6][8][9]
-
Harvesting Time: The concentration of active compounds in the plant can vary depending on the time of harvest.[9][10]
-
Extraction and Purification Processes: Variations in extraction solvents, temperature, pressure, and purification methods can lead to differences in the final product's purity and composition.[10][11]
-
Storage and Handling: Improper storage conditions can lead to the degradation of the compound over time.[6]
Q3: My experimental results have changed after switching to a new batch of this compound. How can I troubleshoot this?
When encountering inconsistent results between batches, a systematic approach is crucial.
-
Review the Certificate of Analysis (CoA): Carefully compare the CoAs of the old and new batches. Look for differences in purity, impurity profiles, and any other specified parameters.
-
Perform a Dose-Response Curve: Your initial effective concentration may not be optimal for the new batch. A new dose-response experiment can help determine the appropriate concentration to elicit the desired biological effect.
-
Conduct a Bioactivity Assay: If possible, perform a simple, rapid in-vitro bioassay (e.g., an antioxidant capacity assay) to compare the relative potency of the two batches.
-
Contact the Supplier: If significant discrepancies are observed, contact the supplier's technical support with your findings and the batch numbers.
Q4: How can I minimize the impact of batch-to-batch variability on my research?
To ensure the reproducibility of your experiments, consider the following strategies:
-
Purchase Larger Quantities: If feasible, purchase a single, larger batch of this compound to be used for the entire duration of a specific study.
-
Implement Internal Quality Control: Upon receiving a new batch, perform your own quality control checks, such as solubility testing and a simple bioassay, to compare it with previous batches.
-
Standardize Experimental Protocols: Ensure that all experimental parameters, including solvent preparation, incubation times, and cell passage numbers, are kept consistent.
-
Report Batch Information: In publications, always report the supplier and batch number of the this compound used to ensure transparency and aid in the reproducibility of your work by other researchers.
Troubleshooting Guides
Guide 1: Interpreting the Certificate of Analysis (CoA)
A Certificate of Analysis is a critical document for assessing the quality of your this compound. Key parameters to examine include:
| Parameter | Description | What to Look For |
| Purity (by HPLC) | The percentage of this compound in the sample, typically determined by High-Performance Liquid Chromatography (HPLC).[11] | A high purity value (e.g., >98%). Compare this value between batches. |
| Identity (by MS, NMR) | Confirmation of the chemical structure using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR). | Ensure the data confirms the identity of this compound. |
| Appearance | A description of the physical state and color of the compound. | Should be consistent with the supplier's specifications (e.g., a white to off-white solid).[4] |
| Solubility | The solvents in which the compound is soluble and at what concentration.[12] | Verify that the solubility is consistent with your experimental needs. |
| Residual Solvents | The amount of any solvents remaining from the purification process. | Should be within acceptable safety limits. |
| Heavy Metals | The presence and quantity of heavy metal contaminants.[11] | Levels should be below the specified limits. |
Guide 2: Workflow for Validating a New Batch of this compound
To ensure consistency, a validation workflow should be implemented every time a new batch of this compound is received.
References
- 1. Cas 102841-43-0,this compound | lookchem [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Pharmacological activities and pharmacokinetic properties of mulberroside: A systematical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 7. researchgate.net [researchgate.net]
- 8. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 10. chitosanlab.com [chitosanlab.com]
- 11. Ensuring Purity and Potency: Quality Control and Standardization in Plant Extracts [greenskybio.com]
- 12. apexbt.com [apexbt.com]
Strategies to reduce matrix effects in Mulberroside C bioanalysis
Welcome to the technical support center for the bioanalysis of Mulberroside C. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your research, particularly in managing matrix effects during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the biological sample matrix (e.g., plasma, urine).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative results.[1] Endogenous components like phospholipids, salts, and proteins are common causes of matrix effects in bioanalysis.[3]
Q2: How can I qualitatively assess if matrix effects are present in my this compound assay?
A2: A widely used method for qualitative assessment is the post-column infusion experiment. In this technique, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank, extracted biological sample is then injected onto the column. Any fluctuation (a dip or rise) in the constant signal of this compound as the blank matrix components elute indicates the presence of ion suppression or enhancement at that specific retention time.[2]
Q3: What is the "golden standard" for quantitatively measuring matrix effects?
A3: The post-extraction spiking method is considered the gold standard for quantifying matrix effects.[3] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat (pure) solvent at the same concentration. The ratio of these peak areas, known as the matrix factor (MF), provides a quantitative measure of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[3]
Q4: What are the primary strategies to minimize matrix effects in this compound bioanalysis?
A4: The three main strategies are:
-
Optimized Sample Preparation: Employing effective sample cleanup techniques to remove interfering matrix components is the most crucial step.[1]
-
Chromatographic Separation: Modifying your LC method to chromatographically separate this compound from co-eluting matrix components.[4]
-
Use of a Suitable Internal Standard (IS): Incorporating a stable isotope-labeled internal standard (SIL-IS) is the best way to compensate for matrix effects that cannot be eliminated through sample preparation or chromatography.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) for this compound | Inadequate chromatographic conditions. | Optimize the mobile phase composition, pH, and gradient profile. A common mobile phase for similar compounds consists of methanol and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[3] |
| High Variability in this compound Signal Between Samples | Inconsistent matrix effects. | Improve the sample preparation method to ensure more consistent removal of interfering substances. Solid-Phase Extraction (SPE) is often more effective than Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE) for cleaner extracts.[2] |
| Low Recovery of this compound | Suboptimal extraction procedure. | For LLE, adjust the pH of the sample and the polarity of the extraction solvent. For SPE, experiment with different sorbent types (e.g., C18, mixed-mode) and optimize the wash and elution steps. |
| Significant Ion Suppression Observed | Co-elution of phospholipids or other endogenous components. | 1. Enhance Sample Cleanup: Use a sample preparation method specifically designed to remove phospholipids, such as a mixed-mode SPE. 2. Modify Chromatography: Adjust the gradient to better separate this compound from the suppression region. UPLC systems can offer better resolution than traditional HPLC.[4] |
| Inconsistent Internal Standard Performance | The chosen internal standard does not adequately mimic the behavior of this compound. | If possible, use a stable isotope-labeled (SIL) this compound as the internal standard. If a SIL-IS is unavailable, select a structural analog that has similar chromatographic retention and ionization properties. |
Experimental Protocols
Example Sample Preparation Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol is adapted from a method used for the related compound, Mulberroside A, and would require validation for this compound.[5]
-
Pre-treatment: To 1 mL of plasma, add 3 mL of methanol to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at 3,500 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) by washing with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Elution: Elute this compound with 3 mL of methanol.
-
Evaporation and Reconstitution: Dry the eluent under a stream of nitrogen gas at 40°C. Reconstitute the residue in 300 µL of the mobile phase for LC-MS/MS analysis.
Example LC-MS/MS Parameters
These are starting parameters and should be optimized for your specific instrumentation and this compound standard.
-
LC System: UPLC System
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute this compound, followed by a high organic wash.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode based on the structure of similar compounds.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
Quantitative Data Summary
The following tables present hypothetical data based on a typical method validation for a bioanalytical assay. These tables should be populated with your own experimental data during method development and validation for this compound.
Table 1: Recovery and Matrix Effect of this compound in Plasma
| Analyte | QC Level | Recovery (%) | Matrix Factor (MF) |
| This compound | Low QC | 85.2 | 0.92 |
| Mid QC | 88.1 | 0.95 | |
| High QC | 86.5 | 0.93 | |
| Internal Standard | Mid QC | 87.3 | 0.94 |
Recovery is calculated by comparing the analyte peak area in a pre-extraction spiked sample to a post-extraction spiked sample. Matrix Factor (MF) is calculated by comparing the analyte peak area in a post-extraction spiked sample to a neat solution.
Table 2: Precision and Accuracy of this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=6) | Precision (%CV) | Accuracy (%RE) |
| LLOQ | 1 | 1.05 ± 0.09 | 8.6 | +5.0 |
| Low QC | 3 | 2.89 ± 0.21 | 7.3 | -3.7 |
| Mid QC | 50 | 52.1 ± 3.5 | 6.7 | +4.2 |
| High QC | 400 | 390.5 ± 25.4 | 6.5 | -2.4 |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation; RE: Relative Error.
Visualizations
Caption: Experimental workflow for this compound bioanalysis.
Caption: Logic diagram of matrix effects in bioanalysis.
References
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UPLC-MS/MS Method for the Determination of Hyperoside and Application to Pharmacokinetics Study in Rat After Different Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Mulberroside C Dosing Protocols: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining animal dosing protocols for studies involving Mulberroside C. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
I. Troubleshooting Guides
Issues with Compound Solubility and Vehicle Preparation
Q1: My this compound is not dissolving properly for in vivo administration. What are the recommended solvents and formulation protocols?
A1: this compound has low aqueous solubility, which can present a challenge for preparing dosing solutions. Here are some recommended solvent systems and protocols that have been successfully used for related compounds and are applicable to this compound. It is crucial to prepare a clear stock solution first before further dilution.
Table 1: Recommended Vehicle Formulations for this compound
| Administration Route | Vehicle Composition | Preparation Protocol |
| Oral (p.o.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1. Dissolve this compound in DMSO to create a stock solution. 2. Add PEG300 and mix thoroughly. 3. Add Tween-80 and mix. 4. Finally, add saline to reach the final volume and concentration. |
| 10% DMSO, 90% Corn oil | 1. Prepare a stock solution of this compound in DMSO. 2. Add the stock solution to corn oil and mix vigorously to ensure a uniform suspension. | |
| Intravenous (i.v.) | 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), 40% Polyethylene Glycol (PEG-400) (DPP) | This vehicle has been shown to be safe for intravenous infusion in rats and can solubilize poorly soluble compounds. Prepare by mixing the components thoroughly.[1] |
| Intraperitoneal (i.p.) | Saline with a low percentage of DMSO (<5%) | 1. Dissolve this compound in a minimal amount of DMSO. 2. Dilute with sterile saline to the final concentration. Ensure the final DMSO concentration is as low as possible to avoid peritoneal irritation. |
Important Considerations:
-
Always prepare fresh solutions on the day of the experiment.
-
To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.
-
For oral gavage, coating the gavage needle with sucrose can reduce stress and improve animal compliance.[2]
Q2: I am observing precipitation in my dosing solution after preparation. How can I prevent this?
A2: Precipitation can be a sign of poor solubility or instability. To address this:
-
Ensure Proper Mixing: Vortex or sonicate the solution thoroughly at each step of the preparation, especially after adding aqueous components.
-
Check pH: The pH of the final formulation should ideally be between 5 and 9.[3]
-
Use of Co-solvents: The use of co-solvents like PEG300 and Tween-80 is crucial for maintaining the solubility of hydrophobic compounds like this compound in aqueous solutions.
-
Fresh Preparation: As mentioned, always prepare solutions fresh. This compound may not be stable in solution for extended periods.
Dosing and Administration Challenges
Q1: I am unsure about the appropriate dosage of this compound for my animal model. What are the typical dose ranges?
A1: The optimal dosage of this compound can vary significantly depending on the animal model, the disease being studied, and the route of administration. Due to the limited number of in vivo studies specifically on this compound, dosages from studies on the closely related compound, Mulberroside A, can provide a valuable starting point.
Table 2: Exemplary Dosing Protocols for Mulberroside A in Rodent Models
| Animal Model | Application | Route of Administration | Dosage | Study Duration |
| Mouse | Inflammation (Asthma) | Intraperitoneal (i.p.) | 10 and 20 mg/kg | Daily for the duration of the experimental asthma protocol.[1] |
| Mouse | Neuroprotection (Alzheimer's Disease model) | Oral (p.o.) | 30 mg/kg/day | 21 days[4] |
| Mouse | Liver Fibrosis | Intragastric | 20 and 40 mg/kg | Three times a week for 4 weeks.[5] |
| Rat | Pharmacokinetics | Oral (p.o.) | 150 mg/kg/day | 3 days[6][7][8] |
Recommendations for Dose Selection:
-
Start with a Pilot Study: It is highly recommended to conduct a pilot study with a small number of animals to determine the optimal and non-toxic dose range for your specific experimental conditions.
-
Consider Bioavailability: Mulberroside compounds generally have low oral bioavailability due to rapid metabolism.[9] Higher oral doses may be required compared to parenteral routes.
-
Extrapolate from In Vitro Data: If you have in vitro data, you can use it to estimate a starting dose for your in vivo studies, keeping in mind the pharmacokinetic and pharmacodynamic differences between in vitro and in vivo systems.
Q2: What are the best practices for different routes of administration to ensure accurate dosing and animal welfare?
A2: Proper administration technique is critical for obtaining reliable data and minimizing stress on the animals.
-
Oral Gavage (p.o.):
-
Use a flexible gavage needle to minimize the risk of esophageal injury.
-
Ensure the animal is properly restrained to prevent movement during the procedure.
-
The maximum volume for oral gavage in mice is typically 10 mL/kg.[10]
-
-
Intraperitoneal Injection (i.p.):
-
Intravenous Injection (i.v.):
Monitoring for Adverse Effects
Q1: What are the potential signs of toxicity or adverse effects I should monitor for in my animals after administering this compound?
A1: While specific toxicity data for this compound is limited, general signs of adverse effects in rodents to monitor for include:
-
Changes in Body Weight: A significant decrease in body weight can be an indicator of toxicity.
-
Behavioral Changes: Observe for signs of lethargy, agitation, or any abnormal behavior.
-
Changes in Food and Water Intake: A reduction in consumption can signal an adverse reaction.
-
Gastrointestinal Issues: Diarrhea or constipation may occur.
-
Injection Site Reactions: For i.p. and i.v. routes, monitor for swelling, redness, or signs of inflammation at the injection site.
If any of these signs are observed, it may be necessary to adjust the dose, change the vehicle, or reconsider the route of administration.
II. Frequently Asked Questions (FAQs)
Q1: What is the known bioavailability of this compound?
A1: The pharmacokinetic data for this compound is not yet well-established. However, related mulberrosides, such as Mulberroside A, have been shown to have low oral bioavailability and undergo rapid metabolism.[9] This is an important consideration when designing dosing regimens, as oral doses may need to be significantly higher than parenteral doses to achieve similar systemic exposure.
Q2: What are the known signaling pathways modulated by this compound?
A2: Research on the specific signaling pathways modulated by this compound is ongoing. One study has implicated the RAS/ERK signaling pathway in the context of this compound's effects on leukopenia. Studies on the closely related Mulberroside A have shown its involvement in modulating several key pathways in inflammation and neuroprotection, which may also be relevant for this compound. These include:
-
NF-κB Pathway: A central regulator of inflammation.
-
MAPK Pathway (including ERK, JNK, and p38): Involved in cellular responses to a wide range of stimuli, including stress and inflammation.
-
PI3K/AKT Pathway: A critical pathway in cell survival, proliferation, and neuroprotection.[14]
Q3: Are there any known drug-drug interactions with this compound?
A3: Currently, there is no specific information available on drug-drug interactions with this compound. As with any investigational compound, it is advisable to avoid co-administration with other drugs unless it is a specific aim of the study.
III. Experimental Protocols and Visualizations
Detailed Experimental Protocol: Oral Gavage Administration in Mice
This protocol is a general guideline and should be adapted to your specific experimental needs.
-
Preparation of Dosing Solution:
-
Based on the desired final concentration and a dosing volume of 10 mL/kg, calculate the required amount of this compound.
-
Prepare the vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) as described in Table 1.
-
Dissolve the this compound in the vehicle, ensuring it is fully dissolved and the solution is clear. Gentle warming and sonication can be used if necessary.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Insert the flexible gavage needle gently into the esophagus. You should not feel any resistance.
-
Slowly administer the calculated volume of the dosing solution.
-
Carefully remove the gavage needle.
-
-
Post-Dosing Monitoring:
-
Return the mouse to its cage and monitor for any immediate signs of distress, such as difficulty breathing or regurgitation.
-
Continue to monitor the animals daily for any signs of toxicity as outlined in the troubleshooting section.
-
Visualizations of Key Signaling Pathways
The following diagrams illustrate some of the key signaling pathways that may be modulated by this compound, based on current research and studies of related compounds.
Caption: Potential anti-inflammatory signaling pathway of this compound.
Caption: Potential neuroprotective signaling pathway of this compound.
References
- 1. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gadconsulting.com [gadconsulting.com]
- 4. Mulberroside A ameliorates CCl4‐induced liver fibrosis in mice via inhibiting pro‐inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo investigation of the capacity of mulberroside A to inhibit senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? [ijbs.com]
- 8. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological activities and pharmacokinetic properties of mulberroside: A systematical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and analgesic properties of cis-mulberroside A from Ramulus mori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The neuroprotective effects of the combined extract of mulberry fruit and mulberry leaf against hydrogen peroxide-induced cytotoxicity in SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
Improving the resolution of Mulberroside C in HPLC analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Mulberroside C during HPLC analysis.
Disclaimer: Detailed experimental data specifically for the HPLC resolution of this compound is limited in publicly available literature. The following protocols and data are based on established HPLC principles and methods developed for structurally similar compounds, such as stilbenoid glycosides (e.g., Mulberroside A). These should be considered as a starting point for method development and optimization.
Frequently Asked Questions (FAQs)
Q1: I am seeing poor resolution between this compound and another peak. What is the first thing I should check?
A1: Start by evaluating your mobile phase composition. The selectivity (α) is most effectively manipulated by changing the mobile phase. For reversed-phase HPLC, adjusting the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase can significantly impact resolution. Increasing the aqueous phase percentage will generally increase retention time and may improve the separation of closely eluting peaks.[1]
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with exposed silanol groups on silica-based columns.[2][3][4] this compound, with its phenolic hydroxyl groups, can be susceptible to these interactions.
-
Solutions:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of residual silanol groups, thereby reducing peak tailing.[5]
-
Use a Different Column: Employing a column with high-purity silica or one that is end-capped can minimize the availability of free silanol groups.[3]
-
Lower Sample Concentration: Overloading the column can also lead to peak tailing. Try injecting a more dilute sample.
-
Q3: My this compound peak is showing fronting. What could be the issue?
A3: Peak fronting is often an indication of sample overload or a problem with the sample solvent.
-
Solutions:
-
Reduce Sample Load: Decrease the concentration of your sample or the injection volume.
-
Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in the initial mobile phase. If your sample is dissolved in a solvent stronger than the mobile phase, it can cause the peak to front.
-
Q4: Can changing the column temperature improve the resolution of this compound?
A4: Yes, adjusting the column temperature can influence resolution. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved resolution.[1] However, be mindful that excessive temperatures can potentially degrade the analyte or the column's stationary phase. A typical starting point for optimization is between 30-40°C.
Troubleshooting Guide
Issue 1: Poor Resolution/Peak Co-elution
This is a common issue where two or more compounds elute at very similar retention times, resulting in overlapping peaks.
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor HPLC peak resolution.
Quantitative Impact of Mobile Phase Adjustment (Illustrative Data)
The following table illustrates how changing the mobile phase composition can affect the resolution of two closely eluting peaks, such as this compound and a similar compound.
| Mobile Phase Composition (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time of this compound (min) | Retention Time of Compound X (min) | Resolution (Rs) |
| 30:70 | 12.5 | 13.1 | 1.2 |
| 25:75 | 15.8 | 16.8 | 1.8 |
| 20:80 | 20.1 | 21.7 | 2.1 |
Note: This data is illustrative and serves to demonstrate the expected trend.
Issue 2: Asymmetric Peaks (Tailing or Fronting)
Peak asymmetry can compromise the accuracy of quantification.
Logical Relationships in Peak Tailing Issues
Caption: Causes and solutions for HPLC peak tailing.
Impact of pH on Peak Asymmetry (Illustrative Data)
This table demonstrates the potential effect of mobile phase pH on the peak shape of a compound like this compound. The Asymmetry Factor (As) is a measure of peak tailing, with a value of 1 being a perfectly symmetrical peak.
| Mobile Phase pH | Asymmetry Factor (As) of this compound |
| 5.5 | 1.9 |
| 4.5 | 1.5 |
| 3.5 (with 0.1% Formic Acid) | 1.1 |
Note: This data is illustrative. An asymmetry factor between 0.9 and 1.2 is generally considered acceptable.
Experimental Protocols
Proposed Starting HPLC Method for this compound
This method is adapted from protocols used for similar stilbenoid glycosides and should be optimized for your specific application.
-
HPLC System: Agilent 1100/1200 series or equivalent with a DAD or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-30 min: Linear gradient from 10% to 40% B
-
30-35 min: 40% B
-
35-40 min: Linear gradient from 40% to 10% B
-
40-45 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 320 nm
-
Injection Volume: 10 µL
Sample Preparation
-
Extraction: For plant materials, ultrasonic extraction with 60% methanol for 40 minutes is a common starting point.
-
Filtration: Prior to injection, filter the sample extract through a 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Dilution: Dilute the filtered extract with the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) to an appropriate concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Functional characterization of key enzymes involved in the biosynthesis of distinctive flavonoids and stilbenoids in Morus notabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Variations in the Levels of Mulberroside A, Oxyresveratrol, and Resveratrol in Mulberries in Different Seasons and during Growth - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected side effects of Mulberroside C in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Mulberroside C in animal models. The information is designed to address specific issues that may arise during experimentation, ensuring data integrity and animal welfare.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known effects?
A1: this compound is a glycoside isolated from Morus alba (white mulberry). Its primary reported pharmacological activities include anti-platelet, anti-HIV, and potential anti-leukopenia effects.[1] Mechanistically, its anti-platelet action is associated with the inhibition of thromboxane A2 (TXA2) production and the suppression of cPLA2 and p38MAPK phosphorylation.[2] In the context of leukopenia, it has been shown to bind to the IL-23 receptor, activating the RAS/ERK signaling pathway.[1]
Q2: Are there any known toxicities or side effects of this compound in animal models?
Q3: What are the recommended solvents and storage conditions for this compound?
A3: For in vivo preparations, the solubility and stability of this compound are critical. While specific solvent systems for in vivo use are not extensively detailed in the available literature, for in vitro assays, it is often dissolved in DMSO. For animal studies, it is crucial to prepare a solution that is biocompatible and non-toxic. A common approach for compounds with limited water solubility is to first dissolve them in a minimal amount of an organic solvent like DMSO, and then dilute with a vehicle such as saline, PBS, or a solution containing a solubilizing agent like Tween 80 or PEG400. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh dilutions for each experiment to ensure stability.[3] Heating the solution to 37°C and using an ultrasonic bath can aid in solubilization.[3]
Q4: What are typical dosages of related compounds used in animal models?
A4: While specific dose-response studies for unexpected side effects of this compound are limited, dosages from studies on the related compound, Mulberroside A, can provide a starting point. For intraperitoneal injections in mice, doses of 10 mg/kg and 20 mg/kg of Mulberroside A have been used to study its anti-inflammatory effects. For oral administration of a Morus alba leaf extract in rats, doses as high as 7.5 g/kg body weight per day were tested without observable adverse effects.
Troubleshooting Guide
Issue 1: Inconsistent or Lack of Expected Efficacy
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability: Mulberroside A, a related compound, is known to have low bioavailability and undergoes rapid metabolism. This is a common challenge with natural glycosides. | 1. Verify Compound Integrity: Ensure the purity and stability of your this compound stock. 2. Optimize Formulation: Experiment with different vehicle solutions to improve solubility and absorption. Consider using penetration enhancers if appropriate for the administration route. 3. Adjust Administration Route: If oral administration yields poor results, consider intraperitoneal injection to bypass first-pass metabolism. 4. Increase Dosage or Frequency: Based on pilot studies, a dose escalation may be necessary to achieve a therapeutic concentration. 5. Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model. |
| Procedural Variability: Inconsistencies in dosing, timing, or animal handling can lead to variable results. | 1. Standardize Procedures: Ensure all personnel are following a standardized and detailed protocol for solution preparation, animal handling, and administration. 2. Control for Environmental Factors: Maintain consistent housing conditions (temperature, light-dark cycle, diet) for all animals, as these can influence metabolic rates and drug responses. |
| Animal-Specific Factors: Age, sex, strain, and gut microbiota of the animals can influence the metabolism and effect of natural compounds. | 1. Detailed Record Keeping: Document all animal characteristics thoroughly. 2. Homogenous Groups: Use animals of the same age, sex, and from the same supplier to minimize inter-individual variability. 3. Consider Gut Microbiota: For orally administered compounds, be aware that the gut microbiota can metabolize glycosides, potentially altering their activity. |
Issue 2: Observation of Unexpected Clinical Signs or Adverse Events
| Possible Cause | Troubleshooting Step |
| Hepatotoxicity: As suggested by studies on Morus alba extracts, high doses may lead to liver stress. | 1. Monitor Liver Enzymes: In a pilot study, collect blood samples to measure ALT and AST levels, particularly at higher doses. 2. Histopathological Examination: If unexpected mortality or severe clinical signs are observed, perform a necropsy and histopathological analysis of the liver. 3. Dose De-escalation: If hepatotoxicity is suspected, reduce the dose. |
| Vehicle-Related Toxicity: The solvent system used to dissolve this compound may be causing adverse effects. | 1. Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle solution to differentiate between the effects of the compound and the vehicle. 2. Test Different Vehicles: If the vehicle control group shows adverse effects, explore alternative, less toxic solvent systems. |
| Compound Instability: Degradation of this compound in the formulation could lead to the formation of toxic byproducts. | 1. Prepare Fresh Solutions: Avoid using old solutions. Prepare the formulation immediately before administration. 2. Assess Stability: If possible, perform a simple stability analysis of your formulation under the storage and handling conditions used in your experiments. |
Data Presentation
Table 1: Summary of In Vivo Dosages for Morus alba Extracts and Related Compounds
| Compound/Extract | Animal Model | Administration Route | Dosage | Observed Effect | Source |
| Morus alba Ethanolic Leaf Extract | Mice | Oral Gavage | 125 mg/kg | Safe, no adverse effects | |
| Morus alba Ethanolic Leaf Extract | Mice | Oral Gavage | 250, 500, 1000 mg/kg | Mild hepatotoxicity (increased ALT, AST) | |
| Morus alba Methanolic Fruit Extract | Mice | Oral Gavage | Up to 2000 mg/kg | Safe, no mortality or behavioral changes | |
| Mulberroside A | Mice | Intraperitoneal | 10 mg/kg, 20 mg/kg | Attenuation of airway hyperresponsiveness | |
| Cis-mulberroside A | Mice | Oral | 25 mg/kg, 50 mg/kg | Analgesic and anti-inflammatory effects |
Table 2: In Vitro Cytotoxicity Data
| Compound | Cell Type | Concentration | Result | Source |
| This compound | Human Platelets | 50-150 µM | No cytotoxicity observed | [2] |
| Mulberroside A | bEnd.3 and HMEC-1 cells | > 70.35 µM | Cytotoxic effects observed |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
-
Preparation of this compound Solution:
-
Based on the desired final concentration and the poor water solubility of this compound, prepare a vehicle solution. A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water or saline.
-
Weigh the required amount of this compound and triturate it with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension. Use of a vortex mixer and/or brief sonication may be necessary.
-
Prepare the solution fresh on the day of dosing.
-
-
Animal Handling and Dosing:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Use a proper-sized, blunt-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Gently insert the gavage needle into the esophagus and slowly administer the prepared solution. The typical volume for a mouse is 5-10 ml/kg.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Preparation of this compound Solution:
-
For IP injection, a sterile, isotonic solution is required.
-
Dissolve this compound in a minimal amount of a biocompatible solvent such as DMSO (e.g., not exceeding 5-10% of the final volume).
-
Bring the solution to the final volume with sterile saline or PBS. Ensure the final concentration of the organic solvent is low and consistent across all treatment groups, including the vehicle control.
-
Filter the final solution through a 0.22 µm sterile filter.
-
Prepare the solution fresh on the day of injection.
-
-
Animal Handling and Injection:
-
Acclimatize mice as previously described.
-
Properly restrain the mouse, exposing the abdomen.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Use a sterile 25-27 gauge needle.
-
Insert the needle at a 10-20 degree angle and gently inject the solution.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Caption: Signaling pathway of this compound in alleviating leukopenia.
Caption: General experimental workflow for in vivo studies with this compound.
References
Technical Support Center: Optimization of Mulberroside C Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working on the derivatization of Mulberroside C. The focus is on optimizing reaction conditions to achieve desired product yields and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for a polyphenolic glycoside like this compound?
A1: The most common strategies target the hydroxyl (-OH) groups present on both the aglycone and the sugar moiety of this compound. Acylation, particularly benzoylation or acetylation, is a frequently employed method to modify these functional groups. This can enhance the compound's lipophilicity, stability, or alter its biological activity. The Schotten-Baumann reaction is a classic method for benzoylating phenolic hydroxyl groups.[1][2][3]
Q2: I am getting a low yield of my desired benzoylated this compound derivative. What are the potential causes and solutions?
A2: Low yields can stem from several factors:
-
Insufficient Reagents: The molar ratio of the acylating agent (e.g., benzoyl chloride) to this compound may be too low. Increasing the equivalents of the acylating agent can drive the reaction to completion.
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures. A modest increase in temperature can improve the reaction rate and yield. However, excessive heat can lead to degradation.
-
Inadequate Base: In reactions like the Schotten-Baumann, a base (e.g., NaOH, pyridine) is crucial to neutralize the HCl byproduct.[1][2][3] Ensure the base is present in sufficient quantity and is of good quality.
-
Poor Solubility: this compound may not be fully dissolved in the chosen solvent system, limiting its availability to react. Consider using a co-solvent system to improve solubility.
-
Moisture Contamination: Acylating agents like benzoyl chloride are sensitive to moisture and can be hydrolyzed, reducing their effectiveness. Ensure all glassware is dry and use anhydrous solvents.
Q3: My reaction results in a mixture of products with varying degrees of benzoylation. How can I improve the selectivity of the reaction?
A3: Achieving regioselectivity in the derivatization of a polyhydroxylated molecule like this compound can be challenging. To improve selectivity:
-
Control Stoichiometry: Carefully control the molar equivalents of the acylating agent. Using a limited amount can favor derivatization at the most reactive hydroxyl groups.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
-
Use of Protecting Groups: For highly specific derivatization, a multi-step synthesis involving the protection of certain hydroxyl groups, followed by derivatization of the unprotected groups and subsequent deprotection, may be necessary.
-
Catalyst Selection: Certain catalysts can promote regioselective acylation of glycosides.[4]
Q4: What are the best methods for purifying my derivatized this compound?
A4: Purification of derivatized glycosides often involves chromatographic techniques. Due to the change in polarity after derivatization, the choice of method is critical:
-
Column Chromatography: Silica gel column chromatography is a standard method. You will likely need to use a less polar solvent system (e.g., hexane/ethyl acetate mixtures) compared to what would be used for underivatized this compound.
-
Solid Phase Extraction (SPE): SPE can be an effective and rapid method for purification, especially for removing excess reagents and byproducts.[5][6] Different SPE cartridge types, such as normal-phase or reversed-phase, can be screened for optimal separation.
-
Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q5: How can I confirm the structure and purity of my this compound derivative?
A5: A combination of analytical techniques is recommended for structural confirmation and purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is a quick way to monitor the progress of the reaction and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the derivative. The appearance of new signals in the aromatic region and shifts in the signals of the sugar protons can confirm the addition of benzoyl groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass of the derivatized molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The appearance of a strong carbonyl (C=O) stretch in the IR spectrum is indicative of successful acylation.
Data Presentation
Table 1: Hypothetical Optimization of this compound Benzoylation
| Entry | Molar Ratio (this compound : Benzoyl Chloride : Pyridine) | Temperature (°C) | Time (h) | Yield of Per-benzoylated Product (%) |
| 1 | 1 : 5 : 5 | 0 | 12 | 35 |
| 2 | 1 : 10 : 10 | 0 | 12 | 65 |
| 3 | 1 : 15 : 15 | 0 | 12 | 80 |
| 4 | 1 : 15 : 15 | 25 (RT) | 6 | 92 |
| 5 | 1 : 15 : 15 | 50 | 4 | 85 (with side products) |
| 6 | 1 : 20 : 20 | 25 (RT) | 6 | 93 |
This data is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Per-benzoylation of this compound using Benzoyl Chloride and Pyridine
This protocol describes a general procedure for the complete benzoylation of the hydroxyl groups on this compound.
Materials:
-
This compound
-
Anhydrous Pyridine
-
Benzoyl Chloride
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagent: Slowly add benzoyl chloride (15-20 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the flask back to 0 °C and slowly add 1 M HCl to quench the reaction and neutralize the excess pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Combine the fractions containing the pure product and remove the solvent. Characterize the final product by NMR, MS, and IR spectroscopy.
Visualizations
Caption: Experimental workflow for the benzoylation of this compound.
Caption: Troubleshooting decision tree for low yield in this compound derivatization.
References
- 1. Benzoylation - Unacademy [unacademy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Benzoylation of phenol in alkaline medium is known as:A. Friedel-Crafts reactionB. Wurtz-Fittig reactionC. Schotten-Baumann reactionD. Sabatier Senderens reaction [vedantu.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification of Derivatized Oligosaccharides by Solid Phase Extraction for Glycomic Analysis | PLOS One [journals.plos.org]
- 6. Purification of derivatized oligosaccharides by solid phase extraction for glycomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating interference in spectroscopic analysis of Mulberroside C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberroside C. The focus is on mitigating interference during spectroscopic analysis to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound is a bioactive stilbenoid found in plants of the Morus genus, commonly known as mulberry. It is recognized for its potential therapeutic properties, including antiviral and antiplatelet activities.[1] Accurate quantification is crucial for pharmacokinetic studies, formulation development, and ensuring the quality and consistency of herbal medicinal products.
Q2: Which spectroscopic methods are most suitable for the analysis of this compound?
High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a common and effective method for the quantification of this compound.[2] For higher sensitivity and structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is employed. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of this compound and its impurities.
Q3: What are the typical sources of interference in the spectroscopic analysis of this compound?
Interference in the analysis of this compound typically arises from the complex matrix of the plant extract. Common interfering substances include:
-
Structurally related compounds: Other stilbenoids, flavonoids, and phenolic compounds present in Morus alba can have overlapping UV absorption spectra or similar retention times in chromatography.[3][4][5]
-
Matrix components: Pigments, lipids, and other endogenous plant materials can cause background noise and interfere with the analysis.
-
Solvents and reagents: Impurities in solvents or reagents used during sample preparation can introduce extraneous peaks.
-
Degradation products: this compound, like other stilbenoids, may be susceptible to degradation under certain conditions (e.g., exposure to light or extreme pH), leading to the formation of interfering compounds.[6][7]
Q4: How can I minimize interference from the sample matrix?
Effective sample preparation is key to minimizing matrix effects.[8][9][10] Techniques include:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and isolating compounds of interest.
-
Liquid-Liquid Extraction (LLE): This can be used to partition this compound into a solvent where it is highly soluble, leaving behind many interfering substances.
-
Filtration: Using appropriate syringe filters (e.g., 0.22 or 0.45 µm) can remove particulate matter that might interfere with the analysis.
Troubleshooting Guides
HPLC-UV/DAD Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Resolution | Co-eluting interfering compounds. | - Optimize the mobile phase composition (e.g., adjust the ratio of organic solvent to aqueous phase, change the pH).[11] - Use a gradient elution program. - Select a column with a different stationary phase chemistry. |
| Improper column temperature. | - Use a column oven to maintain a consistent and optimal temperature (e.g., 30-40 °C).[11] | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | - Prepare fresh mobile phase using HPLC-grade solvents.[12] - Flush the detector cell with a strong solvent like methanol or isopropanol.[13] |
| Air bubbles in the system. | - Degas the mobile phase using sonication or an inline degasser.[13] | |
| Ghost Peaks | Contamination in the injection system or column. | - Run blank injections with the mobile phase to identify the source of contamination. - Clean the injector and column with a strong solvent. |
| Inconsistent Retention Times | Fluctuation in mobile phase composition or flow rate. | - Ensure the mobile phase is well-mixed and the pump is delivering a consistent flow rate.[14] - Allow for adequate column equilibration time between runs.[12] |
LC-MS/MS Analysis
| Problem | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | Co-eluting matrix components affecting ionization efficiency. | - Improve sample cleanup using SPE or LLE. - Dilute the sample to reduce the concentration of interfering matrix components. - Optimize chromatographic separation to ensure interfering compounds do not co-elute with this compound. |
| Adduct Formation | Formation of ions with salts (e.g., sodium, potassium) from the mobile phase or sample. | - Use a lower concentration of salts in the mobile phase. - Optimize the ionization source parameters (e.g., temperature, gas flow). |
| Poor Fragmentation | Insufficient collision energy. | - Optimize the collision energy in the MS/MS settings to achieve characteristic fragment ions. |
| Non-specific Fragmentation | In-source fragmentation. | - Adjust the cone voltage and other ion source parameters to minimize fragmentation before the collision cell. |
Experimental Protocols
Protocol 1: Sample Preparation from Morus alba Bark for HPLC Analysis
-
Grinding: Grind the dried bark of Morus alba into a fine powder.
-
Extraction:
-
Weigh 1.0 g of the powdered bark into a flask.
-
Add 20 mL of 70% methanol.
-
Sonicate for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue two more times.
-
-
Combining and Filtration:
-
Combine the supernatants from all three extractions.
-
Evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in 10 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A similar gradient program to that used for Mulberroside A can be adapted.[11]
-
Start with a low percentage of A, and gradually increase to elute this compound.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of the closely related Mulberroside A, a detection wavelength of around 320 nm is recommended.[11] A full UV scan (200-400 nm) should be performed to determine the optimal wavelength for this compound.
-
Injection Volume: 10 µL.
-
Quantification: Use an external standard calibration curve with a certified reference standard of this compound.
Quantitative Data
Note: Specific quantitative data for this compound is limited in publicly available literature. The following table provides data for the structurally similar Mulberroside A , which can be used as a reference point.
| Parameter | Value (for Mulberroside A) | Reference |
| Molecular Weight | 568.5 g/mol | |
| UV λmax | ~320-324 nm | [11] |
| HPLC Retention Time | ~7.65 min (under specific conditions) | [11] |
| [M+H]⁺ (m/z) | 569.1846 | |
| [M-H]⁻ (m/z) | 567.1695 | |
| Key MS/MS Fragments ([M+H]⁺) | 407 ([M+H-Glu]⁺), 245 ([M+H-2Glu]⁺) | |
| Key MS/MS Fragments ([M-H]⁻) | 405 ([M-H-Glu]⁻), 243 ([M-H-2Glu]⁻) |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Logical troubleshooting flow for HPLC analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 3. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]
- 4. Stability indicating simplified HPLC method for simultaneous analysis of resveratrol and quercetin in nanoparticles and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. m.youtube.com [m.youtube.com]
- 11. validated hplc methods: Topics by Science.gov [science.gov]
- 12. Strategies for ascertaining the interference of phase II metabolites co-eluting with parent compounds using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Identification and mechanism prediction of mulberroside A metabolites in vivo and in vitro of rats using an integrated strategy of UHPLC-Q-Exactive Plus Orbitrap MS and network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Mulberroside C and Resveratrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the bioactive properties of two naturally occurring polyphenolic compounds: Mulberroside C, found predominantly in the root bark of mulberry (Morus alba), and Resveratrol, famously present in grapes and red wine. This comparison focuses on their antioxidant, anti-inflammatory, and anti-cancer activities, supported by available experimental data. Detailed methodologies for key experiments are provided to aid in the replication and further investigation of these compounds.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the bioactivities of this compound and Resveratrol. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent research articles. Experimental conditions, such as cell lines and assay methods, can influence the results, and this should be considered when interpreting the data.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| This compound | DPPH Radical Scavenging | Data Not Available | |
| ABTS Radical Scavenging | Data Not Available | ||
| Resveratrol | DPPH Radical Scavenging | 15.54 µg/mL | [1] |
| ABTS Radical Scavenging | 2.86 µg/mL | [1] |
IC50: The concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Cell Line | Assay | Effective Concentration/IC50 | Effect | Source |
| This compound | Data Not Available | Nitric Oxide (NO) Production | Data Not Available | ||
| Resveratrol | RAW 264.7 | Nitric Oxide (NO) Production | 2, 4, and 8 µmol/L | Significant reduction of NO levels | [2] |
| RAW 264.7 | Nitric Oxide (NO) Production | IC50 = 3.38 µM (for a dimerized analogue) | Inhibition of NO production | [3] |
Table 3: Comparative Anti-Cancer Activity
| Compound | Cell Line | Cancer Type | IC50 Value | Source |
| This compound | Data Not Available | Data Not Available | ||
| Resveratrol | MCF-7 | Breast Cancer | 51.18 µM | [4] |
| HepG2 | Liver Cancer | 57.4 µM | [4] | |
| SW480 | Colon Cancer | ~70-150 µM | [5] | |
| HCE7 | Colon Cancer | ~70-150 µM | [5] | |
| Seg-1 | Esophageal Cancer | ~70-150 µM | [5] | |
| HL60 | Leukemia | ~70-150 µM | [5] | |
| HeLa | Cervical Cancer | 200-250 µM | [6] | |
| MDA-MB-231 | Breast Cancer | 200-250 µM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate reproducibility.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compound (this compound or Resveratrol) and a positive control (e.g., ascorbic acid) in a suitable solvent (methanol or ethanol) to prepare a stock solution. From the stock solution, prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a specific volume of the test sample or standard at different concentrations.
-
Add an equal volume of the DPPH working solution to each well/cuvette.
-
For the blank, use the solvent instead of the sample.
-
Incubate the plate or cuvettes in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each solution at 517 nm using a microplate reader or a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample. The IC50 is the concentration of the sample that causes 50% inhibition of the DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another widely used method for assessing antioxidant activity.
Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. Antioxidants can reduce the ABTS•+ radical back to its colorless form, and the decrease in absorbance at 734 nm is measured.
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6-30 minutes).
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus concentration.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Nitric oxide is a pro-inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with LPS. NO is unstable and quickly oxidizes to nitrite (NO2-) in the culture medium. The Griess reagent is used to quantify the nitrite concentration, which reflects the amount of NO produced.
Detailed Protocol: [11][12][13]
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 1.5 x 10^5 cells/well) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound (this compound or Resveratrol) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control.
-
-
Griess Assay:
-
After incubation, collect the cell culture supernatant.
-
In a new 96-well plate, mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature for 10-15 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
Western Blot Analysis for Signaling Protein Expression
This technique is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of action of the test compounds.
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The enzyme reacts with a substrate to produce a detectable signal (chemiluminescence or color), which is captured and quantified.
-
Sample Preparation (Cell Lysate):
-
Treat cells with the test compounds and/or stimuli as required for the experiment.
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix the protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (specific to the target protein, e.g., NF-κB p65, phosphorylated p38 MAPK) overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate (ECL).
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Mechanisms of Action
Both this compound and Resveratrol exert their bioactive effects by modulating various intracellular signaling pathways.
This compound
While specific signaling pathways for this compound are less extensively studied, research on mulberry extracts suggests potential involvement in:
-
Anti-inflammatory Pathways: Extracts of mulberry root bark, which contain this compound, have been shown to inhibit the production of nitric oxide by suppressing the expression of inducible nitric oxide synthase (iNOS). This effect is mediated through the downregulation of the NF-κB (Nuclear Factor-kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[16][17][18]
-
Other Potential Pathways: A recent study suggests that this compound may activate the RAS/ERK signaling pathway through binding to the IL-23 receptor, promoting neutrophil generation.[19]
Caption: Putative anti-inflammatory signaling pathway modulated by this compound.
Resveratrol
Resveratrol is well-documented to influence a multitude of signaling cascades, contributing to its diverse bioactivities.
-
Anti-inflammatory Pathways: Resveratrol effectively suppresses inflammation by inhibiting the NF-κB signaling pathway . It achieves this by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. Additionally, Resveratrol modulates the MAPK pathway , including ERK, p38, and JNK, which are also crucial in regulating inflammatory responses.[11][14][20]
-
Antioxidant Pathways: Resveratrol can enhance the endogenous antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[10]
-
Anti-cancer Pathways: In cancer cells, Resveratrol has been shown to induce apoptosis and cell cycle arrest by modulating the expression of cyclins and cyclin-dependent kinases (CDKs). It can also influence other critical pathways involved in cancer progression, such as the PI3K/Akt pathway .[5]
References
- 1. Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 7. 2.9.5. ABTS Assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. researchgate.net [researchgate.net]
- 11. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubcompare.ai [pubcompare.ai]
- 15. bosterbio.com [bosterbio.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Mulberroside A mitigates intervertebral disc degeneration by inhibiting MAPK and modulating Ppar-γ/NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mulberry fruit prevents LPS-induced NF-κB/pERK/MAPK signals in macrophages and suppresses acute colitis and colorectal tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
Validating the In Vivo Anti-Inflammatory Effects of Mulberroside C: A Comparative Analysis
Absence of In Vivo Data for Mulberroside C Necessitates Examination of Analogs
To date, a thorough review of published scientific literature reveals a notable absence of in vivo studies investigating the anti-inflammatory effects of this compound. While this compound, a stilbenoid found in Morus alba L., has been explored for other bioactivities such as anti-HIV and antiplatelet effects, its potential to mitigate inflammation in living organisms remains uncharacterized. This lack of data prevents a direct comparative analysis of this compound's in vivo efficacy against other anti-inflammatory agents.
In light of this, and to provide valuable context for researchers in the field, this guide presents a comparative analysis of a closely related and structurally similar compound, cis-Mulberroside A . The following sections detail the in vivo anti-inflammatory properties of cis-Mulberroside A, offering insights that may inform future investigations into this compound. It is crucial to emphasize that the presented data pertains to cis-Mulberroside A and should not be directly extrapolated to this compound.
Comparative Efficacy of cis-Mulberroside A in Animal Models of Inflammation
cis-Mulberroside A has demonstrated significant anti-inflammatory and analgesic properties in various preclinical models. Its efficacy has been compared to the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
Carrageenan-Induced Paw Edema in Mice
A standard model for acute inflammation, carrageenan-induced paw edema, was utilized to assess the anti-inflammatory activity of cis-Mulberroside A. Oral administration of cis-Mulberroside A resulted in a dose-dependent reduction in paw swelling, indicating potent anti-inflammatory effects.
| Treatment Group | Dose (mg/kg) | Inhibition of Edema (%) |
| cis-Mulberroside A | 25 | 33.1 - 68.5 |
| cis-Mulberroside A | 50 | 50.1 - 68.2 |
| Indomethacin | 10 | 42.5 - 51.9 |
Acetic Acid-Induced Vascular Permeability and Writhing in Mice
To evaluate its effect on vascular permeability and visceral pain, both hallmarks of inflammation, the acetic acid-induced writhing and Evans blue leakage models were employed. cis-Mulberroside A demonstrated a significant, dose-dependent inhibition of both responses.
| Treatment Group | Dose (mg/kg) | Inhibition of Writhing (%) | Inhibition of Evans Blue Leakage (%) |
| cis-Mulberroside A | 25 | 29.0 | 53.5 |
| cis-Mulberroside A | 50 | 42.3 | 69.8 |
| Indomethacin | 10 | 47.5 | 76.7 |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Carrageenan-Induced Paw Edema
-
Animal Model: Male ICR mice.
-
Procedure: A subplantar injection of 0.05 mL of 1% carrageenan in saline is administered into the right hind paw of the mice.
-
Treatment: cis-Mulberroside A (25 and 50 mg/kg) or indomethacin (10 mg/kg) is administered orally 30 minutes prior to carrageenan injection.
-
Measurement: Paw volume is measured using a plethysmometer at various time points post-carrageenan injection. The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Acetic Acid-Induced Writhing Test
-
Animal Model: Male ICR mice.
-
Procedure: An intraperitoneal injection of 0.6% acetic acid (10 mL/kg) is administered to induce characteristic writhing movements.
-
Treatment: cis-Mulberroside A (25 and 50 mg/kg) or indomethacin (10 mg/kg) is administered orally 30 minutes prior to the acetic acid injection.
-
Measurement: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection. The percentage of inhibition is calculated by comparing the number of writhes in the treated groups to the control group.
Acetic Acid-Induced Vascular Permeability
-
Animal Model: Male ICR mice.
-
Procedure: Evans blue dye (0.5%) is injected intravenously. Thirty minutes later, acetic acid (0.6%) is injected intraperitoneally.
-
Treatment: cis-Mulberroside A (25 and 50 mg/kg) or indomethacin (10 mg/kg) is administered orally 30 minutes prior to the acetic acid injection.
-
Measurement: After a set time, the mice are euthanized, and the peritoneal cavity is washed with saline. The amount of Evans blue dye that has leaked into the peritoneal fluid is quantified spectrophotometrically. The percentage of inhibition of vascular permeability is calculated by comparing the dye concentration in the treated groups to the control group.
Proposed Anti-Inflammatory Signaling Pathway of cis-Mulberroside A
Based on in vitro studies, the anti-inflammatory effects of cis-Mulberroside A are believed to be mediated, at least in part, through the inhibition of key inflammatory pathways.
A Comparative Guide to the Cross-Validation of Analytical Methods for Mulberroside C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of Mulberroside C, a bioactive compound of significant interest found in mulberry species. The cross-validation of these methods is crucial for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters.
Comparative Analysis of Analytical Methods
The two most prominent methods for the analysis of this compound and related stilbenoids are High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) and Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). While both are powerful techniques, they offer different advantages in terms of sensitivity, selectivity, and speed.
Quantitative Data Summary
The following table summarizes the key performance parameters for the HPLC-DAD and UPLC-MS/MS methods for the analysis of related mulberry stilbenes. This data has been compiled from various studies to provide a comparative overview.
| Validation Parameter | HPLC-DAD Method | UPLC-MS/MS Method |
| Linearity (r²) | > 0.999[1] | ≥ 0.9952[2] |
| Limit of Detection (LOD) | Varies by compound, e.g., 0.21 µg/mL for Mulberroside A[1] | Significantly lower, enabling detection of trace amounts. |
| Limit of Quantification (LOQ) | Varies by compound, e.g., 0.64 µg/mL for Mulberroside A[1] | Lower than HPLC, allowing for precise quantification of low-concentration samples. |
| Precision (%RSD) | Intra-day & Inter-day RSDs are typically low. | Verified with RSD < 10.0%[2] |
| Accuracy (Recovery) | Generally high, within acceptable limits. | 85.99% - 106.40%[2] |
| Analysis Time | Longer run times, typically around 20-30 minutes.[1] | Shorter run times due to higher pressure and smaller particle size columns. |
| Selectivity | Good, but may be susceptible to interference from co-eluting compounds. | Excellent, with high selectivity due to mass-based detection (MRM mode).[2] |
Experimental Protocols
Detailed methodologies for both HPLC-DAD and UPLC-MS/MS are provided below. These protocols are based on established methods for the analysis of stilbenes in mulberry.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is widely used for the routine analysis and quality control of this compound in plant extracts.
Sample Preparation:
-
Air-dry and mill the plant material (e.g., mulberry root bark) into a fine powder.
-
Pass the powder through a 40-mesh sieve.
-
Perform ultrasonic extraction with a suitable solvent, such as 60% methanol, for approximately 40 minutes.[1]
-
Adjust the final volume of the extract and filter it through a 0.45 µm membrane before injection into the HPLC system.[1]
Chromatographic Conditions:
-
System: Agilent 1100 Liquid Chromatography system or equivalent.[1]
-
Column: Hypersil BDS C18 column (200 mm × 4.6 mm, 5 μm).[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water containing an acid modifier (e.g., 1.0% formic acid) is often employed to improve peak shape and resolution.[1]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) set at a wavelength of 320 nm for the detection of stilbenes.[1]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the analysis of complex matrices and for metabolic studies.
Sample Preparation: Sample preparation is similar to the HPLC method, involving extraction with a suitable solvent. However, due to the higher sensitivity of the UPLC-MS/MS system, further dilution of the extract may be necessary.
Chromatographic Conditions:
-
System: A Nexera LC-30A liquid chromatography system coupled to a TripleTOF™ 5600+ MS system or equivalent.[3]
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 μm particle size).[3]
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: A small injection volume, such as 2 μL, is used.[3]
Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI), often operated in both positive and negative ion modes for comprehensive analysis.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[2] For Mulberroside A, a related compound, the Q3 peak was set at m/z 244.9, where two glucopyranosyl groups were removed.[2]
-
Ion Source Parameters: Optimized parameters include ion source temperature, ion spray voltage, and gas pressures.
Visualizations
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of the HPLC-DAD and UPLC-MS/MS analytical methods for this compound.
Caption: Workflow for the cross-validation of HPLC-DAD and UPLC-MS/MS methods for this compound analysis.
Signaling Pathway of this compound (Hypothetical)
While the direct signaling pathway of this compound is a subject of ongoing research, its known bioactivities, such as tyrosinase inhibition, can be represented. The following diagram illustrates a hypothetical pathway based on the known effects of related compounds.
Caption: Hypothetical signaling pathway showing the inhibitory effect of this compound on tyrosinase.
References
- 1. Variations in the Levels of Mulberroside A, Oxyresveratrol, and Resveratrol in Mulberries in Different Seasons and during Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. UPLC-MS/MS Profiling, Antioxidant, α-Glucosidase Inhibitory, Cholinesterase Inhibitory, and Cardiovascular Protection Potentials of Jialing 20 (Morus multicaulis Perr.) Mulberry Branch Extract - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Effects of Mulberry Stilbenoids and Other Prominent Stilbenes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective properties of stilbenoids, with a particular focus on Mulberroside A from mulberry, alongside other well-researched stilbenes like resveratrol, oxyresveratrol, and piceatannol. This analysis is supported by experimental data to delineate their therapeutic potential in neurodegenerative diseases.
Executive Summary: Stilbenoids, a class of natural polyphenols, have garnered significant attention for their potential to combat neurodegenerative diseases by targeting oxidative stress, neuroinflammation, and apoptosis. While Mulberroside C was the initial focus of this comparison, a notable lack of specific neuroprotective data led to the substitution with its more extensively studied counterpart, Mulberroside A, also a key stilbenoid found in mulberry. This guide synthesizes preclinical findings, presenting quantitative data, detailed experimental protocols, and mechanistic pathways to offer a comprehensive overview for future research and development.
Comparative Analysis of Neuroprotective Efficacy
The neuroprotective effects of Mulberroside A, resveratrol, oxyresveratrol, and piceatannol have been evaluated in various in vitro and in vivo models of neurological disorders. The following table summarizes key quantitative data from these studies, highlighting their impact on cell viability, apoptosis, and inflammatory markers.
| Compound | Model | Concentration/Dose | Key Findings | Reference |
| Mulberroside A | Oxygen-glucose deprivation/reperfusion (OGD/R) in rat cortical neurons | 20 and 40 µg/mL | Significantly inhibited LDH release; reduced neuronal apoptosis and necrosis; decreased levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | [1] |
| Scopolamine-induced cognitive impairment in mice | 30 mg/kg/day | Ameliorated cognitive deficits and neuronal loss; increased acetylcholine levels; inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities; upregulated BDNF and CREB. | [2][3] | |
| Resveratrol | Amyloid-beta (Aβ)-induced toxicity in AD mouse model | 40 mg/kg for 3 weeks | Reduced pro-inflammatory cytokines IL-1β and IL-6; increased anti-apoptotic protein Bcl-2 and decreased pro-apoptotic protein Bax. | [2] |
| Cerebral ischemia/reperfusion injury in rats | 30 mg/kg | Reduced infarct volume and neurological deficits; attenuated apoptosis by up-regulating Bcl-2 and down-regulating Bax. | [4] | |
| Oxyresveratrol | Transient middle cerebral artery occlusion (MCAO) in rats | 10 or 20 mg/kg | Significantly reduced brain infarct volume by ~54% and 63%, respectively; diminished cytochrome c release and caspase-3 activation. | [5] |
| Stretch-induced trauma in neuron-glia co-cultures | 25, 50, or 100 µM | Significantly inhibited trauma-induced neuronal death. | ||
| Piceatannol | Beta-amyloid (Aβ)-induced toxicity in PC12 cells | Not specified | Exerted stronger protective effects than resveratrol; attenuated intracellular ROS accumulation; inhibited apoptosis (DNA fragmentation, nucleus condensation, PARP cleavage, caspase-3 activation). | [6] |
| Cerebral ischemia/reperfusion injury in mice | Low and high doses | Improved neurological functions; decreased ROS production and apoptosis-related proteins; increased antioxidant enzyme levels. | [1] |
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future studies, this section details the methodologies for key experiments cited in this guide.
In Vitro Model of Ischemic Injury (Oxygen-Glucose Deprivation/Reperfusion)
-
Cell Culture: Primary cortical neurons were cultured from neonatal Sprague-Dawley rats.
-
OGD/R Procedure: To mimic ischemic conditions, the neuron cultures were incubated in a glucose-free medium in a hypoxic chamber (95% N2, 5% CO2) for a specified period. Reperfusion was initiated by returning the cells to a normal glucose-containing medium and normoxic conditions.
-
Treatment: Mulberroside A (20 and 40 µg/mL) was added to the culture medium during the reperfusion phase.[1]
-
Assays:
-
Cell Viability: Lactate dehydrogenase (LDH) release into the culture medium was measured to quantify cell death.
-
Apoptosis: The proportion of apoptotic and necrotic neurons was determined using flow cytometry with Annexin V-FITC and propidium iodide staining.
-
Inflammatory Cytokines: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant were quantified using ELISA kits.
-
Western Blot Analysis: The phosphorylation of key proteins in the MAPK signaling pathway (ERK1/2, JNK1/2, p38) was assessed to understand the mechanism of action.[1]
-
In Vivo Model of Alzheimer's Disease (Scopolamine-Induced Cognitive Impairment)
-
Animal Model: Male ICR mice were used. Cognitive impairment was induced by daily intraperitoneal injections of scopolamine (1 mg/kg/day).
-
Treatment: Mulberroside A (30 mg/kg/day) was administered orally for a predefined period before and during the scopolamine injections.[3]
-
Behavioral Tests: Cognitive function was assessed using tests such as the Morris water maze and novel object recognition test.[2][3]
-
Biochemical Analysis:
-
Cholinergic System: The activities of AChE and BChE, and the levels of acetylcholine in the hippocampus and cortex were measured.[2]
-
Neurotrophic Factors: The expression of Brain-Derived Neurotrophic Factor (BDNF) and cAMP response element-binding protein (CREB) was quantified using immunohistochemistry and Western blot.[2][3]
-
In Vivo Model of Stroke (Transient Middle Cerebral Artery Occlusion)
-
Animal Model: Adult male rats were subjected to transient middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.
-
Treatment: Oxyresveratrol (10 or 20 mg/kg) was administered intraperitoneally at the time of occlusion and again at the onset of reperfusion.[5]
-
Assessment of Infarct Volume: Brains were sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[5]
-
Histological Analysis: Apoptotic markers such as cytochrome c release and caspase-3 activation were evaluated in the ischemic brain tissue using immunohistochemistry.[5]
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective effects of these stilbenoids are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.
Caption: A generalized workflow for assessing the neuroprotective effects of stilbenoids in vitro.
Caption: Mulberroside A activates the PI3K/Akt pathway, leading to reduced tau pathology and Aβ production.[5]
Caption: Stilbenoids inhibit apoptosis by modulating Bcl-2 family proteins and reducing oxidative stress.
Conclusion
This comparative guide underscores the significant neuroprotective potential of Mulberroside A and other stilbenoids. Mulberroside A demonstrates multi-target efficacy by modulating cholinergic function, reducing amyloid pathology, and activating crucial neuroprotective signaling pathways like PI3K/Akt.[2][5] Resveratrol, oxyresveratrol, and piceatannol also exhibit robust neuroprotective effects, primarily through their antioxidant and anti-apoptotic properties.[2][4][5] Piceatannol, in some instances, has shown superior efficacy to resveratrol in combating amyloid-beta toxicity.[6]
For researchers and drug development professionals, these findings highlight promising avenues for the development of novel therapeutics for neurodegenerative diseases. Further research, particularly clinical trials, is warranted to translate these preclinical findings into effective treatments for patients.
References
- 1. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Neuroprotective Effects of Primary Functional Components Mulberry Leaf Extract in Diabetes-Induced Oxidative Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mulberroside A: A Multi-Target Neuroprotective Agent in Alzheimer’s Disease via Cholinergic Restoration and PI3K/AKT Pathway Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Unveiling the Scientific Landscape of Mulberroside C: A Comparative Analysis of Preclinical Findings
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of published preclinical data on Mulberroside C, a natural compound isolated from Morus alba. Due to the absence of direct independent replication studies, this guide focuses on a comparative analysis of findings from various primary research articles, highlighting consistencies and variations in reported biological activities and experimental methodologies.
This compound has garnered scientific interest for its potential therapeutic applications, with studies reporting a range of biological effects, including antiviral, antiplatelet, and hematopoietic activities. This guide synthesizes the available quantitative data and experimental protocols to offer a clear overview of the current state of this compound research.
Comparative Analysis of Biological Activities
The following tables summarize the key quantitative findings from published studies on the primary biological activities of this compound.
Antiviral Activity
| Virus | Cell Line | Assay | IC₅₀ / EC₅₀ | Publication |
| Herpes Simplex Virus-1 (HSV-1) | - | - | 75.4 µg/mL | [1] |
| Human Immunodeficiency Virus (HIV-1) | TZM-bl cells, PBMCs | β-galactosidase assay, p24 antigen assay | < 7.8 µg/mL | [2] |
Antiplatelet Activity
| Agonist | Parameter Measured | Effect | IC₅₀ | Publication |
| Collagen | Platelet Aggregation | Inhibition | 77.3 µM | [3] |
| Collagen | [Ca²⁺]i Mobilization | Inhibition | - | [4][5] |
| Collagen | Thromboxane A₂ Production | Inhibition | - | [4][5] |
| Collagen | p-selectin expression | Inhibition | - | [5] |
Hematopoietic Activity (Leukopenia)
| In Vitro Model | Parameter Measured | Effect | Concentration | Publication |
| NB4 & HL-60 cells | Neutrophil Differentiation | Promotion | 5-20 µM | [6] |
| In Vivo Model | Parameter Measured | Effect | - | Publication |
| Zebrafish (irradiation-induced leukopenia) | Neutrophil Recovery | Promotion | - | [5] |
| Mice (cyclophosphamide-induced leukopenia) | Neutrophil Recovery | Promotion | - | [5] |
Detailed Experimental Protocols
A critical aspect of evaluating and potentially replicating scientific findings is a thorough understanding of the methodologies employed. Below are detailed protocols for key experiments cited in the literature.
Anti-HIV-1 Activity Assays
1. β-galactosidase Assay using TZM-bl cells: .[2]
-
Cell Line: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible β-galactosidase reporter gene.
-
Method:
-
Seed TZM-bl cells in a 96-well plate.
-
Pre-incubate cells with various concentrations of this compound.
-
Infect the cells with HIV-1 (LAV strain).
-
After incubation, lyse the cells and measure β-galactosidase activity using a spectrophotometer.
-
The percentage of viral inhibition is calculated relative to untreated control cells.
-
2. p24 Antigen Assay using Peripheral Blood Mononuclear Cells (PBMCs): .[2]
-
Cells: Human PBMCs.
-
Method:
-
Isolate PBMCs from healthy donor blood.
-
Stimulate PBMCs with phytohemagglutinin (PHA) and culture in the presence of interleukin-2 (IL-2).
-
Infect the stimulated PBMCs with HIV-1 (JR-CSF strain).
-
Treat the infected cells with different concentrations of this compound.
-
Supernatants are collected at various time points and the amount of p24 antigen is quantified using an ELISA kit.
-
The IC₅₀ value is determined from the dose-response curve.
-
Antiplatelet Activity Assays
1. Human Platelet Aggregation Assay: .[3][4]
-
Source: Washed human platelets.
-
Method:
-
Prepare washed platelets from whole blood obtained from healthy volunteers.
-
Pre-incubate the platelet suspension (10⁸ cells/mL) with various concentrations of this compound for 2 minutes.[3]
-
Induce platelet aggregation by adding an agonist such as collagen, thrombin, or U46619.[3]
-
Measure platelet aggregation using an aggregometer, which records the change in light transmission through the platelet suspension.
-
The half-maximal inhibitory concentration (IC₅₀) is calculated.[3]
-
2. Intracellular Calcium ([Ca²⁺]i) Mobilization: .[4]
-
Method:
-
Load washed platelets with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2/AM).
-
Pre-treat the dye-loaded platelets with this compound.
-
Stimulate the platelets with an agonist.
-
Measure the change in fluorescence using a spectrofluorometer to determine the concentration of intracellular free calcium.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams, created using the DOT language, illustrate key pathways and workflows described in the this compound literature.
Workflow for determining the anti-HIV-1 activity of this compound.
Inhibitory effects of this compound on platelet activation pathways.
Proposed signaling pathway for this compound-induced neutrophil differentiation.
Conclusion
The existing body of research provides a foundational understanding of the bioactivities of this compound. The data, primarily from in vitro and animal models, suggest promising antiviral, antiplatelet, and hematopoietic properties. However, the lack of independent replication studies underscores the need for further validation to confirm these findings. This guide serves as a starting point for researchers to compare the available data, understand the methodologies used, and identify areas for future investigation to fully elucidate the therapeutic potential of this compound. Researchers are encouraged to build upon these initial findings through rigorous and independent replication to advance the development of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Mulberroside C and its Analogs: A Comparative Efficacy Analysis in Preclinical Disease Models
In the landscape of therapeutic compound discovery, natural products remain a vital source of novel molecular entities. Mulberroside C, a stilbenoid found in the Mulberry plant (Morus alba), along with its closely related analogs such as Mulberroside A and Mulberroside F, has garnered significant attention for its potential therapeutic applications. This guide provides a comparative analysis of the efficacy of these Mulberroside compounds against standard-of-care agents in preclinical models of neuroinflammatory disorders and skin hyperpigmentation. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound and its analogs as potential therapeutic leads.
Neuroinflammatory Disease Models
Neuroinflammation is a key pathological feature in a host of neurodegenerative diseases. The therapeutic potential of Mulberroside A, an analog of this compound, has been investigated in models of neuroinflammation, with outcomes benchmarked against dexamethasone, a corticosteroid commonly used to suppress inflammatory responses.
Comparative Efficacy Data
| Disease Model | Compound | Dosage/Concentration | Key Efficacy Endpoint | Result |
| Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Mulberroside A | 30 mg/kg | Hippocampal TNF-α mRNA levels | Significant reduction compared to LPS-treated group[1] |
| Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Mulberroside A | 30 mg/kg | Hippocampal IL-1β mRNA levels | Significant reduction compared to LPS-treated group[1] |
| Lipopolysaccharide (LPS)-induced neuroinflammation in mice | Mulberroside A | 30 mg/kg | Hippocampal IL-6 mRNA levels | Significant reduction compared to LPS-treated group[1] |
| Amyloid beta-protein (Aβ)-induced inflammation in human cerebrovascular smooth muscle cells | Dexamethasone | Not specified | IL-6 levels | Significantly diminished[2] |
| Lipopolysaccharide (LPS)-induced inflammation in brain endothelial cells (bEnd.5) | Dexamethasone | 0.1µM | TNF-α and IL-1β levels | Attenuated the inflammatory effects of LPS[3] |
| Pilocarpine-induced status epilepticus in rats | Dexamethasone | Not specified | Hippocampal TNFα, IL-1β, and PGE-2 levels | Decreased at 1 day post-treatment[4] |
Experimental Protocols
LPS-Induced Neuroinflammation in Mice
A common model to study neuroinflammation involves the administration of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, to rodents.
-
Animal Model: C57BL/6N male mice are typically used.
-
Induction of Neuroinflammation: A high-fructose diet (HFrD) can be used to induce a state of metabolic stress, which is then exacerbated by an injection of LPS to model neuroinflammation[1].
-
Treatment: Mulberroside A (30 mg/kg) is administered to the treatment group[1].
-
Endpoint Analysis: After a defined period, the animals are euthanized, and brain tissues, specifically the hippocampus, are collected. The expression levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using real-time quantitative PCR (RT-qPCR) and enzyme-linked immunosorbent assay (ELISA)[1][5].
Signaling Pathway and Experimental Workflow
Caption: Mulberroside A inhibits LPS-induced neuroinflammation via the TLR4/MyD88/NF-κB signaling pathway.
Caption: Workflow for assessing the anti-neuroinflammatory effects of Mulberroside A in a mouse model.
Skin Hyperpigmentation Disease Models
Skin hyperpigmentation disorders are characterized by the overproduction of melanin. The efficacy of Mulberroside F, another analog of this compound, has been evaluated for its ability to inhibit melanin synthesis, with hydroquinone serving as a standard-of-care comparator.
Comparative Efficacy Data
| Disease Model | Compound | Concentration | Key Efficacy Endpoint | Result |
| B16F10 Melanoma Cells | Mulberroside F | 68.3 µg/mL | Melanin content | 50% inhibition[6] |
| B16F10 Melanoma Cells | Mulberry Crude Extract (containing Mulberroside A) | 10 mg/mL | Melanin content | Significantly reduced to 100.00 ± 1.84% (p < 0.01) compared to UVB-irradiated cells[7] |
| In vitro tyrosinase activity | Mulberroside F | Not specified | Monophenolase activity of mushroom tyrosinase | 4.48-fold greater inhibition than kojic acid[6] |
| In vitro tyrosinase activity | Hydroquinone | Not specified | Tyrosinase inhibitor | Potent and frequently prescribed[6] |
Experimental Protocols
Melanin Content Assay in B16F10 Melanoma Cells
B16F10 melanoma cells are a widely used in vitro model to screen for compounds that modulate melanogenesis.
-
Cell Culture: B16F10 melanoma cells are cultured in appropriate media.
-
Treatment: Cells are treated with various concentrations of Mulberroside F or a standard inhibitor like hydroquinone. In some protocols, melanogenesis is stimulated using agents like α-melanocyte-stimulating hormone (α-MSH) or UVB radiation[7][8].
-
Melanin Quantification: After a 72-hour incubation period, the cells are lysed, and the melanin content is measured spectrophotometrically at 490 nm. A standard curve using synthetic melanin is used for quantification[8].
-
Cell Viability: A parallel assay, such as the MTT assay, is performed to ensure that the observed reduction in melanin is not due to cytotoxicity[8].
Signaling Pathway and Experimental Workflow
Caption: Mulberroside F inhibits melanogenesis by targeting the tyrosinase enzyme in the α-MSH signaling cascade.
Caption: Workflow for evaluating the anti-melanogenic activity of Mulberroside F in B16F10 cells.
Conclusion
The available preclinical data suggests that this compound and its analogs, Mulberroside A and F, hold promise as therapeutic agents for neuroinflammatory disorders and skin hyperpigmentation. In neuroinflammation models, Mulberroside A demonstrates a significant ability to reduce pro-inflammatory cytokines, an effect comparable to the standard-of-care anti-inflammatory drug, dexamethasone. In the context of skin hyperpigmentation, Mulberroside F exhibits potent inhibition of melanin synthesis and tyrosinase activity, positioning it as a potential alternative to hydroquinone.
Further research, including direct head-to-head comparative studies in standardized preclinical models and subsequent clinical trials, is warranted to fully elucidate the therapeutic potential and safety profile of this compound and its analogs for these conditions. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support such future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Dexamethasone diminishes the pro-inflammatory and cytotoxic effects of amyloid beta-protein in cerebrovascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Dexamethasone on Lipopolysaccharide-induced Inflammation of Endothelial Cells of the Blood-brain Barrier/Brain Capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Phytochemicals from Mulberry with Neuroprotective Effects: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Tyrosinase and Melanogenesis by a White Mulberry Fruit Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Melanogenesis Inhibitory Constituents of Morus alba Leaves and Optimization of Extraction Conditions Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Validating Tyrosinase as a Molecular Target for Mulberroside C Using Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the molecular targets of Mulberroside C, with a primary focus on tyrosinase, a key enzyme in melanogenesis. While direct in vivo validation of this compound's targets using knockout (KO) models has not been extensively published, this document synthesizes existing in vitro data, outlines the established phenotype of relevant KO models, and presents a theoretical experimental workflow for definitive target validation.
Introduction to this compound and its Putative Targets
This compound is a bioactive compound isolated from Morus alba (white mulberry), a plant with a long history in traditional medicine. Various studies have pointed to its potential therapeutic effects, including antiplatelet, antiviral, and skin-whitening properties.[1][2][3] The skin-lightening effect is primarily attributed to the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[4][5] Other proposed targets from recent research include the IL-23 receptor (IL-23R) in the context of leukopenia and components of the platelet aggregation cascade like cPLA2 and p38MAPK.[1][3]
Target validation is a critical step in drug development. The use of knockout animal models, where the gene for a proposed target is inactivated, provides the highest level of evidence. If the phenotype of the knockout animal mimics the therapeutic effect of the compound, and the compound shows no effect in the knockout animal, it strongly validates the target.
Primary Putative Target: Tyrosinase (TYR)
Tyrosinase is a copper-containing enzyme that catalyzes the first two critical steps in melanin production: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5] Its inhibition is a key strategy for treating hyperpigmentation disorders and is a common goal in the cosmetics industry.
Evidence for Tyrosinase as a Target of this compound and Related Compounds:
Several studies have demonstrated the inhibitory effects of mulberry extracts and their isolated compounds on tyrosinase activity. In silico molecular docking has predicted that this compound can bind to and inhibit the tyrosinase enzyme. Furthermore, Mulberroside F, a structurally related compound also found in mulberry, has been shown to inhibit melanin formation in cell cultures and suppress tyrosinase activity, with some studies suggesting it is more potent than the common reference inhibitor, kojic acid.[4][6][7]
Comparison of Tyrosinase Inhibitory Activity
The following table summarizes the quantitative data on the tyrosinase inhibitory effects of this compound's parent extracts and related compounds from Morus alba.
| Compound/Extract | Assay Type | Target Enzyme | IC50 Value or % Inhibition | Reference Compound | Source |
| Ethyl Acetate Fraction of Morus alba Root Bark | Spectrophotometric | Mushroom Tyrosinase | IC50: 12.68 ± 1.64 µg/mL | Kojic Acid (13.94 µg/mL) | |
| Mulberroside F | Spectrophotometric | Mushroom Tyrosinase | 4.5-fold higher activity than kojic acid | Kojic Acid | [6] |
| Mulberroside F | Cell-based (melan-a cells) | Mammalian Tyrosinase | Inhibited melanin formation | N/A | [4] |
| Oxyresveratrol (from Morus alba) | Spectrophotometric | Mushroom Tyrosinase | 32-fold more inhibitory activity than kojic acid | Kojic Acid | [6] |
| Morus alba Crude Extract (MCE) | Cell-based (B16F10 cells) | Mammalian Tyrosinase | Dose-dependent reduction in tyrosinase activity & melanin | N/A | [5] |
The Tyrosinase Knockout (Tyr KO) Mouse Model
The definitive validation of tyrosinase as the primary target for this compound's hypopigmenting effect requires a knockout model.
Expected Phenotype: Inactivation of the Tyr gene in mice prevents the production of melanin.[8] This results in a classic albino phenotype, characterized by a complete lack of pigmentation in the skin, hair, and eyes.[9][10] The creation of these models, often using CRISPR-Cas9 technology, is well-documented.[9][11] This established, visually distinct phenotype provides a clear baseline for assessing the effects of a tyrosinase inhibitor.
Logical Relationship for Target Validation
Caption: Logical framework for validating tyrosinase as the in vivo target of this compound.
Proposed Experimental Workflow for Target Validation
The following workflow outlines a proposed study to definitively validate tyrosinase as the molecular target of this compound in vivo.
Caption: Proposed experimental workflow for validating tyrosinase as a target of this compound.
Signaling Pathway and Mechanism of Action
This compound is hypothesized to act as a direct inhibitor of tyrosinase, thereby blocking the melanin synthesis pathway at its rate-limiting step.
Caption: The melanin biosynthesis pathway showing the inhibitory action of this compound on tyrosinase.
Key Experimental Protocols
A. Mushroom Tyrosinase Activity Assay (Spectrophotometric)
This in vitro assay is commonly used for initial screening of tyrosinase inhibitors.
-
Reagents: Mushroom tyrosinase enzyme solution, L-tyrosine solution (substrate), phosphate buffer (pH 6.8), test compound (this compound), and positive control (Kojic acid).
-
Procedure:
-
In a 96-well plate, add 40 µL of L-tyrosine, 100 µL of phosphate buffer, and 20 µL of the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm (for dopachrome formation) at time zero.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Measure the final absorbance at 475 nm.
-
-
Data Analysis: The percent inhibition is calculated as: [(A_control - A_sample) / A_control] * 100. The IC50 value is determined by plotting percent inhibition against compound concentration.
B. Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay assesses the effect of a compound on melanin production in a relevant cell line.
-
Cell Culture: Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS until they reach 70-80% confluency.
-
Treatment: Seed cells in a 6-well plate. After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours. A known stimulator of melanogenesis, such as α-MSH, can be used.
-
Cell Lysis:
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellet with 1N NaOH containing 10% DMSO by incubating at 80°C for 1 hour.
-
-
Quantification:
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Create a standard curve using synthetic melanin to quantify the melanin content in each sample.
-
Normalize the melanin content to the total protein content of each sample, determined by a BCA or Bradford assay.
-
Conclusion
The available evidence strongly suggests that tyrosinase is a primary molecular target for the bioactivity of this compound, particularly concerning its effects on pigmentation. While in vitro and in silico data are compelling, they are not definitive. The use of a tyrosinase knockout mouse model, following the proposed experimental workflow, would provide unequivocal validation. Such a study would confirm whether the hypopigmenting effects of this compound are mediated solely through tyrosinase inhibition and would solidify the scientific basis for its development in dermatological or cosmetic applications.
References
- 1. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Screening and Structure–Activity Relationship for Selective and Potent Anti-Melanogenesis Agents Derived from Species of Mulberry (Genus Morus) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional validation of mouse tyrosinase non-coding regulatory DNA elements by CRISPR–Cas9-mediated mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rescue of the albino phenotype by introducing a functional tyrosinase minigene into Kunming albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Mulberroside C from Diverse Geographical Locations
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of Mulberroside C, a stilbenoid found in various species of the Morus (mulberry) plant, with a focus on the influence of geographical location on its concentration. While direct comparative studies on this compound across different geographical origins are limited, this document synthesizes available data on related compounds and outlines the methodologies required for such a comparative study. The information presented is intended to guide researchers in sourcing plant material and in the development of analytical protocols for this promising bioactive compound.
Introduction to this compound
This compound is a glycosylated stilbenoid that has garnered significant interest for its diverse pharmacological activities. It is structurally related to other well-known stilbenes like resveratrol and Mulberroside A. Research has indicated its potential as an anti-platelet and anti-HIV agent, making it a valuable compound for further investigation in drug discovery and development.[1] The concentration and presence of this compound can vary significantly depending on the Morus species, the part of the plant utilized (root bark, twigs, leaves, or fruit), and the geographical and environmental conditions in which the plant is grown.
Quantitative Comparison of this compound
Based on studies of related compounds in Morus species from different regions such as China, Korea, and Turkey, it is hypothesized that the content of this compound will also exhibit significant geographical variation.[2][3][4] To illustrate this expected variation, the following table presents hypothetical data for this compound content in the root bark of Morus alba from different geographical locations. This data is for exemplary purposes and should be confirmed by experimental analysis.
| Geographical Location | Morus Species | Plant Part | This compound Content (mg/g dry weight) - Hypothetical Data | Reference Methodologies |
| Sichuan, China | Morus alba | Root Bark | 1.85 ± 0.21 | HPLC-UV |
| Gyeonggi, South Korea | Morus alba | Root Bark | 1.42 ± 0.15 | HPLC-UV |
| Anatolia, Turkey | Morus alba | Root Bark | 0.98 ± 0.11 | HPLC-UV |
| Kashmir, India | Morus alba | Root Bark | 1.65 ± 0.18 | HPLC-UV |
Note: The data in this table is illustrative and based on the observed geographical variations of other stilbenoids in mulberry. Actual concentrations of this compound need to be determined experimentally.
Experimental Protocols
To conduct a comparative study of this compound from different geographical locations, the following experimental protocols are recommended.
Plant Material Collection and Preparation
-
Collection: Collect root bark from mature Morus alba trees from distinct geographical locations. Ensure that the collection is done during the same season to minimize seasonal variations.
-
Identification: Authenticate the plant species by a qualified botanist.
-
Preparation: Wash the collected root bark to remove any soil and debris. Dry the material in a well-ventilated area or a hot-air oven at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grinding: Grind the dried root bark into a fine powder (e.g., 40-60 mesh) and store it in an airtight container in a cool, dark place until extraction.
Extraction of this compound
-
Solvent Extraction: Macerate a known quantity (e.g., 10 g) of the powdered root bark with 100 mL of 80% methanol at room temperature for 24 hours with occasional shaking.
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Repeated Extraction: Repeat the extraction process with the residue two more times to ensure complete extraction of the compound.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Storage: Store the crude extract at 4°C until further analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 column (e.g., 4.6 x 250 mm, 5 µm), and an autosampler.
-
Mobile Phase: A gradient elution system can be employed using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile. A typical gradient could be: 0-25 min, 10-40% B; 25-30 min, 40-10% B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 320 nm.
-
Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the workflow for the comparative analysis of this compound.
Signaling Pathway of this compound in Platelet Inhibition
This compound has been shown to exhibit anti-platelet activity. The following diagram depicts a simplified signaling pathway illustrating its potential mechanism of action.
Conclusion
The geographical origin of Morus species is a critical factor that likely influences the concentration of this compound. While direct comparative data for this compound is still emerging, the established methodologies for the analysis of related stilbenoids provide a clear path for future research. This guide provides the necessary framework for researchers to conduct their own comparative studies, from sample collection and preparation to extraction and quantitative analysis. The elucidation of geographical variations in this compound content will be invaluable for the standardization of mulberry-derived products and the development of new therapeutic agents. Further research into the signaling pathways of this compound will also continue to unveil its full pharmacological potential.
References
- 1. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of Frost on the Different Metabolites of Two Mulberry (Morus nigra L. and Morus alba L.) Leaves[v1] | Preprints.org [preprints.org]
- 3. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity of Mulberroside C against its structurally related compounds: Mulberroside A, oxyresveratrol, and resveratrol. The information is compiled from publicly available experimental data to assist researchers in evaluating the therapeutic potential and safety considerations of these natural stilbenoids.
Executive Summary
This compound, a stilbenoid found in Morus alba, has garnered interest for its potential therapeutic activities. However, a comprehensive understanding of its safety and toxicity profile is crucial for further development. This guide consolidates the available preclinical safety data for this compound and compares it with the more extensively studied related compounds, Mulberroside A, oxyresveratrol, and resveratrol. While data on this compound is currently limited, this comparison provides a valuable preliminary assessment and highlights areas requiring further investigation.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the cytotoxicity, acute toxicity, and sub-chronic toxicity of this compound and its related compounds. It is important to note the significant lack of comprehensive toxicity data for this compound.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it primarily reflects the concentration required to inhibit 50% of cell viability in vitro.
| Compound | Cell Line | Assay | IC50 / Activity | Citation |
| This compound | Human Platelets | Collagen-induced aggregation | IC50: 77.3 µM | [1] |
| Human Platelets | Lactate Dehydrogenase Assay | No cytotoxicity observed at 50-150 µM | [1] | |
| Mulberroside A | A498 (Kidney Cancer) | WST-1 Assay | IC50: 20 µM | |
| bEnd.3 and HMEC-1 (Endothelial Cells) | - | Cytotoxic effects observed at > 70.35 µM | ||
| Oxyresveratrol | MCF-7 (Breast Cancer) | MTT Assay | IC50: 30.64 ± 4.79 µM | [2] |
| HepG2 (Liver Cancer) | MTT Assay | IC50: 104.47 ± 0.82 µM | [2] | |
| PC-3 (Prostate Cancer) | MTT Assay | IC50: 109.35 ± 9.63 µM | [2] | |
| A-549 (Lung Cancer) | MTT Assay | IC50: 148.63 ± 4.48 µM | [2] | |
| SKOV3 (Ovarian Cancer) | MTT Assay | IC50: 134.90 µM | [3] | |
| TOV21G (Ovarian Cancer) | MTT Assay | IC50: 112.50 µM | [3] | |
| MCF-10A (Non-tumor breast) | MTT Assay | IC50: >300 µM | [4] | |
| Resveratrol | MCF-7 (Breast Cancer) | MTT Assay | IC50: 51.18 µM | [5][6] |
| HepG2 (Liver Cancer) | MTT Assay | IC50: 57.4 µM | [5][6] | |
| 4T1 (Breast Cancer) | CCK-8 Assay | IC50: 93 µM | [7] | |
| A549 (Lung Cancer) | Trypan Blue Exclusion | IC50: 25.5 µmol/L | [8] | |
| V79 (Normal Lung Fibroblast) | MTT & NRU Assays | No pronounced cytotoxicity up to 400 µM | [9] |
In Vivo Acute and Sub-chronic Toxicity
Acute toxicity studies typically involve the administration of a single high dose of a substance to determine its immediate adverse effects and the lethal dose 50 (LD50), the dose required to kill 50% of a test population. Sub-chronic toxicity studies involve repeated administration of the substance over a longer period to evaluate potential long-term health effects and determine the No-Observed-Adverse-Effect Level (NOAEL).
| Compound | Species | Route | Parameter | Value | Citation |
| This compound | - | - | LD50 / NOAEL | No data available | |
| Mulberroside A | - | - | LD50 / NOAEL | No data available for the isolated compound. A Material Safety Data Sheet classifies it as harmful if swallowed and very toxic to aquatic life. | |
| Morus alba Leaf Extract (contains Mulberroside A) | Rat | Oral | LD50 | > 15.0 g/kg bw | [10] |
| Rat | Oral | NOAEL (Sub-chronic) | 7.50 g/kg bw/day | [10] | |
| Oxyresveratrol | Rat | Oral | LD50 | > 2000 mg/kg | |
| Rat | Oral | NOAEL (Sub-chronic) | 100 mg/kg/day | ||
| Resveratrol | Rat | Oral | NOAEL | 200 mg/kg/day | |
| Dog | Oral | NOAEL | 600 mg/kg/day |
Experimental Protocols
Detailed methodologies for key toxicity assays are provided below to facilitate the replication and comparison of experimental findings.
In Vitro Cytotoxicity Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
MTT Assay Experimental Workflow
Genotoxicity Assays
The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.
Protocol:
-
Strain Selection: Use several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine (his-).
-
Metabolic Activation: The test is performed with and without a fraction of rat liver homogenate (S9 mix) to simulate metabolic activation in mammals.
-
Exposure: The bacterial strains are exposed to the test compound at various concentrations.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is a mutagen.
Ames Test Experimental Workflow
The in vitro micronucleus test is a genotoxicity assay for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei may contain whole chromosomes or chromosomal fragments that were not incorporated into the daughter nuclei during mitosis.
Protocol:
-
Cell Culture: Culture appropriate mammalian cells (e.g., human lymphocytes, CHO, V79, L5178Y) to a suitable density.
-
Compound Exposure: Treat the cells with the test compound at various concentrations for a defined period.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that the cells have completed one round of mitosis.
-
Harvest and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa, DAPI).
-
Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.
-
Data Analysis: A significant increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates clastogenic or aneugenic activity.
Signaling Pathways in Toxicity
The toxicity of stilbenoids can be mediated through various signaling pathways, often involving the induction of apoptosis (programmed cell death).
Simplified Apoptosis Signaling Pathways
Discussion and Future Directions
The available data suggests that resveratrol and oxyresveratrol generally have a favorable safety profile at lower doses, with some cytotoxic effects observed at higher concentrations, particularly in cancer cell lines. For Mulberroside A, while in vivo toxicity data for the isolated compound is lacking, studies on mulberry extracts suggest a low order of toxicity.
The most significant finding of this comparative review is the pronounced lack of safety and toxicity data for this compound. The single reported IC50 value for its effect on platelet aggregation provides a starting point, but comprehensive in vitro and in vivo toxicity studies are urgently needed. To confidently advance the development of this compound as a potential therapeutic agent, future research should prioritize:
-
In vitro cytotoxicity screening against a panel of cancer and normal cell lines to determine its IC50 values and selectivity.
-
Genotoxicity assessment using standard assays such as the Ames test and the in vitro micronucleus test.
-
In vivo acute and sub-chronic toxicity studies in rodent models to determine its LD50 and NOAEL.
-
Pharmacokinetic and metabolism studies to understand its absorption, distribution, metabolism, and excretion profile.
By addressing these knowledge gaps, the scientific community can build a comprehensive safety profile for this compound, enabling a more informed evaluation of its therapeutic potential.
References
- 1. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxyresveratrol Modulates Genes Associated with Apoptosis, Cell Cycle Control and DNA Repair in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Oxyresveratrol in Breast Cancer Cells: Synergistic Effect with Chemotherapeutics Doxorubicin or Melphalan on Proliferation, Cell Cycle Arrest, and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of resveratrol against breast cancer and hepatocellular carcinoma cell lines | Saudi Medical Journal [smj.org.sa]
- 7. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. turkjps.org [turkjps.org]
- 10. Safety evaluation of mulberry leaf extract: Acute, subacute toxicity and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Mechanisms of Mulberroside C: A Comparative Analysis
A Comprehensive guide for researchers and drug development professionals on the validation of Mulberroside C's diverse mechanisms of action through molecular docking and in vitro studies. This report provides a comparative analysis with established alternatives, supported by experimental data and detailed protocols.
This compound, a stilbenoid glycoside isolated from the roots of Morus alba, has garnered significant scientific interest for its diverse pharmacological activities. This guide delves into the validation of its primary mechanisms of action—tyrosinase inhibition, antiplatelet activity, and alleviation of leukopenia—through a lens of molecular docking and in vitro experimental data. By presenting a comparative analysis with well-established alternatives, this document aims to provide researchers and drug development professionals with a comprehensive resource to evaluate the therapeutic potential of this compound.
Tyrosinase Inhibition: A Potential Skin Whitening Agent
This compound has been identified as a potential inhibitor of tyrosinase, the key enzyme in melanin biosynthesis, making it a candidate for skin whitening and treating hyperpigmentation disorders.[1] Molecular docking studies have been employed to elucidate the binding interactions of this compound with the active site of tyrosinase.
Comparative Analysis of Tyrosinase Inhibitors
To objectively assess the efficacy of this compound, its performance is compared with established tyrosinase inhibitors, Kojic Acid and Arbutin.
| Compound | Target | Docking Score (kcal/mol) | In Vitro IC50 |
| This compound | Tyrosinase | -7.2 to -7.4[2] | ~77.3 µM (collagen-induced platelet aggregation)[3] |
| Kojic Acid | Tyrosinase | -5.3 to -7.0[2] | 13.94 ± 0.30 µg/mL[4] |
| Arbutin | Tyrosinase | -6.3 to -6.8[5] | Not explicitly found |
| Quercetin | Tyrosinase | -7.4[2] | Not explicitly found |
| Kaempferol | Tyrosinase | -7.2[2] | Not explicitly found |
| Chlorogenic Acid | Tyrosinase | -7.2[2] | Not explicitly found |
Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions across different studies.
Experimental Protocol: Tyrosinase Inhibition Assay
The inhibitory effect of this compound on tyrosinase activity is typically determined spectrophotometrically. A common method involves the following steps:
-
Preparation of Reagents: A solution of mushroom tyrosinase, L-DOPA (as the substrate), and the test compound (this compound or alternatives) in a suitable buffer (e.g., phosphate buffer, pH 6.8) is prepared.[6]
-
Incubation: The enzyme is pre-incubated with the test compound for a specific duration at a controlled temperature.[6]
-
Reaction Initiation: The reaction is initiated by adding the L-DOPA substrate.[6]
-
Measurement: The formation of dopachrome is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm) over time.[6]
-
Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is then determined.
Signaling Pathway: Melanin Biosynthesis
Figure 1. Inhibition of Melanin Synthesis by this compound.
Antiplatelet Activity: A Potential Antithrombotic Agent
This compound has demonstrated significant antiplatelet activity, suggesting its potential in the prevention and treatment of thrombotic diseases.[3] Its mechanism involves the up-regulation of cyclic nucleotide signaling pathways.
Comparative Analysis of Antiplatelet Agents
The antiplatelet effect of this compound is compared with commonly used antiplatelet drugs, Aspirin and Clopidogrel.
| Compound | Target/Mechanism | Key In Vitro Effect |
| This compound | Upregulation of cyclic nucleotides (cAMP/cGMP) | Dose-dependently inhibits agonist-induced platelet aggregation[3] |
| Aspirin | Irreversible inhibition of COX-1 | Inhibits thromboxane A2 synthesis |
| Clopidogrel | Irreversible P2Y12 receptor antagonist | Blocks ADP-induced platelet aggregation |
Experimental Protocol: Platelet Aggregation Assay
Platelet aggregation can be measured using light transmission aggregometry (LTA), which is considered the gold standard.[7]
-
Sample Preparation: Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.[8]
-
Incubation: PRP is incubated with the test compound (this compound or alternatives) at 37°C.
-
Agonist Induction: Platelet aggregation is induced by adding an agonist such as collagen, ADP, or thrombin.[3]
-
Measurement: The change in light transmission through the PRP suspension is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.
-
Analysis: The extent of platelet aggregation is quantified and compared between treated and untreated samples.
Signaling Pathway: Antiplatelet Action
References
- 1. researchgate.net [researchgate.net]
- 2. sciencearchives.org [sciencearchives.org]
- 3. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.4.3. Tyrosinase Inhibition Assay [bio-protocol.org]
- 5. ijbbb.org [ijbbb.org]
- 6. Tyrosinase inhibition assay [bio-protocol.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
Unraveling the Cellular Response: A Comparative Guide to the Transcriptomics of Mulberroside C and Its Analogs
For researchers, scientists, and professionals in drug development, understanding the nuanced cellular impacts of potential therapeutic compounds is paramount. This guide offers a comparative overview of the transcriptomic effects of Mulberroside C and its analog, Oxyresveratrol, providing insights into their mechanisms of action through experimental data and pathway analysis.
While direct comparative transcriptomic studies between this compound and its analogs are not extensively available in publicly accessible research, this guide synthesizes available data to draw informative comparisons. The primary focus of the detailed transcriptomic data presented here is on Oxyresveratrol, a key analog of this compound, due to the availability of comprehensive microarray data from studies on human breast cancer (MCF-7) cells. This is juxtaposed with the known signaling pathway interactions of this compound to provide a broader understanding of this class of compounds.
Comparative Overview of Gene Expression Changes
Treatment of MCF-7 cells with Oxyresveratrol (50 µM and 100 µM for 24 hours) resulted in significant alterations in gene expression. A summary of the differentially expressed genes is presented below.
Table 1: Summary of Differentially Expressed Genes in MCF-7 Cells Treated with Oxyresveratrol
| Treatment Group | Total Differentially Expressed Genes | Upregulated Genes | Downregulated Genes |
| 50 µM Oxyresveratrol | 686 | 262 | 424 |
| 100 µM Oxyresveratrol | 2,338 | 907 | 1,431 |
Data sourced from a microarray analysis of MCF-7 cells treated for 24 hours.[1][2]
Key Signaling Pathways and Cellular Processes
Analysis of the differentially expressed genes reveals the involvement of several key cellular pathways and biological processes.
Oxyresveratrol-Modulated Pathways in MCF-7 Cells
Oxyresveratrol treatment was found to modulate genes primarily associated with:
-
Apoptosis: The compound induced apoptosis in a dose-dependent manner, as evidenced by changes in mitochondrial membrane potential and caspase-3 expression.[1][2]
-
Cell Cycle Control: A notable arrest of the cell cycle at the G0/G1 and S phases was observed.[1][2]
-
DNA Repair: The Rad51 gene, crucial for the DNA repair pathway, was significantly downregulated.[1][2]
The following diagram illustrates the experimental workflow for the transcriptomic analysis of Oxyresveratrol-treated MCF-7 cells.
The following diagram depicts the key cellular processes affected by Oxyresveratrol in MCF-7 cells.
This compound Signaling Interactions
While comprehensive transcriptomic data for this compound is not as readily available, studies have elucidated its interaction with specific signaling pathways. These include:
-
Antiplatelet Activity: this compound has been shown to inhibit platelet aggregation. This is achieved through the upregulation of cyclic nucleotide signaling pathways and the downregulation of phosphoproteins.
-
IL-23R Signaling: Mechanistic studies suggest that this compound can bind to the IL-23 receptor (IL-23R), leading to the upregulation of G-CSF, GM-CSF, and RASGRP1, and subsequently activating the RAS/ERK signaling pathway. This has implications for its potential in alleviating leukopenia.
A simplified representation of the IL-23R signaling pathway influenced by this compound is shown below.
Experimental Protocols
For the benefit of researchers looking to replicate or build upon these findings, the following is a summary of the experimental protocol used in the transcriptomic analysis of Oxyresveratrol-treated MCF-7 cells.
Cell Culture and Treatment
-
Cell Line: Human breast cancer cell line MCF-7.
-
Seeding: Cells were seeded at a density of 2.5 x 10^5 cells/well in 6-well plates.
-
Incubation: Seeded cells were incubated for 24 hours prior to treatment.
-
Treatment: Cells were treated with Oxyresveratrol at concentrations of 0 µM (control), 50 µM, and 100 µM.
-
Treatment Duration: The treatment was carried out for 24 hours.[2]
RNA Extraction and Microarray Analysis
-
RNA Extraction: Total RNA was extracted from the treated and control cells using the RNeasy Mini Kit (Qiagen).
-
DNA Digestion: An on-column DNA digestion was performed using an RNase-free DNase kit (Qiagen) to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA were determined.
-
Microarray Hybridization: The labeled cRNA was hybridized to a microarray chip (details of the specific chip can be found in the original study).
-
Signal Intensity Measurement: The signal intensities from each array were captured and analyzed.
-
Data Analysis: The microarray data was analyzed using Partek Genomic Suite version 6.4 to identify differentially expressed genes. The data was deposited in the NCBI GEO database under accession number GSE151139.[1][2]
Conclusion
The available transcriptomic data, primarily from studies on Oxyresveratrol, indicates that this class of compounds exerts significant influence on fundamental cellular processes such as apoptosis, cell cycle progression, and DNA repair. While the full transcriptomic profile of this compound remains to be elucidated, its known interactions with specific signaling pathways, such as the IL-23R and antiplatelet pathways, suggest distinct yet potentially overlapping mechanisms of action with its analogs. Further direct comparative transcriptomic studies are warranted to fully delineate the similarities and differences in the cellular responses to this compound and its analogs, which will be invaluable for their future development as therapeutic agents.
References
Benchmarking the Antioxidant Capacity of Mulberroside C and Related Mulberry Compounds Against Known Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant capacity of compounds derived from Morus alba (White Mulberry), with a focus on the potential of Mulberroside C. Due to the limited availability of direct quantitative antioxidant data for this compound in the current body of scientific literature, this guide presents data on closely related mulberry extracts and compounds, benchmarked against well-established antioxidants such as Vitamin C, Trolox, and Quercetin. This compilation aims to offer a valuable resource for researchers investigating novel antioxidant agents.
Quantitative Comparison of Antioxidant Capacity
The following tables summarize the antioxidant activities of various mulberry-derived extracts and pure compounds in comparison to standard antioxidants. The data is presented as IC50 values, which represent the concentration of the antioxidant required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value indicates a higher antioxidant potency.
It is crucial to note that direct IC50 values for pure this compound from DPPH, ABTS, or FRAP assays were not found in the reviewed literature. The data for mulberry extracts and Mulberroside A are included to provide a contextual reference for the antioxidant potential within the Morus alba species.
| Compound/Extract | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value | Source |
| Mulberry-Related | ||||
| Morus alba Root Bark (n-BuOH fraction) | 20-40 | 5-20 | Not Reported | [1] |
| Flavonoid Extract from Morus alba Fruit | 0.518 | Not Reported | Not Reported | [2] |
| Known Antioxidants | ||||
| Vitamin C (Ascorbic Acid) | 9.53 | Not Reported | Not Reported | [3] |
| Vitamin C (Ascorbic Acid) | Not Reported | 2.0 | Not Reported | [4] |
| Trolox | 3.77 | 2.93 | 0.24 µg/mL (IC50) | [5][6] |
| Quercetin | 0.74 | 1.89 | Not Reported | [3][7] |
| Quercetin | 4.60 µM | 48.0 µM | Not Reported | [8] |
Note: The FRAP value for Trolox is presented as an IC50 value from a specific study for comparative purposes; FRAP is typically reported as equivalence to a standard (e.g., FeSO4 or Trolox). Discrepancies in IC50 values across different studies can arise from minor variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Procedure:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol.
-
Various concentrations of the test compound (e.g., this compound) and standard antioxidants are prepared in a suitable solvent.
-
A specific volume of the test compound/standard is mixed with a volume of the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.[8][9]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Procedure:
-
The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
A specific volume of the test compound or standard is added to a volume of the diluted ABTS•+ solution.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of the sample is compared to that of Trolox, or as an IC50 value.[8][10]
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
The FRAP reagent is warmed to 37°C before use.
-
A small volume of the test sample is mixed with a larger volume of the FRAP reagent.
-
The absorbance of the reaction mixture is measured at 593 nm after a specific incubation time (e.g., 4-30 minutes).
-
The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known antioxidant, typically FeSO₄ or Trolox. The results are expressed as mmol Fe²⁺ equivalents per gram of sample or as a TEAC value.[10][11]
Signaling Pathways Modulated by Mulberry Compounds
The antioxidant effects of natural compounds are often linked to their ability to modulate specific cellular signaling pathways involved in the response to oxidative stress. While direct evidence for this compound is still emerging, studies on related compounds from Morus alba suggest potential interactions with key pathways like Keap1-Nrf2 and MAPK.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 binds to Nrf2, leading to its degradation. In the presence of oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Many polyphenolic compounds are known to activate this pathway.
Caption: The Keap1-Nrf2 antioxidant response pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in various cellular processes, including inflammation and apoptosis, which can be triggered by oxidative stress. Some mulberry compounds, such as Mulberroside A, have been shown to inhibit MAPK activation, thereby reducing inflammatory responses.
Caption: A simplified overview of the MAPK signaling cascade.
Conclusion and Future Directions
While direct comparative data on the antioxidant capacity of pure this compound is currently lacking in the scientific literature, the available evidence from extracts of Morus alba and related compounds like Mulberroside A suggests a promising potential for this class of molecules as effective antioxidant agents. The data presented in this guide, benchmarked against established antioxidants, provides a valuable starting point for further investigation.
Future research should prioritize the isolation and purification of this compound to perform direct, head-to-head comparative studies using standardized antioxidant assays such as DPPH, ABTS, and FRAP. Furthermore, elucidating the precise mechanisms by which this compound may modulate key signaling pathways, including the Keap1-Nrf2 and MAPK pathways, will be crucial in understanding its full therapeutic potential. Such studies will be instrumental for drug development professionals seeking to harness the antioxidant properties of novel natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and In vivo Antioxidant Activity of Flavonoid Extracted from Mulberry Fruit (Morus alba L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nehu.ac.in [nehu.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
Mulberroside C: A Preclinical Comparative Analysis of its Therapeutic Potential
For Immediate Release
This guide provides a comprehensive comparison of the preclinical therapeutic potential of Mulberroside C in three key areas: antiplatelet, anti-HIV, and anti-leukopenia activities. The following sections present experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's performance against relevant alternatives.
Antiplatelet Activity: A Potential Alternative to Standard Anti-thrombotic Therapy
This compound has demonstrated significant in vitro antiplatelet effects, suggesting its potential as a novel agent for the prevention of thrombosis-mediated cardiovascular diseases.[1][2] Its mechanism of action involves the regulation of key signaling pathways that control platelet activation and aggregation.
Comparative Performance
While direct preclinical studies comparing this compound with standard antiplatelet drugs like aspirin are limited, the available in vitro data provides a basis for assessing its potential efficacy. Aspirin is a widely used antiplatelet medication that irreversibly inhibits cyclooxygenase-1 (COX-1), thereby reducing the production of thromboxane A2 (TXA2), a potent platelet agonist.[3]
This compound exhibits a multi-faceted antiplatelet activity by inhibiting collagen-induced platelet aggregation in a dose-dependent manner.[1][4] It also suppresses the production of TXA2 and inhibits the mobilization of intracellular calcium ([Ca2+]i), a critical step in platelet activation.[1][5]
| Compound | Target/Mechanism | Key Preclinical Findings | Reference |
| This compound | - Inhibition of TXA2 production- Downregulation of intracellular Ca2+ mobilization- Inhibition of p-selectin expression- Downregulation of ERK signaling- Upregulation of IP3RI phosphorylation | - Dose-dependent inhibition of collagen-induced platelet aggregation.- Suppressed TXA2 production and [Ca2+]i levels.[1] | [1] |
| Aspirin | - Irreversible inhibition of COX-1 enzyme | - Reduces vascular death by ~15% and nonfatal vascular events by ~30% in high-risk patients.[3] | [3] |
Experimental Protocols
Platelet Aggregation Assay:
Human platelet suspensions are pre-incubated with varying concentrations of this compound. Platelet aggregation is then induced by agonists such as collagen, thrombin, or U46619. The aggregation is monitored by measuring the change in light transmission using an aggregometer.[4]
Measurement of Intracellular Calcium ([Ca2+]i):
Platelets are loaded with a fluorescent calcium indicator, Fura-2/AM. After pre-incubation with this compound, the platelets are stimulated with an agonist. The change in fluorescence, which corresponds to the intracellular calcium concentration, is measured using a fluorescence spectrophotometer.[6]
Thromboxane A2 (TXA2) Production Assay:
Collagen-stimulated platelets are treated with different concentrations of this compound. The concentration of TXA2 in the supernatant is then quantified using an enzyme-linked immunosorbent assay (ELISA).[1]
Signaling Pathway
This compound inhibits platelet aggregation by blocking TXA2 production and intracellular calcium mobilization.
Anti-HIV Activity: A Potential Natural Inhibitor of Viral Replication
This compound has shown promising in vitro activity against Human Immunodeficiency Virus (HIV), suggesting its potential as a novel anti-retroviral agent.[7][8]
Comparative Performance
In preclinical studies, this compound has been shown to inhibit HIV-1 replication with a notable IC50 value.[7] For comparison, Darunavir, a protease inhibitor used in highly active antiretroviral therapy (HAART), is often used as a positive control in such assays.
| Compound | Target/Mechanism | IC50 (µg/mL) | Cell Line | Reference |
| This compound | HIV-1 Protease (putative) | < 7.8 | TZM-bl cells | [7] |
| Darunavir | HIV-1 Protease | - | TZM-bl cells (Positive Control) | [7] |
Experimental Protocols
β-Galactosidase Assay for HIV-1 Replication:
TZM-bl cells, which express HIV-1 receptors and contain an integrated HIV-1 LTR-driven β-galactosidase reporter gene, are infected with HIV-1 in the presence of varying concentrations of this compound. After incubation, the level of β-galactosidase activity is measured, which is proportional to the extent of HIV-1 replication.[7]
p24 Antigen Assay:
Peripheral blood mononuclear cells (PBMCs) are infected with HIV-1 and treated with different concentrations of this compound. The amount of p24 antigen, a core protein of HIV, in the cell culture supernatant is quantified using an ELISA. A reduction in p24 levels indicates inhibition of viral replication.[7]
Experimental Workflow
Workflow for in vitro anti-HIV activity assessment of this compound.
Anti-Leukopenia Activity: A Potential Stimulator of Neutrophil Differentiation
Recent studies have highlighted the potential of this compound in promoting neutrophil differentiation, suggesting its utility in treating leukopenia, a common side effect of chemotherapy and radiotherapy.[9]
Comparative Performance
In vitro studies have directly compared the effects of this compound with Granulocyte-Colony Stimulating Factor (G-CSF), a standard treatment for neutropenia that stimulates the production of granulocytes.[10]
| Compound | Effect on Neutrophil Differentiation (in vitro) | Key Preclinical Findings | Reference |
| This compound | Promotes differentiation of NB4 cells into neutrophils. | - Increased expression of the neutrophil differentiation marker CD11b.- Enhanced bactericidal activity of differentiated cells.[9] | [9] |
| G-CSF | Standard of care for stimulating neutrophil production. | - Used as a positive control, also promotes NB4 cell differentiation.[9] | [9] |
Experimental Protocols
Neutrophil Differentiation Assay:
Human promyelocytic leukemia cell lines (e.g., NB4 or HL-60) are treated with various concentrations of this compound or G-CSF. The differentiation of these cells into mature neutrophils is assessed by measuring the expression of cell surface markers like CD11b using flow cytometry, or by functional assays such as the nitroblue tetrazolium (NBT) reduction assay and Giemsa staining.[9]
Bactericidal Activity Assay:
Differentiated neutrophils are co-cultured with bacteria (e.g., E. coli). The number of viable bacteria is determined after a specific incubation period to assess the bactericidal capacity of the neutrophils.[9]
Signaling Pathway
This compound promotes neutrophil differentiation via the RAS/ERK signaling pathway.
Conclusion
The preclinical data presented in this guide highlight the significant therapeutic potential of this compound across multiple domains. Its multifaceted antiplatelet activity, potent anti-HIV effects, and ability to promote neutrophil differentiation warrant further investigation. While these findings are promising, it is crucial to note that they are based on in vitro and in silico models. Further in vivo studies in relevant animal models are necessary to validate these findings and to establish the safety and efficacy of this compound before it can be considered for clinical development. This guide serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this natural compound.
References
- 1. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiplatelet Drugs: Antithrombotic Therapy and Prevention of Thrombosis, 9th ed: American College of Chest Physicians Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiplatelet Activity of this compound through the Up-Regulation of Cyclic Nucleotide Signaling Pathways and Down-Regulation of Phosphoproteins [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Antiplatelet Activity of Morus alba Leaves Extract, Mediated via Inhibiting Granule Secretion and Blocking the Phosphorylation of Extracellular-Signal-Regulated Kinase and Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
A Comparative Evaluation of Natural versus Synthetic Mulberroside C: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of natural and synthetic Mulberroside C. Due to a lack of published data on the total synthesis of this compound, this document primarily details the properties and activities of the natural compound, with a discussion on the potential characteristics of a synthetic counterpart based on related stilbenoid research.
Physicochemical Properties
This compound is a stilbenoid glycoside found in plants of the Morus species, particularly in the root bark of Morus alba.[1][2] Its chemical structure consists of a resveratrol aglycone linked to a glucose and a xylose moiety.[3] While detailed physicochemical data for synthetic this compound is unavailable due to the absence of its total synthesis in published literature, the properties of the natural compound have been characterized.
| Property | Natural this compound | Synthetic this compound |
| Molecular Formula | C₂₄H₂₆O₉ | C₂₄H₂₆O₉ |
| Molecular Weight | 458.46 g/mol [1] | 458.46 g/mol |
| Appearance | Solid[4] | Data not available |
| Solubility | Soluble in DMSO (≥75.6 mg/mL)[4] | Data not available |
| Purity | Typically >98% after purification by HPLC[4] | Data not available |
| Source | Root bark of Morus alba and other Morus species[1] | Chemical synthesis |
Comparative Biological Activity
Extensive research has highlighted the diverse pharmacological effects of natural this compound. In the absence of synthetic this compound for direct comparison, this section summarizes the known biological activities of the natural compound. It is hypothesized that a chemically identical synthetic version would exhibit similar activities.
| Biological Activity | Natural this compound | Synthetic this compound | Supporting Evidence (Natural) |
| Antiplatelet Activity | Inhibits agonist-induced platelet aggregation.[1] | Data not available | In vitro studies on human platelets.[1] |
| Antiviral Activity | Shows potential inhibitory effects against HIV-1 replication.[5][6] | Data not available | Cell-based and cell-free assays.[5][6] |
| Anti-inflammatory Activity | Exhibits anti-inflammatory properties.[7] | Data not available | General review of pharmacological activities.[7] |
| Antioxidant Activity | Possesses antioxidant capabilities.[7][8] | Data not available | General review of pharmacological activities.[7][8] |
| Anticancer Activity | Suggested to have potential anticancer effects.[7] | Data not available | General review of pharmacological activities.[7] |
Experimental Methodologies
The following protocols are standard for the extraction, isolation, and analysis of natural this compound and would be applicable for the characterization of a synthetic counterpart.
Extraction and Isolation of Natural this compound
A common method for obtaining this compound from its natural source involves solvent extraction followed by chromatographic purification.
-
Extraction: The dried and powdered root bark of Morus alba is extracted with a solvent such as 80% methanol using methods like heat reflux or ultrasonication.
-
Fractionation: The crude extract is then partitioned with different solvents of increasing polarity (e.g., n-butanol) to enrich the this compound fraction.
-
Purification: Final purification is achieved using chromatographic techniques, such as column chromatography over silica gel or preparative High-Performance Liquid Chromatography (HPLC), to yield highly pure this compound.[9]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a crucial technique for the identification and quantification of this compound.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is typically used.
-
Mobile Phase: A gradient elution system with methanol and water is common. For example, a mobile phase of methanol-water (22:78) can be used.
-
Detection: UV detection at a wavelength of 303 nm is suitable for monitoring this compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from a known concentration of a this compound reference standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the structural elucidation of this compound.
-
¹H and ¹³C NMR: Spectra are recorded in a suitable deuterated solvent (e.g., CD₃OD). The chemical shifts and coupling constants of the protons and carbons are analyzed to confirm the molecular structure. This technique was used to identify Mulberroside A, a closely related compound.[10]
Signaling Pathways and Experimental Workflow
The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.
Antiplatelet Activity Signaling Pathway
Natural this compound has been shown to inhibit platelet aggregation.[1] This effect is partly mediated through the modulation of intracellular signaling cascades that regulate platelet activation.
Caption: Signaling pathway of this compound in inhibiting platelet aggregation.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for evaluating the biological activity of a compound like this compound.
Caption: Experimental workflow for evaluating this compound.
Discussion on Synthetic vs. Natural this compound
While direct comparative data is absent, a discussion based on general principles and findings for other stilbenoids can be informative.
-
Purity and Consistency: A key advantage of chemical synthesis is the potential for high purity and batch-to-batch consistency, free from other plant metabolites that might be present in natural extracts. This is crucial for pharmaceutical applications where stringent quality control is required.
-
Scalability and Sustainability: Chemical synthesis offers a scalable and potentially more sustainable source of this compound compared to extraction from natural sources, which can be limited by plant availability and geographical factors.
-
Biological Equivalence: In principle, a synthetic molecule that is chemically identical to its natural counterpart should exhibit the same biological activity. However, minor impurities from the synthesis process could potentially influence the biological outcome. Conversely, some studies on other natural compounds suggest that the presence of other minor components in natural extracts can sometimes lead to synergistic effects, enhancing the overall biological activity.[11]
-
Cost: The cost-effectiveness of synthetic versus natural sourcing depends on the complexity of the synthesis and the efficiency of the extraction and purification processes. Without a known synthetic route for this compound, a cost comparison remains speculative.
Conclusion
Natural this compound has demonstrated a range of promising biological activities, making it a compound of significant interest for further research and development. While the lack of a reported total synthesis currently prevents a direct comparative evaluation with a synthetic version, the development of a synthetic route would be a critical step towards its potential clinical application. Future studies should focus on establishing a viable synthesis for this compound to enable direct comparisons of purity, efficacy, and safety, which will be essential for its translation into therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. raybiotech.com [raybiotech.com]
- 5. Bioactive phytocompound this compound and endophytes of Morus alba as potential inhibitors of HIV-1 replication: a mechanistic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological activities and pharmacokinetic properties of mulberroside: A systematical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Nordic Biosite [nordicbiosite.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of Mulberroside C: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of Mulberroside C, a bioactive compound isolated from mulberry.
Hazard Assessment and Safety Precautions
Key Hazard Information (based on Mulberroside A):
-
Acute Toxicity: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
Personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key hazard classifications for the related compound, Mulberroside A, which should be considered as a proxy for this compound in the absence of specific data.
| Hazard Classification | GHS Code | Statement | Source |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life | [1] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocols: Waste Disposal Procedure
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound waste. This procedure is based on general best practices for the disposal of hazardous chemicals and the specific hazards identified for the related compound, Mulberroside A.
1. Waste Segregation:
- All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
- Liquid waste containing this compound (e.g., unused solutions, contaminated solvents) should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with incompatible waste streams.
2. Waste Container Labeling:
- All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard warnings ("Toxic," "Environmental Hazard").
3. Storage:
- Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
- Ensure containers are tightly sealed to prevent leaks or spills.
4. Disposal:
- The disposal of this compound must be conducted through an approved waste disposal plant[1].
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
- Do not dispose of this compound down the drain or in regular trash, as this can lead to environmental contamination[1].
5. Spill Management:
- In the event of a spill, evacuate the immediate area.
- Wearing appropriate PPE, contain the spill using an absorbent material suitable for chemical spills.
- Collect the contaminated absorbent material and place it in the designated hazardous waste container.
- Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
- Report the spill to your laboratory supervisor and EHS office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: The disposal procedures outlined above are based on the hazard profile of a structurally related compound and general best practices. It is imperative to consult your institution's specific safety guidelines and local regulations, and to contact your Environmental Health and Safety (EHS) office for definitive disposal instructions.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mulberroside C
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Mulberroside C, a bioactive compound utilized in various research and development applications. Adherence to these guidelines is critical to ensure the safety of all laboratory personnel and to maintain a compliant research environment.
Personal Protective Equipment (PPE) and Handling Summary
Proper personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE and key handling procedures for this compound.
| Equipment/Procedure | Specification |
| Hand Protection | Chemical impermeable gloves (e.g., Nitrile, Neoprene). |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area. If dust formation is likely, a NIOSH-approved particulate respirator is advised. |
| Skin and Body Protection | Laboratory coat. |
| Ventilation | Handle in a well-ventilated area. A chemical fume hood is recommended for procedures with a potential for aerosol or dust generation. |
| General Hygiene | Avoid contact with skin and eyes. Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after handling.[1] |
| Occupational Exposure Limits | No data available.[1] |
Operational Plan: Step-by-Step Handling Procedure
To ensure safe handling and minimize exposure risk, the following procedural workflow must be followed.
-
Preparation : Before handling, ensure all necessary PPE is readily available and in good condition. Verify that the designated handling area, preferably a chemical fume hood, is clean and operational.
-
Handling and Weighing : To prevent inhalation of dust, handle the solid form of this compound with care. If weighing the powder, do so within a fume hood or a ventilated balance enclosure.
-
Dissolution : When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
-
Experimental Use : Conduct all experimental procedures involving this compound in a well-ventilated area.
-
Decontamination : After use, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Waste Disposal : Follow the specific disposal plan outlined below.
Disposal Plan: Managing this compound Waste
The disposal of this compound and its contaminated materials must be conducted in a manner that is safe for personnel and the environment.
Waste Segregation and Collection:
-
Solid Waste : Collect unused this compound powder and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) in a clearly labeled, sealed container for chemical waste.
-
Liquid Waste : Solutions containing this compound should be collected in a dedicated, labeled, and sealed container for liquid chemical waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps : Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Disposal Methodology:
The primary recommended method for the disposal of this compound waste is through a licensed chemical destruction facility.[1] This can be achieved by:
-
Licensed Chemical Waste Disposal Service : Engage a certified hazardous waste management company to collect and dispose of the segregated waste streams. This is the preferred and most compliant method.
-
Controlled Incineration : If available through your institution's environmental health and safety office, controlled incineration with flue gas scrubbing is an acceptable alternative.[1]
Important Considerations:
-
Do not discharge to sewer systems. [1]
-
Contaminated packaging should be triple-rinsed with a suitable solvent, and the rinsate collected as liquid chemical waste. The rinsed packaging can then be offered for recycling or reconditioning.[1]
-
Always adhere to your institution's specific guidelines for chemical waste disposal.
By implementing these safety protocols and disposal procedures, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment for groundbreaking scientific advancements.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
